Product packaging for 1-Mesityl-1h-imidazole(Cat. No.:CAS No. 25364-44-7)

1-Mesityl-1h-imidazole

Cat. No.: B3255351
CAS No.: 25364-44-7
M. Wt: 186.25 g/mol
InChI Key: XEFLCLZQKDDENB-UHFFFAOYSA-N
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Description

1-Mesityl-1H-imidazole is an organic compound featuring an imidazole ring substituted at the 1-position with a mesityl group (2,4,6-trimethylphenyl). This specific structure classifies it as a bulky, sterically hindered N-heterocyclic ligand of significant interest in synthetic and materials chemistry. Its primary research value lies in its application as a key precursor for synthesizing bulky ligands, such as bis(this compound-κN3)diphenylboron trifluoromethanesulfonate . These sophisticated ligands are strategically designed to stabilize low-coordinate metal centers and reactive intermediates in coordination chemistry and catalysis . The steric bulk provided by the mesityl group is crucial for creating protected pockets around a metal center, which can be exploited in small-molecule activation processes and the development of novel catalytic systems . Furthermore, the imidazole ring itself is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and coordinate with various biomolecular targets, though the specific biological profile of this compound remains an area for exploration . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B3255351 1-Mesityl-1h-imidazole CAS No. 25364-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-10(2)12(11(3)7-9)14-5-4-13-8-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFLCLZQKDDENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-Mesityl-1H-imidazole experimental procedure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Mesityl-1H-imidazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating checkpoints that ensure a successful and reproducible outcome. The target molecule, this compound, is a critical precursor for N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic catalysis.[1][2][3]

Strategic Overview: The Challenge of Steric Hindrance

The primary challenge in synthesizing this compound lies in forming the C-N bond between a sterically demanding mesityl group (2,4,6-trimethylphenyl) and the imidazole nitrogen. Direct SNAr (Nucleophilic Aromatic Substitution) reactions are generally not feasible due to the electron-rich nature of the mesityl ring and the significant steric clash.[4] Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Two dominant strategies have emerged for this class of transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds.[5][6] It often employs sophisticated and bulky phosphine ligands to facilitate the catalytic cycle.[5][7] While highly effective for a vast range of substrates, the cost of palladium and specialized ligands can be a significant consideration.[8]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization.[9] It is often more cost-effective than its palladium counterpart, utilizing an inexpensive and abundant copper catalyst.[10] Modern protocols for Ullmann-type reactions often use ligands to improve solubility and catalyst performance, allowing for milder reaction conditions than the harsh temperatures traditionally required.[4][9]

For the specific synthesis of sterically hindered N-arylimidazoles like our target, optimized copper-catalyzed Ullmann-type reactions present a robust, efficient, and economical approach.[1] This guide will focus on a ligand-assisted copper-catalyzed protocol.

The Copper-Catalyzed N-Arylation (Ullmann) Mechanism

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is believed to proceed through the following key steps, which are essential for a self-validating experimental design.

Ullmann_Condensation_Mechanism cluster_0 Catalytic Cycle CuI_L Active Cu(I) Catalyst [L-Cu-I] OxAdd Oxidative Addition Complex CuI_L->OxAdd Coord Imidazole Coordination OxAdd->Coord Ligand Exchange Deprot Deprotonation Coord->Deprot Base-mediated RedElim Reductive Elimination Deprot->RedElim C-N Bond Formation Product This compound RedElim->Product CuI_L_regen [L-Cu-I] RedElim->CuI_L_regen Catalyst Regeneration ImH Imidazole ImH->Coord Base Base (e.g., K₂CO₃) Base->Deprot Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble & Dry Glassware Reagents Charge Solids: CuI, Ligand, Base, Imidazole Solvent Add DMSO & Mesityl-Br Reagents->Solvent Heat Heat to 120°C (24h) Solvent->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Quench Cool & Quench (H₂O, EtOAc) TLC->Quench Complete Extract Extract with EtOAc (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Column Flash Column Chromatography Dry->Column Product Pure Product (this compound) Column->Product NMR Characterize: ¹H NMR, ¹³C NMR Product->NMR

References

A Comprehensive Technical Guide to the Synthesis of 1-Mesityl-1H-imidazole from Mesitylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, scientifically-grounded guide to the synthesis of 1-Mesityl-1H-imidazole, a critical precursor for N-heterocyclic carbenes (NHCs). As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and offer field-proven insights to ensure reproducible, high-yield success.

Strategic Overview: The Rationale for a Multi-Component Approach

This compound is a cornerstone in modern organometallic chemistry and catalysis. Its bulky mesityl group provides significant steric hindrance, which is instrumental in stabilizing low-coordinate metal centers and enhancing the catalytic activity and selectivity of the corresponding NHC complexes.[1] The synthesis of this N-aryl imidazole from mesitylamine is most effectively achieved through a variation of the Debus-Radziszewski imidazole synthesis, a powerful multi-component reaction.[2][3]

This one-pot strategy is selected for its efficiency, converging three simple, commercially available starting materials—a primary amine (mesitylamine), a 1,2-dicarbonyl (glyoxal), and an aldehyde (formaldehyde)—with a nitrogen source (ammonia) to construct the imidazole core in a single transformation. This approach is not only atom-economical but also circumvents the need for isolating potentially unstable intermediates.

Mechanistic Considerations

The precise mechanism of this multi-component condensation can be complex and may not be definitively established.[2] However, a plausible and widely accepted pathway involves the initial formation of key intermediates that subsequently cyclize.

  • Diimine Formation: Glyoxal reacts with ammonia to form a 1,2-diimine intermediate.

  • Condensation with Amine: Concurrently, mesitylamine condenses with formaldehyde.

  • Cyclization and Aromatization: These intermediates then react, followed by cyclization and subsequent dehydration (aromatization) to yield the stable this compound ring.

The overall transformation can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product Mesitylamine Mesitylamine Reaction One-Pot Condensation (Debus-Radziszewski Type) Mesitylamine->Reaction Glyoxal Glyoxal (40% in H2O) Glyoxal->Reaction Formaldehyde Formaldehyde (37% in H2O) Formaldehyde->Reaction Ammonia Ammonia (aq.) Ammonia->Reaction Product This compound Reaction->Product

Caption: Overall reaction scheme for the synthesis.

Field-Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected. Adherence to these details is critical for achieving high purity and yield.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquivalentsAmountCAS No.Notes
MesitylamineC₉H₁₃N135.210.101.013.52 g88-05-1Purity >98%
GlyoxalC₂H₂O₂58.040.111.116.0 g107-22-2Use 40% aq. solution
FormaldehydeCH₂O30.030.111.19.0 g50-00-0Use 37% aq. solution
Ammonium HydroxideNH₄OH35.040.202.013.5 mL1336-21-6Use 28-30% aq. solution
MethanolCH₃OH32.04--200 mL67-56-1Reagent grade
Ethyl AcetateC₄H₈O₂88.11--400 mL141-78-6For extraction
BrineNaCl(aq)---100 mL-Saturated solution
Anhydrous MgSO₄MgSO₄120.37--~10 g7487-88-9For drying
Step-by-Step Synthesis Workflow

The entire process, from reaction setup to final product isolation, is outlined below.

G A 1. Reagent Charging - Add Mesitylamine and Methanol to flask. - Stir to dissolve. B 2. Sequential Addition - Add Ammonium Hydroxide. - Add Formaldehyde solution. - Add Glyoxal solution (dropwise). A->B C 3. Reaction - Heat mixture to reflux (approx. 70-75°C). - Maintain reflux for 12-16 hours. - Monitor via TLC. B->C D 4. Work-up & Extraction - Cool to room temperature. - Add water and Ethyl Acetate. - Separate layers. Extract aqueous phase 2x. C->D E 5. Washing & Drying - Combine organic layers. - Wash with brine. - Dry over anhydrous MgSO4. D->E F 6. Solvent Removal - Filter drying agent. - Concentrate filtrate via rotary evaporation. E->F G 7. Purification - Purify crude oil via column chromatography. (Silica gel, Hexane:EtOAc gradient) F->G H Final Product - this compound (Brown solid/oil) G->H

Caption: Detailed experimental workflow.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylamine (13.52 g, 0.10 mol).

    • Add methanol (200 mL) and stir until the mesitylamine has completely dissolved.

  • Reagent Addition:

    • To the stirring solution at room temperature, add aqueous ammonium hydroxide (13.5 mL, ~0.20 mol).

    • Next, add the formaldehyde solution (9.0 g, 0.11 mol).

    • Causality Insight: The pre-mixing of the amine and ammonia sources allows for competitive reaction pathways to begin.

    • Slowly add the glyoxal solution (16.0 g, 0.11 mol) dropwise over 15-20 minutes. An exotherm may be observed. Controlling the addition rate is crucial to prevent runaway reactions and minimize the formation of glyoxal oligomers.[4][5]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 70-75°C) using a heating mantle.

    • Maintain a gentle reflux for 12-16 hours. The solution will typically darken to a deep brown or black color.

    • Process Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the mesitylamine spot (Rf ≈ 0.6) and the appearance of a new, more polar product spot (Rf ≈ 0.2-0.3) indicates reaction progression.

  • Aqueous Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a 1 L separatory funnel.

    • Add deionized water (200 mL) and ethyl acetate (200 mL). Shake vigorously and allow the layers to separate.

    • Expertise Note: The product is organic-soluble. This extraction isolates the desired imidazole from water-soluble salts (e.g., ammonium salts) and unreacted polar starting materials.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (100 mL each).

  • Drying and Concentration:

    • Combine all organic extracts and wash once with a saturated brine solution (100 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes.

    • Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a dark, crude oil.

Purification Protocol

Purification is paramount to obtaining material suitable for sensitive catalytic applications. Column chromatography is the most reliable method.

  • Stationary Phase: Silica gel (230-400 mesh). A column with a diameter of ~5 cm is appropriate for this scale.

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with 100% hexane to elute non-polar impurities, then gradually increase the polarity to 10% ethyl acetate in hexane, and finally to 20% ethyl acetate in hexane. The product typically elutes at around 15-20% ethyl acetate.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder. Load this onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent via rotary evaporation. The final product, this compound, is typically a light brown solid or a viscous oil.[6]

  • Expected Yield: 60-75%.

  • Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product has a molecular weight of 186.25 g/mol .[7]

Trustworthiness: Troubleshooting and Expert Insights

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; inefficient extraction; formation of water-soluble side products.Extend reflux time to 24 hours. Ensure vigorous shaking during extraction. Check the pH of the aqueous layer; if acidic, neutralize with NaHCO₃ before extraction to ensure the imidazole (a weak base) is in its free form.
Difficult Purification Co-elution of impurities with similar polarity.Use a shallower gradient during column chromatography (e.g., increase ethyl acetate by 1-2% increments). Alternatively, try a different solvent system, such as Dichloromethane/Methanol.
Product is a Dark Oil, Not a Solid Presence of residual solvent or minor impurities.Re-dissolve the product in a minimal amount of a volatile solvent (like diethyl ether) and attempt to precipitate it by adding hexane (trituration). If it remains an oil, ensure all solvent is removed under high vacuum.

Conclusion

The synthesis of this compound via a one-pot condensation of mesitylamine, glyoxal, and formaldehyde is a robust and scalable method. By understanding the causality behind each step—from the controlled addition of reagents to minimize side reactions to the systematic purification protocol—researchers can reliably produce this high-value chemical. The protocol described herein, grounded in established chemical principles and refined through practical experience, provides a trustworthy blueprint for accessing this pivotal precursor for advanced N-heterocyclic carbene chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Mesityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-Mesityl-1H-imidazole, a key building block in synthetic chemistry, particularly in the development of N-heterocyclic carbene (NHC) ligands. Understanding the detailed NMR characteristics of this compound is fundamental for reaction monitoring, quality control, and structural elucidation of its derivatives.

Introduction

This compound, also known as 1-(2,4,6-trimethylphenyl)-1H-imidazole, is an aromatic heterocyclic compound. Its structure features a planar imidazole ring bonded to a bulky, sterically hindered mesityl group. This steric bulk is a defining feature that imparts unique reactivity and stability to its derivatives, most notably the corresponding NHC ligands which are widely used in catalysis. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of this molecule. This guide will delve into the detailed assignment of its ¹H and ¹³C NMR spectra, explain the underlying principles for the observed chemical shifts, and provide a standardized protocol for data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole and mesityl rings. The integration of these signals confirms the proton count of the molecule. The spectrum is relatively simple due to the high degree of symmetry in the mesityl group.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz would exhibit the following key resonances.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.44Singlet1HH-2 (imidazole)
~6.95Singlet2HH-3', H-5' (mesityl)
~6.86Singlet1HH-4/H-5 (imidazole)
~2.33Singlet3Hpara-CH₃ (mesityl)
~2.00Singlet6Hortho-CH₃ (mesityl)

Interpretation of the ¹H NMR Spectrum:

  • Imidazole Protons: The proton at the C-2 position of the imidazole ring (H-2) is the most deshielded of the ring protons, appearing as a singlet around 7.44 ppm. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The protons at the C-4 and C-5 positions are nearly equivalent and appear as a singlet at approximately 6.86 ppm.

  • Mesityl Protons: The two aromatic protons on the mesityl ring (H-3' and H-5') are chemically equivalent due to the free rotation around the C-N bond and appear as a single sharp singlet at around 6.95 ppm. The high symmetry of the mesityl group results in this simplified signal.

  • Methyl Protons: The three methyl groups of the mesityl substituent give rise to two distinct singlets. The para-methyl group protons resonate at approximately 2.33 ppm, while the two equivalent ortho-methyl group protons are found further upfield at around 2.00 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The number of unique carbon signals is consistent with the molecular symmetry.

The expected ¹³C NMR chemical shifts in CDCl₃ at 101 MHz are tabulated below.[1]

Chemical Shift (δ) ppmAssignment
~139.50C-4' (mesityl)
~134.76C-2', C-6' (mesityl)
~134.69C-1' (mesityl)
~129.30C-3', C-5' (mesityl)
~122.35C-2 (imidazole)
~121.57C-4/C-5 (imidazole)
~21.02para-CH₃ (mesityl)
~17.72ortho-CH₃ (mesityl)

Interpretation of the ¹³C NMR Spectrum:

  • Imidazole Carbons: The C-2 carbon of the imidazole ring is the most downfield of the ring carbons, appearing around 122.35 ppm. The C-4 and C-5 carbons are nearly equivalent and resonate at approximately 121.57 ppm.

  • Mesityl Carbons: The quaternary carbons of the mesityl ring substituted with methyl groups (C-2', C-4', C-6') appear in the range of 134-140 ppm. The carbon atom directly attached to the imidazole nitrogen (C-1') is also found in this region. The two unsubstituted aromatic carbons (C-3' and C-5') are observed at approximately 129.30 ppm.

  • Methyl Carbons: The carbon of the para-methyl group is found at around 21.02 ppm, while the carbons of the two equivalent ortho-methyl groups resonate at a slightly more upfield position of approximately 17.72 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

  • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • For ¹H NMR:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • A relaxation delay of 1-2 seconds is recommended.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 220 ppm.

    • Use a 45-degree pulse angle.

    • Employ proton decoupling to simplify the spectrum.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum carefully.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the precise chemical shifts.

Structural Elucidation Workflow

The logical workflow for assigning the NMR signals to the structure of this compound can be visualized as follows:

G cluster_0 1H NMR Analysis cluster_1 13C NMR Analysis cluster_2 Structural Confirmation H_Integrate Integrate Signals H_Multiplicity Analyze Multiplicities H_Integrate->H_Multiplicity H_ChemShift Analyze Chemical Shifts H_Multiplicity->H_ChemShift H_Assign Assign Protons H_ChemShift->H_Assign Final_Structure Confirm Structure of This compound H_Assign->Final_Structure C_Count Count Unique Signals C_ChemShift Analyze Chemical Shifts C_Count->C_ChemShift C_Assign Assign Carbons C_ChemShift->C_Assign C_Assign->Final_Structure Start Acquire 1H and 13C NMR Spectra Start->H_Integrate Start->C_Count

Caption: Workflow for the structural elucidation of this compound using NMR data.

References

physicochemical properties of 1-Mesityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Mesityl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the core (also known as 1-(2,4,6-trimethylphenyl)imidazole). This N-aryl imidazole is a vital precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern catalysis. An understanding of its properties is therefore essential for researchers in synthetic chemistry, materials science, and drug development. This document consolidates experimental and computed data, details robust protocols for its synthesis and characterization, and explores the causal relationship between its unique structure and its functional applications.

Introduction: The Significance of Steric Hindrance and Electronic Tuning

This compound, CAS Number 25364-44-7, is a substituted aromatic heterocycle that has garnered significant attention not as a final product, but as a crucial intermediate. The imidazole ring itself is a ubiquitous scaffold in biologically active molecules and pharmaceuticals.[1][2] However, the true value of this specific derivative lies in the strategic attachment of the mesityl (2,4,6-trimethylphenyl) group.

This bulky, sterically demanding group serves two primary purposes:

  • Steric Shielding: It provides significant steric bulk around the imidazole ring. This is a critical design feature for its primary application as a precursor to N-heterocyclic carbene (NHC) ligands. The mesityl groups protect the metal center to which the subsequent NHC coordinates, enhancing catalyst stability and influencing selectivity in catalytic reactions.[3]

  • Electronic Modulation: The methyl groups on the mesityl ring are weakly electron-donating, which subtly influences the electronic properties and basicity of the imidazole nitrogen atoms.

This guide provides the foundational physicochemical data necessary for the effective handling, reaction optimization, and quality control of this compound in a research and development setting.

Caption: Chemical structure and identifiers of this compound.

Core Physicochemical Properties

The functional utility of a chemical compound is dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and stability, thereby informing decisions on reaction conditions, purification methods, and storage.

Quantitative Data Summary

The known physicochemical parameters for this compound are summarized in the table below. It is critical to distinguish between experimentally determined values and computationally derived estimates, as the former provide a more accurate basis for experimental design.

PropertyValueData TypeSource
Molecular Formula C₁₂H₁₄N₂-[4]
Molecular Weight 186.25 g/mol -[4]
Physical Form Brown or off-white solidExperimental[5]
Melting Point 162-163 °CExperimental[6]
Boiling Point Data not available--
pKa (conjugate acid) Not experimentally determined--
LogP (Octanol/Water) 2.8Computed (XLogP3)[4]
In-Depth Analysis of Key Properties

Melting Point: The experimentally determined melting point of 162-163 °C confirms that this compound is a stable solid at room temperature, which simplifies handling and storage.[6] The high melting point is indicative of a well-ordered crystal lattice structure, likely stabilized by intermolecular interactions such as π–π stacking between the aromatic rings, a feature observed in related crystal structures.[3]

Solubility: While quantitative solubility data is not widely published, the molecular structure provides strong indicators for its qualitative solubility profile. The molecule possesses a large, nonpolar surface area due to the mesityl group, and a smaller, polar imidazole moiety.

  • Predicted High Solubility: In nonpolar to moderately polar organic solvents such as toluene, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Predicted Low Solubility: In highly polar protic solvents like water and methanol. The hydrophobic mesityl group is expected to dominate, limiting miscibility with aqueous media.

Partition Coefficient (LogP): The computed XLogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity.[4] This value is consistent with the structural analysis, indicating a preference for nonpolar (lipid-like) environments over polar (aqueous) ones. This property is particularly relevant in drug development contexts, where it influences membrane permeability and pharmacokinetic profiles.

Basicity (pKa): The pKa of the parent imidazole's conjugate acid is approximately 7.0.[1] For this compound, the uncoordinated nitrogen atom (N3) retains a lone pair of electrons and is the basic site. The mesityl group, being a substituted phenyl ring, is generally electron-withdrawing via induction but its methyl groups are weakly electron-donating through hyperconjugation. The overall electronic effect on the imidazole ring is complex, but the basicity is expected to be in a similar range to other N-arylimidazoles. Precise determination via titration is necessary for applications where basicity is a critical parameter.

Synthesis Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The formation of the C-N bond between the imidazole nitrogen and the mesityl ring is most reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which uses a copper catalyst, is a well-established and robust method for this transformation.[7][8]

Ullmann_Synthesis cluster_catalyst Catalytic System Imidazole Imidazole ReactionVessel Reaction Mixture (Heat, 110-140 °C) Imidazole->ReactionVessel MesitylBromide Mesityl Bromide MesitylBromide->ReactionVessel Catalyst CuI (catalyst) Catalyst->ReactionVessel Base K₂CO₃ (base) Base->ReactionVessel Solvent DMF (solvent) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Cool & Partition Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Step-by-Step Methodology

Causality: This protocol relies on the copper(I) catalyst to facilitate the coupling of the N-H bond of imidazole with the C-Br bond of mesityl bromide. The base is essential for deprotonating the imidazole, generating the imidazolide anion, which is a more potent nucleophile. A high-boiling polar aprotic solvent like DMF is used to ensure all reactants remain in solution at the required high temperature.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of imidazole).

  • Reactant Addition: Add 2-bromo-1,3,5-trimethylbenzene (mesityl bromide, 1.1 eq.) to the mixture.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.

  • Reaction: Heat the mixture to 110-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Spectroscopic and Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. NMR spectroscopy provides detailed information about the molecular structure, while UV-Vis spectroscopy reveals electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR signals provide a unique fingerprint for the molecule.

¹H NMR:

  • Imidazole Protons: Three distinct signals are expected in the aromatic region (typically δ 6.8-8.0 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will appear as two distinct signals, likely singlets or narrow triplets depending on the solvent and resolution.[9][10]

  • Mesityl Aromatic Protons: A single signal (singlet) integrating to 2H is expected in the aromatic region, characteristic of the two equivalent aromatic protons on the mesityl ring.

  • Mesityl Methyl Protons: Two distinct singlets are expected: one integrating to 6H for the two equivalent ortho-methyl groups, and one integrating to 3H for the para-methyl group.

¹³C NMR:

  • Imidazole Carbons: Three signals are expected in the aromatic region (typically δ 120-140 ppm) corresponding to the C2, C4, and C5 carbons.

  • Mesityl Carbons: Four signals are expected for the aromatic carbons of the mesityl ring, and two signals for the ortho- and para-methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions corresponding to π-π* electronic transitions within the two aromatic systems: the imidazole ring and the mesityl ring. The parent imidazole absorbs around 206 nm.[1] The presence of the conjugated mesityl ring is expected to cause a bathochromic (red) shift and result in a more complex spectrum with multiple absorption bands, likely below 300 nm.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed.

Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 20 °C below the expected melting point (162 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Protocol: Solubility Determination (Qualitative)
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Measurement: To a small vial, add approximately 10 mg of this compound.

  • Titration: Add the selected solvent dropwise while vortexing or stirring. Start with 0.1 mL, then increase incrementally.

  • Observation: Observe for complete dissolution. Classify solubility as:

    • Soluble: Dissolves in < 1 mL.

    • Sparingly Soluble: Dissolves in 1-5 mL.

    • Insoluble: Does not fully dissolve in > 5 mL.

Protocol: pKa Determination (Potentiometric Titration)
  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, often a mixture like water/ethanol to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated.

Applications in Research and Development

The unique steric and electronic properties of this compound make it a valuable building block, primarily in the field of catalysis.

Applications Core This compound Deprotonation Deprotonation (e.g., with BuLi) Core->Deprotonation Precursor App3 Drug Discovery Scaffolds Core->App3 Derivative Source NHC N-Heterocyclic Carbene (NHC) (e.g., IMes) Deprotonation->NHC Forms Complex Metal-NHC Complex (Catalyst) NHC->Complex Ligand App1 Cross-Coupling Reactions (e.g., Buchwald-Hartwig) Complex->App1 App2 Olefin Metathesis Complex->App2

Caption: Role of this compound as a precursor to NHC catalysts.

N-Heterocyclic Carbene (NHC) Synthesis: The most prominent application is its use as a precursor to the IMes ligand (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[11] Deprotonation at the C2 position of the corresponding imidazolium salt yields the free carbene, a strong σ-donating ligand that can stabilize a wide variety of transition metals. These metal-NHC complexes are highly effective catalysts for reactions such as olefin metathesis and Buchwald-Hartwig amination.[12][13]

Drug Discovery: While this compound itself is not typically an active pharmaceutical ingredient, the imidazole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are explored for a vast range of therapeutic targets.[2] The synthetic accessibility of N-aryl imidazoles allows for the creation of diverse molecular libraries for screening and lead optimization.

Conclusion

This compound is a compound whose importance is defined by its structure-function relationship. Its key physicochemical properties—a high melting point, moderate lipophilicity, and predictable solubility—make it a reliable and manageable synthetic intermediate. The defining mesityl group imparts essential steric bulk that is translated into the stability and selectivity of the N-heterocyclic carbene catalysts derived from it. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently utilize this versatile building block in catalysis, synthetic methodology, and the broader pursuit of new chemical entities.

References

solubility of 1-Mesityl-1H-imidazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Mesityl-1H-imidazole in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a sterically hindered N-aryl imidazole derivative increasingly utilized as a precursor for N-heterocyclic carbene (NHC) ligands in catalysis and organometallic chemistry.[1] A fundamental understanding of its solubility in organic solvents is paramount for its synthesis, purification, handling, and application in homogeneous reaction systems. This technical guide provides a comprehensive analysis of the molecular properties of this compound that govern its solubility. While specific quantitative solubility data is not widely published, this document synthesizes foundational chemical principles and data from analogous compounds to predict its solubility profile. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its solubility across a spectrum of organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility for a Bulky Ligand Precursor

This compound, characterized by a bulky mesityl (2,4,6-trimethylphenyl) group attached to an imidazole ring, presents a unique combination of aromatic, heterocyclic, and sterically demanding features.[2] This structure is pivotal in the synthesis of stable N-heterocyclic carbenes (NHCs), which are instrumental in stabilizing metal centers for various catalytic processes.[1] The efficiency of its synthesis, the choice of purification methods (e.g., recrystallization), and its utility in solution-phase reactions are all critically dependent on its solubility characteristics.

Predicting and quantifying the solubility of this molecule is not trivial. The interplay between the polar imidazole moiety and the large, nonpolar mesityl group creates a nuanced solubility profile that dictates the choice of appropriate solvent systems for any given application. This guide serves to deconstruct the factors influencing its solubility and provide a practical framework for its empirical determination.

Molecular Structure and Physicochemical Properties

A molecule's structure is the primary determinant of its physical properties, including solubility. The structure of this compound offers key insights into its expected behavior in different solvent environments.

  • Imidazole Ring: This five-membered heterocyclic component is polar. The presence of two nitrogen atoms, one of which possesses a lone pair of electrons, allows for dipole-dipole interactions and potential hydrogen bond acceptance. The parent compound, 1H-imidazole, is highly soluble in polar solvents like water and ethanol.[3][4][5]

  • Mesityl Group: This 2,4,6-trimethylphenyl substituent is large, nonpolar, and hydrophobic. Its steric bulk significantly influences the overall molecular geometry, with the mesityl and imidazole rings being non-coplanar.[1] This large hydrocarbon portion of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

The dual nature of the molecule—a polar "head" and a nonpolar, bulky "tail"—suggests that it will not exhibit extreme solubility in either highly polar or purely nonpolar solvents. Instead, its optimal solubility is likely to be found in solvents of intermediate polarity that can effectively solvate both moieties of the molecule.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound highlighting its polar and nonpolar regions.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name1-(2,4,6-trimethylphenyl)imidazole[2]
Molecular FormulaC₁₂H₁₄N₂[2]
Molecular Weight186.26 g/mol [2]
Physical FormSolid or liquid
InChIKeyXEFLCLZQKDDENB-UHFFFAOYSA-N[2]

Predicted Solubility Profile: A Theoretical Assessment

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can predict the solubility of this compound by comparing its structural features to the properties of various classes of organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals interactions. The large mesityl group will have a favorable interaction with these solvents. However, the polar imidazole ring will be poorly solvated, likely leading to low to moderate solubility . Toluene, being aromatic, may offer slightly better solubility than aliphatic hexane due to potential π-π interactions with the molecule's aromatic rings.[1]

  • Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane, Acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating both polar and nonpolar moieties. Dichloromethane is known to be a good solvent for many imidazole derivatives.[7] This class of solvents is predicted to offer the highest solubility for this compound, as they can interact favorably with the imidazole dipole while also accommodating the nonpolar mesityl group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to act as hydrogen bond donors. While the imidazole nitrogen can act as a hydrogen bond acceptor, the large, hydrophobic mesityl group will disrupt the strong hydrogen-bonding network of the solvent, particularly water. This leads to a high energetic penalty for solvation. Therefore, solubility is expected to be very low in water and moderate in alcohols like ethanol, which has a significant nonpolar character itself.[8]

Studies on similar N-phenylimidazoles have shown that their solubility is significantly lower than that of the parent 1H-imidazole, especially in chloroalkanes, which supports the prediction of limited solubility in highly polar or purely nonpolar extremes.[7]

Table 2: Common Organic Solvents and Predicted Solubility
SolventClassKey FeaturePredicted Solubility of this compound
HexaneNonpolarvan der Waals forcesLow
TolueneNonpolar, Aromaticπ-π interactionsModerate
Diethyl EtherSlightly PolarDipole, H-bond acceptorModerate
Dichloromethane (DCM)Polar AproticStrong dipoleHigh
Tetrahydrofuran (THF)Polar AproticStrong dipole, H-bond acceptorHigh
AcetonePolar AproticStrong dipole, H-bond acceptorHigh
Acetonitrile (ACN)Polar AproticStrong dipoleModerate to High
EthanolPolar ProticH-bond donor/acceptorModerate
MethanolPolar ProticH-bond donor/acceptorLow to Moderate
WaterPolar ProticStrong H-bonding networkVery Low / Insoluble

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[9] This protocol ensures that the solution is truly saturated, a critical requirement for accuracy.

Causality Behind Experimental Choices:
  • Excess Solute: Using an excess of the solid ensures that the equilibrium established is that of a saturated solution.

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results. A water bath or calibrated incubator is recommended.

  • Equilibration Time (24-48h): Reaching true thermodynamic equilibrium can be a slow process. A sufficient agitation period is necessary to ensure the dissolution rate equals the precipitation rate.[9]

  • Phase Separation: It is critical that the analyzed sample contains only the dissolved solute, free from any suspended solid particles. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents) is a robust method to achieve this.

  • Quantification: A sensitive and linear analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal, as it can separate the analyte from any potential impurities and provide accurate quantification based on a calibration curve.

Diagram: Experimental Workflow

G A Step 1: Preparation Add excess this compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Ensure constant agitation C Step 3: Phase Separation Allow solids to settle. Centrifuge if necessary. B->C Reach equilibrium D Step 4: Sampling & Filtration Withdraw supernatant. Filter through a 0.22 µm syringe filter. C->D Remove particulates E Step 5: Dilution Dilute the clear filtrate with a known factor into the mobile phase. D->E Prepare for analysis F Step 6: Quantification Analyze by calibrated HPLC-UV. Determine concentration. E->F Bring into linear range G Step 7: Calculation Calculate original solubility using the concentration and dilution factor. F->G Convert signal to mass

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Step-by-Step Methodology
  • Preparation of Standards: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Equilibration: a. To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~20-50 mg, ensuring solid is visible after equilibration). b. Accurately add 2.0 mL of the desired organic solvent to each vial. c. Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). d. Agitate the vials vigorously for 24 to 48 hours.

  • Sampling and Analysis: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow solid particles to settle. b. Carefully withdraw a sample of the supernatant using a glass syringe. c. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial. d. Perform an accurate dilution of the filtrate with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. e. Analyze the diluted sample by HPLC-UV.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration in the original saturated solution using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative results should be meticulously documented to allow for easy comparison and interpretation.

Table 3: Template for Reporting Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Dichloromethane25.0Experimental ValueCalculated Valuee.g., Clear solution
Toluene25.0Experimental ValueCalculated Valuee.g., Clear solution
Ethanol25.0Experimental ValueCalculated Valuee.g., Clear solution
Hexane25.0Experimental ValueCalculated Valuee.g., Clear solution

Conclusion

This compound is a molecule of significant interest in modern chemistry, and a thorough understanding of its solubility is a prerequisite for its effective use. Based on its amphiphilic structure, it is predicted to be most soluble in polar aprotic solvents like dichloromethane and THF, with moderate solubility in aromatic and alcoholic solvents, and poor solubility in aliphatic hydrocarbons and water. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, robust experimental protocol to enable researchers to determine precise solubility values. The generation of such empirical data is crucial for optimizing reaction conditions, developing purification strategies, and advancing the applications of this versatile compound.

References

A Technical Guide to the Theoretical Investigation of 1-Mesityl-1H-imidazole using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2][3] The 1-Mesityl-1H-imidazole variant, which incorporates a sterically bulky mesityl (2,4,6-trimethylphenyl) group, is of particular interest for its potential to modulate biological target interactions and influence solid-state packing, thereby affecting its material characteristics.

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry, providing a robust framework for predicting the structural, spectroscopic, and electronic properties of molecules with a high degree of accuracy.[4][5] For researchers and drug development professionals, DFT studies offer a cost-effective and insightful means to elucidate the fundamental characteristics of molecules like this compound, guiding further experimental work and rational design of novel therapeutics and materials.

This in-depth technical guide provides a comprehensive overview of the theoretical investigation of this compound using DFT. It is designed to serve as a practical resource for researchers, detailing not just the "how" but also the "why" behind the computational protocols, and contextualizing the expected findings within the broader scientific literature on imidazole derivatives.

Part 1: Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methodology. For imidazole derivatives, a wealth of literature has established a robust protocol that balances computational cost with accuracy.

Step-by-Step Computational Workflow

A typical DFT investigation of this compound would proceed as follows:

  • Molecular Structure Input: The initial 3D coordinates of this compound can be generated using standard molecular building software. The IUPAC name for this molecule is 1-(2,4,6-trimethylphenyl)imidazole.[6]

  • Geometry Optimization: This is the most critical step, where the algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

    • Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational expense.[4] A Pople-style basis set, such as 6-311++G(d,p) , is recommended. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the description of bonding.[4]

  • Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

    • Prediction of Spectroscopic Data: The calculated vibrational modes can be correlated with experimental FT-IR and Raman spectra.

  • Property Calculations: With the optimized geometry, a range of electronic and spectroscopic properties can be calculated. This includes:

    • Natural Bond Orbital (NBO) analysis for understanding charge distribution and hyperconjugative interactions.

    • Time-Dependent DFT (TD-DFT) for the prediction of electronic absorption spectra (UV-Vis).[7]

    • Gauge-Independent Atomic Orbital (GIAO) method for the calculation of NMR chemical shifts.[8]

    • Calculation of frontier molecular orbitals (HOMO and LUMO) and the associated energy gap.

    • Calculation of non-linear optical (NLO) properties, such as the first-order hyperpolarizability.

The logical flow of this computational protocol is illustrated in the diagram below.

DFT_Workflow cluster_properties Calculated Properties start 1. Initial Molecular Structure (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation properties 4. Calculation of Molecular Properties validation->properties Proceed if valid nbo NBO Analysis tddft TD-DFT (UV-Vis) giao GIAO (NMR) fmo HOMO-LUMO nlo NLO Properties

Caption: A generalized workflow for DFT calculations on this compound.

Part 2: Structural and Spectroscopic Characterization

Optimized Molecular Geometry

The geometry of this compound is characterized by the spatial arrangement of the imidazole and mesityl rings. A key structural parameter is the dihedral angle between the planes of these two rings. Due to steric hindrance from the ortho-methyl groups on the mesityl ring, a non-planar conformation is expected. Experimental data from the crystal structure of a related diphenylboron complex of this compound shows dihedral angles between the imidazole and mesityl mean planes to be approximately 63.1° and 67.8°.[9] DFT optimization is expected to yield a similar twisted geometry.

ParameterExpected Value/RangeSignificance
Imidazole-Mesityl Dihedral Angle~60-70°Influences conjugation, electronic properties, and crystal packing.
C-N and C=C bond lengths in Imidazole1.3-1.4 ÅReflects the aromatic character of the imidazole ring.
C-H bond lengths~1.1 ÅStandard for sp2 and sp3 hybridized carbons.
Vibrational Spectroscopy (FT-IR and Raman)

DFT frequency calculations provide a theoretical vibrational spectrum that can be compared with experimental data. Key vibrational modes for this compound would include:

  • C-H stretching: Aromatic C-H stretches from both rings are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

  • C=C and C=N stretching: These vibrations within the aromatic rings are expected in the 1400-1650 cm⁻¹ range and are characteristic of the heterocyclic and phenyl frameworks.

  • Ring deformation and breathing modes: These appear at lower wavenumbers and are characteristic of the overall molecular structure.

It is standard practice to apply a scaling factor to the calculated frequencies (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.

NMR Spectroscopy

The GIAO method is highly effective for predicting ¹H and ¹³C NMR chemical shifts.[8]

  • ¹H NMR: The protons on the imidazole ring are expected to have distinct chemical shifts. The mesityl ring will show a characteristic pattern for its aromatic protons and a strong singlet for the methyl protons.

  • ¹³C NMR: The carbon atoms in the imidazole ring will have characteristic shifts, distinguishable from those of the mesityl ring. The methyl carbons will appear at high field (low ppm).

A comparison of calculated and experimental NMR data serves as a powerful validation of the computed electronic structure.[10]

Part 3: Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. In imidazole derivatives, the HOMO is often delocalized over the π-system of the rings.[7]

  • LUMO: Represents the ability to accept an electron. The LUMO is also typically a π* orbital.

  • HOMO-LUMO Energy Gap (ΔE): This is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity and lower kinetic stability.[5][11] For imidazole derivatives, this gap is a key determinant of their potential as electronic materials.

FMO_Concept cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Energy->LUMO ΔE = ELUMO - EHOMO (Energy Gap)

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms are typically associated with positive potential.

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge separation can exhibit NLO properties, which are of interest for applications in optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. The presence of the imidazole and mesityl rings suggests that this compound could possess NLO activity.

Part 4: Potential Biological Activity and Molecular Docking

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[12] Theoretical studies can provide initial insights into the potential biological activity of this compound through molecular docking.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule (receptor), typically a protein.[13][14][15]

  • Receptor Preparation: A crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of this compound is used as the input ligand geometry.

  • Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined active site of the receptor, and various conformations and orientations are sampled.

  • Analysis: The results are analyzed based on the predicted binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

Given the known activities of other imidazole derivatives, potential protein targets for docking studies with this compound could include enzymes involved in microbial pathogenesis or cancer-related pathways.[13]

Docking_Workflow receptor 1. Prepare Receptor (e.g., Protein from PDB) docking 3. Perform Docking Simulation (e.g., AutoDock Vina) receptor->docking ligand 2. Prepare Ligand (DFT-optimized this compound) ligand->docking analysis 4. Analyze Results (Binding Energy & Interactions) docking->analysis

Caption: A simplified workflow for molecular docking studies.

Conclusion

Theoretical DFT studies provide a powerful, predictive, and insightful approach to characterizing novel molecules like this compound. By leveraging well-established computational protocols, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as generate hypotheses about its potential biological activity. This guide outlines a comprehensive and scientifically rigorous framework for such an investigation, enabling scientists and drug development professionals to effectively integrate computational chemistry into their research and development pipelines, ultimately accelerating the discovery of new medicines and materials.

References

An In-depth Technical Guide to the Physicochemical Characterization of 1-Mesityl-1H-imidazole: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 1-Mesityl-1H-imidazole, a critical N-heterocyclic carbene (NHC) precursor and building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, the underlying scientific principles, and expert insights into ensuring data integrity. We will explore the significance of these physical constants, detail rigorous experimental protocols for their measurement, and discuss the impact of synthetic and purification strategies on the final observed values.

Introduction: The Significance of Physical Constants in Chemical Synthesis

In the realm of chemical research and development, the physical properties of a compound, such as its melting and boiling points, serve as fundamental indicators of identity and purity. For a compound like this compound, which is often a precursor to highly sensitive catalysts and biologically active molecules, ensuring its purity is paramount. The sharpness of a melting point range and the consistency of a boiling point are direct reflections of the homogeneity of the sample.

This compound, with its sterically hindered N-aryl group, presents unique characteristics that influence its physical properties. The mesityl group's bulk can affect crystal packing and intermolecular forces, which in turn dictate the energy required for phase transitions. An accurate determination of its melting and boiling points is therefore not merely a routine measurement but a critical quality control step.

Physicochemical Properties of this compound

A thorough literature review and data compilation have established the following values for the melting and boiling points of this compound.

Physical PropertyValueSource
Melting Point 162-163 °C--INVALID-LINK--
Boiling Point 322.9 ± 41.0 °C (Predicted)--INVALID-LINK--

It is important to note that the boiling point is a predicted value. The high temperature suggests that determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended method for both purification and boiling point determination under reduced pressure.

Synthesis and Purification: A Prerequisite for Accurate Measurement

The synthetic route to this compound can significantly influence the purity of the final product and, consequently, its melting and boiling points. A common method for the synthesis of N-arylimidazoles is the Ullmann condensation or related copper-catalyzed N-arylation reactions.[1]

A potential synthesis could involve the reaction of imidazole with 2-bromomesitylene in the presence of a copper catalyst and a base.

Potential Impurities and Their Impact:

  • Unreacted Starting Materials: Residual imidazole or 2-bromomesitylene will depress and broaden the melting point range.

  • Side-Products: Homocoupling of 2-bromomesitylene or other side reactions can introduce impurities that are difficult to remove.

  • Solvent Residues: Inadequate drying of the product will lead to a lower and broader melting point.

Purification is therefore a critical step. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective for removing minor impurities and obtaining a crystalline solid with a sharp melting point. Column chromatography can also be employed for more challenging separations.[2]

Experimental Determination of the Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Capillary Method: The Gold Standard

The capillary method is the most common and reliable technique for determining the melting point of a crystalline organic solid.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm.

    • Compact the sample by tapping the tube gently on a hard surface.

  • Apparatus Setup:

    • Melting Point Apparatus: Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • Thiele Tube: Alternatively, attach the capillary tube to a calibrated thermometer using a rubber band or a small piece of tubing. Immerse the thermometer and the attached capillary tube in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is above the liquid level.

  • Measurement:

    • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (162 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1-T2.

  • Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary tube.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Setup Setup Apparatus (Melting Point Apparatus or Thiele Tube) Load->Setup Transfer Heat_Fast Rapid Heating (to ~145°C) Setup->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe and Record (T1 and T2) Heat_Slow->Observe Report Melting Point Range Observe->Report Report as T1-T2 BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Melt Melt Sample Fill Fill Fusion Tube Melt->Fill Insert Insert Inverted Capillary Fill->Insert Setup Setup Thiele Tube Apparatus Insert->Setup Transfer Heat Heat Gently Setup->Heat Observe_Bubbles Observe Steady Stream of Bubbles Heat->Observe_Bubbles Cool Cool Slowly Observe_Bubbles->Cool Observe_Entry Observe Liquid Entry into Capillary Cool->Observe_Entry Report Boiling Point Observe_Entry->Report Record Temperature

References

Spectroscopic Characterization of 1-Mesityl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1-Mesityl-1H-imidazole, a key building block in various fields of chemical research, including catalysis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the practical application and interpretation of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) for the unambiguous identification and purity assessment of this compound. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol , is an N-aryl substituted imidazole derivative.[1] The bulky mesityl group (2,4,6-trimethylphenyl) imparts unique steric and electronic properties to the imidazole ring, influencing its reactivity and coordination chemistry. This has led to its widespread use as a ligand in coordination chemistry, particularly in the formation of N-heterocyclic carbene (NHC) complexes, which are powerful catalysts for a variety of organic transformations. Furthermore, imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.[2]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in any application. This guide will delve into the core spectroscopic techniques, providing not just the data, but the scientific rationale behind the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent and internal standard is critical for obtaining high-quality ¹H NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for N-aryl imidazoles due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for referencing the chemical shifts. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the imidazole ring protons, the mesityl ring proton, and the methyl group protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Presentation: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70s1HH2 (imidazole)
~7.10s1HH5 (imidazole)
~6.95s1HH4 (imidazole)
~6.90s2HAr-H (mesityl)
~2.30s3Hp-CH₃ (mesityl)
~2.00s6Ho-CH₃ (mesityl)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The assignments are based on typical values for N-aryl imidazoles and related structures.

Trustworthiness: The integration values of the proton signals should correspond to the number of protons in each unique chemical environment, providing a self-validating check on the structure. For instance, the ratio of the imidazole protons to the aromatic and methyl protons of the mesityl group should be 3:2:9.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Acquisition mode: Proton-decoupled

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Data Presentation: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~138.0C2 (imidazole)
~135.0ipso-C (mesityl)
~134.5ortho-C (mesityl)
~130.0C4/C5 (imidazole)
~129.5meta-C (mesityl)
~121.0para-C (mesityl)
~21.0p-CH₃ (mesityl)
~17.5o-CH₃ (mesityl)

Note: The assignments are based on typical values for N-aryl imidazoles and may require confirmation through 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Authoritative Grounding: The chemical shifts of imidazole carbons are sensitive to substitution and the electronic nature of the N-substituent. In N-aryl imidazoles, the C2 carbon typically resonates at the lowest field due to the influence of the two adjacent nitrogen atoms.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a molecular "fingerprint." For a solid sample like this compound, the thin solid film or KBr pellet method are common and effective sample preparation techniques.[4][5][6][7][8]

Experimental Protocol: FTIR Spectroscopy (Thin Solid Film Method)

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3100C-H stretchingImidazole ring
3050-3000C-H stretchingAromatic (mesityl)
2980-2850C-H stretchingMethyl groups
1610-1580C=C stretchingAromatic (mesityl)
1520-1480C=N stretchingImidazole ring
1470-1440C-H bendingMethyl groups
~850C-H out-of-plane bendingAromatic (mesityl)

Trustworthiness: The presence of characteristic peaks for the imidazole ring (C-H and C=N stretching) and the mesityl group (aromatic C-H and C=C stretching, methyl C-H stretching and bending) provides a reliable confirmation of the compound's structure. The absence of significant peaks in the O-H or N-H stretching regions (around 3300-3600 cm⁻¹) would indicate the absence of water or related impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions. The choice of solvent is important; it should be transparent in the wavelength range of interest. Ethanol or methanol are common choices.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol) with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Data Presentation: Expected UV-Vis Absorption Data

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~210-220> 10,000π → π* (imidazole)
~260-280~5,000 - 10,000π → π* (aromatic)

Note: The exact λ_max and ε values can be influenced by the solvent polarity.

Authoritative Grounding: The absorption spectrum of imidazole itself shows a characteristic peak around 210 nm.[9] The presence of the mesityl group is expected to introduce an additional absorption band at a longer wavelength, characteristic of substituted benzene rings.[10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. Electron Ionization (EI) is a common ionization method that generates a molecular ion (M⁺˙) and a series of fragment ions.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Data Presentation: Expected Mass Spectrometry Data

m/zProposed Fragment Ion
186[C₁₂H₁₄N₂]⁺˙ (Molecular Ion, M⁺˙)
171[M - CH₃]⁺
119[C₉H₁₁]⁺ (Mesityl cation)
68[C₃H₄N₂]⁺˙ (Imidazole radical cation)

Trustworthiness: The observation of the molecular ion peak at m/z 186 confirms the molecular weight of this compound.[1] The fragmentation pattern should be consistent with the known stability of carbocations and radical cations. The loss of a methyl group (15 Da) from the mesityl group is a common fragmentation pathway for alkylbenzenes.[12][13]

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound, ensuring a self-validating and robust analytical process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Validation cluster_application Application Synthesis This compound Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purity & Structure Confirmation IR FTIR Spectroscopy Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity & Environment UV_Vis UV-Vis Spectroscopy IR->Structure_Elucidation Functional Groups MS Mass Spectrometry UV_Vis->Structure_Elucidation Electronic Structure MS->Structure_Elucidation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report Purity_Assessment->Final_Report Validation Application Use in Research/ Development Final_Report->Application

Caption: Integrated workflow for the synthesis, characterization, and application of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring its quality and suitability for its intended applications. By employing a combination of NMR, IR, UV-Vis, and mass spectrometry, a comprehensive and unambiguous structural confirmation can be achieved. This guide has provided detailed, field-proven protocols and expected data, grounded in established scientific principles. Adherence to these methodologies will enable researchers and scientists to confidently utilize this compound in their work, contributing to advancements in catalysis, drug discovery, and materials science.

References

Methodological & Application

1-Mesityl-1H-imidazole as a ligand in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1-Mesityl-1H-imidazole as an N-Heterocyclic Carbene Ligand Precursor

Introduction: The Power of N-Heterocyclic Carbenes in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency. These transformations are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The performance of these catalytic systems is critically dependent on the choice of ligand coordinated to the palladium center. While phosphine ligands were historically dominant, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for many applications.

NHCs are distinguished by their strong σ-donating properties, which form a highly stable bond with the palladium center.[2] This stability translates into robust catalysts that resist decomposition, often allowing for lower catalyst loadings and the use of more challenging substrates. This compound serves as a valuable precursor for generating a sterically hindered and electron-rich NHC ligand in situ. Its unique structural features directly contribute to enhanced catalytic activity and stability in a variety of palladium-catalyzed transformations.[3]

The Rationale: Why Choose a this compound-Based System?

The efficacy of the NHC ligand derived from this compound stems from a synergistic combination of its steric and electronic properties. Understanding these factors is key to appreciating its role in catalysis.

  • Steric Influence : The bulky mesityl group (2,4,6-trimethylphenyl) provides a sterically demanding environment around the palladium center.[3] This bulk is not a hindrance; rather, it is crucial for promoting the final, product-forming step of the catalytic cycle—reductive elimination. By accelerating this step, the catalyst's overall turnover frequency is increased. Furthermore, the steric shielding helps prevent the aggregation of palladium atoms into inactive palladium black, a common catalyst deactivation pathway. The impact of the N-mesityl group is so significant that it can render the initial steps of some catalytic cycles irreversible, thereby accelerating the formation of key intermediates.[4]

  • Electronic Character : As powerful σ-donors, NHC ligands increase the electron density on the palladium atom.[2] This electronic enrichment makes the metal center more nucleophilic and facilitates the initial, often rate-limiting, step of the catalytic cycle: the oxidative addition of the organohalide. This enhanced reactivity is particularly important for activating less reactive and more cost-effective substrates, such as aryl chlorides.[5]

  • Catalyst Stability and Versatility : The combination of these properties results in highly active and thermally stable catalysts.[2] This robustness allows reactions to be performed under milder conditions and broadens the scope of compatible substrates and functional groups. The resulting palladium-NHC complexes have demonstrated high activity in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

The general mechanism for palladium-catalyzed cross-coupling reactions involves a series of well-defined steps. The NHC ligand, derived from this compound, remains bound to the palladium center throughout the cycle, stabilizing the various intermediates. The Suzuki-Miyaura reaction serves as a representative example.

Suzuki Coupling Catalytic Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst add Oxidative Addition pd0->add Ar-X pd2_complex L-Pd(II)(Ar)(X) add->pd2_complex trans Transmetalation pd2_complex->trans Ar'-B(OR)₂ (Base) pd2_biaryl L-Pd(II)(Ar)(Ar') trans->pd2_biaryl reductive Reductive Elimination pd2_biaryl->reductive Ar-Ar' reductive->pd0 Suzuki Workflow setup 1. Reaction Setup - Add Ar-X, Ar'-B(OH)₂, Base - Add Pd Source & Ligand Precursor - Add Solvent (e.g., Dioxane/H₂O) degas 2. Degassing - Bubble with N₂ or Ar for 15-20 min setup->degas react 3. Reaction - Heat to specified temperature - Monitor by TLC or LC-MS degas->react workup 4. Work-up & Extraction - Quench with water - Extract with organic solvent react->workup purify 5. Purification - Dry, concentrate - Column chromatography workup->purify Buchwald Workflow setup 1. Glovebox Setup (Inert Atm.) - Add Ar-X, Amine, Base (NaOtBu) - Add Pd Source & Ligand Precursor - Add Anhydrous Solvent (Toluene) react 2. Reaction - Seal vessel and remove from glovebox - Heat to specified temperature - Monitor by GC-MS or LC-MS setup->react workup 3. Work-up & Filtration - Cool and quench carefully - Filter through celite to remove salts react->workup purify 4. Purification - Concentrate solvent - Column chromatography workup->purify

References

The Strategic Application of 1-Mesityl-1H-imidazole in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating the Suzuki-Miyaura Reaction with N-Heterocyclic Carbenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies a palladium catalyst, the efficacy of which is critically dependent on the coordinating ligand. While phosphine ligands have been traditionally employed, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, offering enhanced stability and reactivity.[2] NHCs are strong σ-donors, which facilitates the oxidative addition of even challenging substrates like aryl chlorides, and their steric bulk promotes the final reductive elimination step to afford the desired product.[2]

This application note provides a comprehensive guide to the use of 1-Mesityl-1H-imidazole as a precursor to a highly effective NHC ligand for Suzuki-Miyaura reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, provide detailed, field-proven protocols for in situ catalyst generation and application, and present representative data to guide researchers, scientists, and drug development professionals in leveraging this powerful catalytic system.

The Advantage of the Mesityl Moiety: Steric Influence and Catalyst Stability

The choice of the N-substituent on the imidazole ring is not trivial; it profoundly influences the steric and electronic properties of the resulting NHC ligand. The mesityl group (2,4,6-trimethylphenyl) on this compound offers a compelling balance of features:

  • Steric Shielding: The bulky mesityl group provides significant steric hindrance around the palladium center. This bulk is crucial for promoting the reductive elimination step, the final stage of the catalytic cycle where the coupled product is released.[3] Furthermore, this steric shield helps to stabilize the catalytically active monoligated Pd(0)-NHC species.[1]

  • Enhanced Stability: The strong σ-donating nature of the NHC ligand forms a robust bond with the palladium center, leading to catalysts with high thermal stability and resistance to decomposition.[4] This allows for reactions to be conducted at elevated temperatures if necessary and often results in lower catalyst loadings.

  • Facilitated Oxidative Addition: The electron-rich nature of the NHC ligand increases the electron density on the palladium atom, which in turn facilitates the oxidative addition of the organohalide, a key activation step in the catalytic cycle.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction catalyzed by a Pd-NHC complex generated from this compound proceeds through a well-established catalytic cycle. The key steps are illustrated below and involve the shuttling of the palladium center between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle Pd0 Pd(0)(NHC) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(NHC)-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)(NHC)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction with a Pd-NHC catalyst.

The cycle commences with the oxidative addition of an organohalide (Ar-X) to the active Pd(0)-NHC species. This is followed by transmetalation, where the organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, a step that is facilitated by a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0)-NHC catalyst, which can then enter a new cycle.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the in situ generation of the palladium-NHC catalyst from this compound and its application in a general Suzuki-Miyaura cross-coupling reaction.

Protocol 1: In Situ Generation of the Pd-NHC Catalyst and Suzuki-Miyaura Coupling

This protocol is suitable for general screening and optimization of reaction conditions. The catalyst is formed directly in the reaction vessel.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and base (2.0 mmol, 2.0 equiv.).

  • Catalyst Precursors: Add this compound (0.04 mmol, 4 mol%) and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). The progress of the reaction should be monitored by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • In Situ Generation: This method avoids the isolation of the often air-sensitive Pd-NHC complex, simplifying the experimental setup.[6]

  • Base: The base is crucial for the deprotonation of the imidazolium precursor to form the NHC and for facilitating the transmetalation step.[7] The choice of base can significantly impact the reaction outcome.

  • Inert Atmosphere: While many Pd-NHC complexes exhibit good air stability, performing the reaction under an inert atmosphere is good practice to prevent oxidation of the Pd(0) species and ensure catalyst longevity.

InSitu_Protocol Start Start: Dry Schlenk Flask AddReagents Add: Aryl Halide Arylboronic Acid Base Start->AddReagents AddCatalyst Add: This compound Pd(OAc)₂ AddReagents->AddCatalyst Inert Evacuate & Backfill with Inert Gas (3x) AddCatalyst->Inert AddSolvent Add Anhydrous Solvent Inert->AddSolvent React Heat & Stir (Monitor by TLC/GC-MS) AddSolvent->React Workup Cool, Dilute, Wash with H₂O & Brine React->Workup Purify Dry, Concentrate, Column Chromatography Workup->Purify End End: Purified Product Purify->End

Figure 2. Experimental workflow for the in situ Suzuki-Miyaura coupling.

Data Presentation: Representative Results

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids using a Pd-NHC catalyst derived from an N-aryl imidazole precursor under conditions similar to those described in Protocol 1.

EntryAryl HalideArylboronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methylbiphenyl95
24-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl98
31-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene92
42-Chloropyridine3-Tolylboronic acid2-(3-Tolyl)pyridine88
54-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl96

Yields are based on isolated product after column chromatography and are representative of typical results found in the literature for analogous systems.[1][6]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS). The expected product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity. Consistent, high yields across a range of substrates, as indicated in the representative data table, demonstrate the robustness and reliability of this catalytic system.

Conclusion and Future Outlook

The use of this compound as a precursor for an N-heterocyclic carbene ligand in palladium-catalyzed Suzuki-Miyaura reactions offers a powerful and reliable method for the synthesis of biaryl compounds. The steric and electronic properties conferred by the mesityl group lead to a highly active and stable catalyst capable of coupling a wide range of substrates, including challenging aryl chlorides. The in situ protocol provided offers a practical and efficient entry point for researchers to utilize this advanced catalytic system. Future work in this area will likely focus on the development of chiral N-aryl imidazoles for asymmetric Suzuki-Miyaura couplings and the application of these catalysts in other important cross-coupling transformations.

References

Application Notes & Protocols: Synthesis of Metal Complexes Using 1-Mesityl-1H-imidazole Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 1-Mesityl-1H-imidazole Ligand

In the field of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity and stability of metal centers. This compound stands out as a precursor to a class of N-heterocyclic carbenes (NHCs) that offer a powerful combination of steric bulk and strong σ-donor character.[1] The mesityl group (2,4,6-trimethylphenyl) provides a sterically demanding environment around the metal, which can stabilize low-coordinate species, prevent unwanted side reactions like dimerization, and modulate the catalytic activity of the complex.[1]

This ligand is a cornerstone for synthesizing robust metal complexes with applications ranging from catalysis to small-molecule activation.[1] Unlike simple imidazole ligands which coordinate through a nitrogen atom, this compound is typically used to generate an imidazol-2-ylidene (an NHC), which forms a strong, covalent bond to the metal center from its C2 carbon. This guide provides detailed protocols for the synthesis and characterization of metal complexes derived from this versatile ligand, aimed at researchers in inorganic synthesis, catalysis, and drug development.

Part 1: Foundational Concepts & Synthetic Pathways

The journey from the this compound pro-ligand to a functional metal complex involves the formation of an N-heterocyclic carbene. The primary strategies to achieve this are outlined below. The choice of method depends on the metal precursor's sensitivity, the desired complex, and the available reagents.

Key Synthetic Routes to Metal-NHC Complexes
  • In Situ Deprotonation: The most direct route involves the deprotonation of the corresponding imidazolium salt (the protonated precursor of the NHC) in the presence of a metal precursor. A strong base is used to abstract the acidic proton from the C2 position of the imidazolium ring, and the resulting free carbene immediately coordinates to the metal center.[2]

  • Transmetalation via Silver-NHC Intermediates: This is a highly reliable and common method. An imidazolium salt is first reacted with a silver(I) source (e.g., Ag₂O) to form a stable Ag(I)-NHC complex. This complex then serves as an efficient NHC transfer agent, reacting with various metal precursors to yield the desired complex and a silver halide precipitate, which drives the reaction forward.[2]

  • C-H Activation: In certain systems, direct C-H activation of the imidazole ring at the C2 position can generate a carbene ligand that coordinates to a metal center. This method is elegant but typically requires specific ligand scaffolds and reaction conditions.[1]

The following diagram illustrates the primary synthetic workflows starting from the 1-Mesityl-1H-imidazolium salt.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Final Product Imidazolium 1-Mesityl-3-R-Imidazolium Salt (IMes-R·HX) InSitu In Situ Deprotonation (Base + Metal Precursor) Imidazolium->InSitu Path A Silver Silver(I)-NHC Complex Synthesis (e.g., + Ag₂O) Imidazolium->Silver Path B MetalComplex Target Metal-NHC Complex LₙM-(IMes-R) InSitu->MetalComplex Transmetalation Transmetalation (+ Metal Precursor) Silver->Transmetalation Transmetalation->MetalComplex

Caption: General synthetic workflows for Metal-NHC complexes.

Part 2: Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Organometallic reagents can be air- and moisture-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of [Ag(IMes)₂]PF₆ - A Key Transmetalation Reagent

This protocol details the synthesis of a silver(I) bis(carbene) complex, a versatile starting material for transferring the IMes (1,3-dimesitylimidazol-2-ylidene) ligand. The synthesis starts from the corresponding imidazolium salt.

Step 1.1: Synthesis of 1,3-Dimesityl-1H-imidazolium Chloride (IMes·HCl)

This precursor is essential for generating the NHC. Efficient protocols for its synthesis have been well-established.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N,N'-dimesitylethane-1,2-diimine (1 equiv.), paraformaldehyde (1.2 equiv.), and toluene.

  • Cyclization: Add a solution of anhydrous HCl in dioxane (1.1 equiv.) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC for the consumption of the diimine.

  • Isolation: Allow the mixture to cool to room temperature. The product often precipitates as a white solid. Collect the solid by filtration, wash with cold toluene and diethyl ether, and dry under vacuum.

Step 1.2: Synthesis of the Silver(I)-NHC Complex

  • Reaction Setup: In a flask protected from light (wrapped in aluminum foil), suspend 1,3-dimesityl-1H-imidazolium chloride (IMes·HCl) (2 equiv.) and silver(I) oxide (Ag₂O) (1 equiv.) in dichloromethane (DCM).

  • Stirring: Stir the suspension vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the color change from a dark suspension to a clearer solution with a grey precipitate (AgCl).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the silver chloride byproduct and any unreacted Ag₂O. Wash the Celite pad with additional DCM.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude silver complex. This intermediate is often used directly in the next step without further purification.

Protocol 2: Synthesis of a Palladium(II)-NHC Complex via Transmetalation

This protocol demonstrates the use of the silver-NHC complex to synthesize a common palladium catalyst precursor.

  • Reaction Setup: Dissolve the crude silver-NHC complex from Protocol 1.2 (1 equiv.) in DCM or toluene.

  • Addition of Metal Precursor: Add a solution of a palladium(II) precursor, such as PdCl₂(cod) (cyclooctadiene) or PdCl₂(MeCN)₂, (1 equiv.) to the silver complex solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of AgCl will form.

  • Workup and Purification: Filter the mixture through Celite to remove the AgCl. Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford the pure Pd(II)-NHC complex.

Protocol 3: Direct Synthesis of an Iron(II)-NHC Complex via C-H Activation/Deprotonation

This protocol is adapted from syntheses of bulky bis(carbene)borate iron complexes, showcasing an alternative route.[4]

  • Ligand Formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), charge a flask with diphenylboron chloride (Ph₂BCl) (1 equiv.) and this compound (2 equiv.) in anhydrous toluene.[1]

  • Stirring: Stir the mixture at room temperature for 2 hours. A white precipitate of the boronium salt [Ph₂B(MesIm)₂]Cl will form.[1]

  • Metalation: To this suspension, add an iron(II) precursor such as FeCl₂ (1 equiv.) and a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) (2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating overnight. The base facilitates the deprotonation at the C2 position of the imidazole rings, allowing coordination to the iron center.

  • Isolation: The workup typically involves filtration to remove inorganic salts, followed by removal of the solvent. The resulting iron complex is often highly colored and can be purified by crystallization from a non-polar solvent like pentane or hexane.

Part 3: Characterization Data & Analysis

Proper characterization is critical to confirm the identity and purity of the synthesized complexes.

Key Spectroscopic Signatures
TechniqueKey Observation for NHC Complex Formation
¹H NMR Disappearance of the acidic imidazolium proton signal (typically >9 ppm). Characteristic shifts for the mesityl protons (methyl and aromatic) may be observed.
¹³C NMR Appearance of a downfield signal for the carbenic carbon (M-C), typically in the range of 150-220 ppm.
HRMS The molecular ion peak corresponding to the calculated mass of the complex confirms its formation.
FT-IR Comparison with the ligand precursor spectrum can confirm coordination. New bands in the low-frequency region (< 500 cm⁻¹) may correspond to M-C and M-N vibrations.[5]
Representative Reaction Parameters
Metal CenterPrecursorMethodBaseSolventTypical Yield
Silver(I)Ag₂ODirect Metalation-DCM>90%
Palladium(II)PdCl₂(cod)Transmetalation-Toluene80-95%
Iron(II)FeCl₂In Situ DeprotonationKHMDSTHF60-80%
BoronPh₂BClLigand Synthesis-Toluene>90%[1]

Part 4: Structural Elucidation and Visualization

While spectroscopy provides strong evidence of complex formation, single-crystal X-ray diffraction is the definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center. For complexes with the this compound ligand, the dihedral angle between the imidazole ring and the mesityl group is a key structural feature, often being nearly perpendicular to maximize steric protection.[1]

Caption: Coordination of the NHC ligand to a metal center.

References

The Alchemist's Apprentice: A Practical Guide to 1-Mesityl-1H-imidazole and the Generation of the IMes N-Heterocyclic Carbene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Ligand Powerhouse

In the landscape of modern organometallic chemistry and catalysis, N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a revolutionary class of ligands, frequently surpassing traditional phosphines in both stability and catalytic efficacy.[1][2] Their remarkable versatility stems from a unique combination of strong σ-donating properties and tunable steric bulk, which allows for the stabilization of metal centers and the promotion of challenging chemical transformations.[1][2]

At the forefront of this ligand class is 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, colloquially known as IMes . This particular NHC, derived from its stable imidazolium salt precursor, has become a workhorse in academic and industrial laboratories. Its bulky mesityl groups provide a protective steric shield around the metal center, enhancing catalyst longevity and influencing selectivity in a wide array of reactions, from cross-coupling to olefin metathesis.[1][3][4]

This comprehensive guide serves as a detailed technical resource for researchers, scientists, and drug development professionals. It provides not just a set of protocols, but a deeper understanding of the causality behind the experimental choices, empowering the user to confidently synthesize the IMes precursor, generate the carbene, and apply it in transformative catalytic reactions. We will delve into the synthesis of the crucial precursor, 1,3-dimesitylimidazolium chloride (IMes·HCl), from readily available starting materials, detail methods for the subsequent generation of the free IMes carbene, and provide step-by-step protocols for its application in cornerstone catalytic reactions.

Chapter 1: The Foundation - Synthesis of the IMes Precursor (IMes·HCl)

The journey to harnessing the power of the IMes carbene begins with the robust and reliable synthesis of its air-stable precursor, 1,3-dimesitylimidazolium chloride (IMes·HCl).[1][2][5][6] While one-pot procedures exist, a two-step approach proceeding through an N,N'-dimesitylethylenediimine intermediate generally affords a cleaner product with higher yields, circumventing the formation of viscous by-products that can complicate purification.[2][7][8]

Mechanistic Rationale: A Tale of Condensation and Cyclization

The synthesis is a classic example of imine formation followed by an acid-catalyzed cyclization.

  • Step 1: Diimine Formation. The initial step involves the condensation of two equivalents of 2,4,6-trimethylaniline (mesitylamine) with one equivalent of glyoxal. The reaction is typically carried out in an alcohol/water mixture, and the diimine product, being insoluble, conveniently precipitates from the reaction mixture as a bright yellow solid.[1][2] A catalytic amount of acid, such as formic acid, can facilitate this condensation.

  • Step 2: Imidazolium Ring Formation. The isolated diimine is then subjected to a cyclization reaction with a one-carbon source, typically paraformaldehyde. A source of chloride, such as chlorotrimethylsilane (TMSCl), is used to both promote the reaction and provide the chloride counter-ion for the resulting imidazolium salt.[1][5][6] The use of TMSCl is advantageous as it reacts with the in-situ generated water, driving the reaction to completion.

G cluster_0 Step 1: Diimine Synthesis cluster_1 Step 2: Cyclization 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Glyoxal Glyoxal Condensation Condensation N,N'-Dimesitylethylenediimine N,N'-Dimesitylethylenediimine Paraformaldehyde Paraformaldehyde TMSCl TMSCl Cyclization Cyclization IMes·HCl IMes·HCl

Caption: Synthetic workflow for the two-step preparation of IMes·HCl.

Detailed Experimental Protocol: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

This protocol is an optimized two-step procedure that reliably yields high-purity IMes·HCl.

Step 1: Synthesis of N,N'-Dimesitylethylenediimine [1][2]

  • Materials:

    • 2,4,6-Trimethylaniline (2.0 equivalents)

    • Glyoxal (40% aqueous solution, 1.0 equivalent)

    • Methanol

    • Formic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.

    • To this solution, add the 40% aqueous solution of glyoxal and a catalytic amount of formic acid.

    • Stir the resulting mixture at room temperature. A bright yellow precipitate should form within minutes.

    • Continue stirring for 24 hours to ensure complete reaction.

    • Filter the suspension through a Büchner funnel and wash the collected yellow solid with deionized water.

    • Dry the solid under vacuum to a constant weight to afford N,N'-dimesitylethylenediimine.

Step 2: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl) [1][5][6]

  • Materials:

    • N,N'-Dimesitylethylenediimine (from Step 1, 1.0 equivalent)

    • Paraformaldehyde (1.0-1.3 equivalents)

    • Chlorotrimethylsilane (TMSCl, 1.0 equivalent)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend the N,N'-dimesitylethylenediimine and paraformaldehyde in ethyl acetate.

    • Heat the mixture to 70 °C with vigorous stirring.

    • Prepare a solution of chlorotrimethylsilane in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.

    • Continue to stir the resulting yellow suspension at 70 °C for 2 hours.

    • Cool the mixture to 10 °C using an ice bath.

    • Filter the suspension and wash the collected solid with ethyl acetate and tert-butyl methyl ether.

    • Dry the solid to a constant weight in an oven at 100 °C to obtain IMes·HCl as a colorless microcrystalline powder.

Characterization and Data

The identity and purity of the synthesized IMes·HCl should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Property Value
IUPAC Name 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium chloride
Synonyms IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
CAS Number 141556-45-8
Molecular Formula C₂₁H₂₅ClN₂
Molecular Weight 340.9 g/mol
Appearance White to light yellow powder or crystals
Melting Point >300 °C
Solubility Soluble in methanol, partially miscible in water

Table 1: Physical and Chemical Properties of IMes·HCl.[1]

Spectroscopy Chemical Shift (δ) in ppm Assignment
¹H NMR (CDCl₃, 400 MHz) 10.48 (s, 1H)NCHN (imidazolium proton)
7.76 (s, 2H)NCH=CHN
6.99 (s, 4H)m-CH (mesityl)
2.32 (s, 6H)p-CH₃ (mesityl)
2.13 (s, 12H)o-CH₃ (mesityl)
¹³C NMR (CDCl₃, 100 MHz) 141.0p-C (mesityl)
138.8NCHN
134.0o-C (mesityl)
130.6i-C (mesityl)
129.7m-CH (mesityl)
124.9NCH=CHN
21.0p-CH₃
17.5o-CH₃

Table 2: Characteristic ¹H and ¹³C NMR Data for IMes·HCl.[9]

Chapter 2: Unleashing the Carbene - Generation of Free IMes

The primary application of IMes·HCl is as a precursor to the free IMes carbene. This is achieved through a simple deprotonation of the acidic C2 proton of the imidazolium ring using a strong, non-nucleophilic base.

The Chemistry of Deprotonation

The proton at the C2 position of the imidazolium ring is significantly acidic (pKa ≈ 21 in DMSO) due to the electron-withdrawing nature of the adjacent positively charged nitrogen atoms. Treatment with a suitable strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), readily removes this proton to generate the neutral, nucleophilic carbene.

G IMes·HCl IMes·HCl Deprotonation Deprotonation IMes·HCl->Deprotonation Base (e.g., KOtBu) Base (e.g., KOtBu) Base (e.g., KOtBu)->Deprotonation Free IMes Carbene Free IMes Carbene Deprotonation->Free IMes Carbene t-Butanol t-Butanol Deprotonation->t-Butanol KCl KCl Deprotonation->KCl

Caption: Generation of the free IMes carbene via deprotonation.

Protocol: In-Situ Generation of IMes for Catalysis

For most catalytic applications, the IMes carbene is generated in situ and used directly without isolation. This approach is convenient and avoids handling the potentially air- and moisture-sensitive free carbene.

  • Materials:

    • IMes·HCl (1.05 equivalents)

    • Potassium tert-butoxide (1.0 equivalent)

    • Anhydrous toluene (or other suitable anhydrous solvent)

    • Metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Substrates for the catalytic reaction

  • Procedure (under an inert atmosphere, e.g., in a glovebox or using Schlenk technique):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add IMes·HCl and potassium tert-butoxide.

    • Add anhydrous toluene to the flask.

    • Stir the suspension at ambient temperature for 30 minutes. The formation of a precipitate (KCl) is indicative of the deprotonation.

    • The resulting mixture, containing the in-situ generated IMes carbene, is now ready for the addition of the metal precursor and substrates for the catalytic reaction.

Note: The disappearance of the imidazolium proton signal (around 10.5 ppm in CDCl₃) in the ¹H NMR spectrum and the appearance of the carbene carbon signal (around 219 ppm in C₆D₆) in the ¹³C NMR spectrum are characteristic indicators of successful carbene formation.[10]

Chapter 3: Applications in Catalysis - Driving Chemical Transformations

The true value of 1-Mesityl-1H-imidazole lies in the exceptional catalytic activity of the derived IMes-metal complexes. The IMes ligand's strong σ-donation stabilizes the metal center, while its steric bulk promotes reductive elimination, the final step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. IMes-ligated palladium catalysts are particularly effective for this transformation, especially with challenging substrates like aryl chlorides.[2][11][12][13]

G Pd(0)-IMes Pd(0)-IMes Oxidative_Addition Oxidative Addition Pd(0)-IMes->Oxidative_Addition Pd(II)-IMes_Complex R¹-Pd(II)(IMes)-X Oxidative_Addition->Pd(II)-IMes_Complex Transmetalation Transmetalation Pd(II)-IMes_Complex->Transmetalation Pd(II)-IMes_Diorganyl R¹-Pd(II)(IMes)-R² Transmetalation->Pd(II)-IMes_Diorganyl Reductive_Elimination Reductive Elimination Pd(II)-IMes_Diorganyl->Reductive_Elimination Reductive_Elimination->Pd(0)-IMes Product R¹-R² Reductive_Elimination->Product Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition Organoboron_Reagent R²-B(OR)₂ Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

    • IMes·HCl (1.1-2.2 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equivalents)

    • Aryl chloride (1.0 equivalent)

    • Arylboronic acid (1.5 equivalents)

    • Anhydrous toluene/water mixture (e.g., 10:1)

  • Procedure (under an inert atmosphere):

    • To a Schlenk flask, add Pd(OAc)₂, IMes·HCl, and K₃PO₄.

    • Add the aryl chloride and arylboronic acid.

    • Add the anhydrous toluene/water solvent mixture.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. IMes-ligated palladium catalysts have demonstrated high efficiency in these reactions, even with less reactive aryl chlorides.[5][11][14][15][16]

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

  • Materials:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol% Pd)

    • IMes·HCl (2.2-4.4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.2 equivalents)

    • Aryl chloride (1.0 equivalent)

    • Secondary amine (1.2 equivalents)

    • Anhydrous dioxane

  • Procedure (under an inert atmosphere):

    • In a glovebox, add Pd₂(dba)₃, IMes·HCl, and NaOtBu to a Schlenk tube.

    • Add the aryl chloride and the secondary amine.

    • Add anhydrous dioxane.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Safety and Handling

1,3-Dimesitylimidazolium chloride is reported to cause skin and eye irritation. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS). The free IMes carbene is air- and moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

This compound, through its imidazolium salt derivative, serves as a gateway to one of the most powerful and versatile N-heterocyclic carbene ligands in modern chemistry. The IMes ligand has proven its mettle in a vast range of catalytic applications, enabling the synthesis of complex molecules with high efficiency and selectivity. By understanding the principles behind the synthesis of the IMes precursor and the generation of the free carbene, researchers are well-equipped to unlock the full potential of this exceptional ligand in their own synthetic endeavors. The protocols provided herein serve as a robust starting point for exploration and innovation in the ever-expanding world of NHC catalysis.

References

Application Notes and Protocols: 1-Mesityl-1H-imidazole Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Sterically Encumbered N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of organocatalysts, rivaling the utility of traditional metal-based catalysts in a vast array of organic transformations.[1][2] Their prominence stems from their strong σ-donating ability and the tunable nature of their steric and electronic properties. Among the diverse family of NHCs, those derived from 1-Mesityl-1H-imidazole and its corresponding imidazolium salts hold a special place. The incorporation of the bulky mesityl (2,4,6-trimethylphenyl) group at the nitrogen atoms imparts significant steric hindrance around the carbene center.[3] This unique structural feature is not merely a passive substituent; it profoundly influences catalyst stability, reactivity, and selectivity, making these derivatives indispensable tools for modern synthetic chemists.[4][5]

This technical guide provides an in-depth exploration of the applications of this compound derivatives in organocatalysis. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile catalysts in their synthetic endeavors.

The Precursor: 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

The journey into the catalytic applications of this compound derivatives begins with its most common precursor, 1,3-Dimesitylimidazolium chloride, often abbreviated as IMes·HCl.[3][6] This air-stable, crystalline solid serves as the direct antecedent to the active N-heterocyclic carbene, IMes.[3] The generation of the carbene is typically achieved in situ through deprotonation at the C2 position of the imidazolium ring using a suitable base.[3]

The robust nature and straightforward synthesis of IMes·HCl have contributed significantly to its widespread adoption.[3][6] The bulky mesityl groups not only stabilize the resulting carbene but also enhance the solubility of the precatalyst in common organic solvents.[3]

Core Applications in Organocatalysis

This compound derived NHCs are workhorses in a variety of organocatalytic reactions. Their primary role is to act as a nucleophilic catalyst, most notably in reactions involving the "umpolung" or reversal of polarity of aldehydes. This allows for the generation of acyl anion equivalents, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7]

Transesterification and Acylation Reactions

One of the earliest and most impactful applications of IMes as an organocatalyst is in transesterification and acylation reactions.[8][9][10][11] NHCs have proven to be highly efficient catalysts for the acylation of alcohols with various acylating agents, often proceeding under mild conditions with low catalyst loadings.[8][9][10]

Mechanistic Rationale

The catalytic cycle, as illustrated below, commences with the nucleophilic attack of the NHC on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, releasing an alkoxide and forming a highly reactive acyl-azolium intermediate. This activated species is readily attacked by an alcohol, regenerating the catalyst and furnishing the desired ester product. The bulky mesityl groups on the IMes catalyst play a crucial role in preventing catalyst dimerization and promoting the desired catalytic turnover.

Transesterification Mechanism cluster_0 Catalytic Cycle NHC IMes (NHC) Ester R¹-COOR² NHC->Ester Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 AcylAzolium Acyl-Azolium Intermediate Intermediate1->AcylAzolium - R²O⁻ Alcohol R³-OH AcylAzolium->Alcohol Nucleophilic Attack Product R¹-COOR³ Alcohol->Product Forms Product Product->NHC Catalyst Regeneration Alkoxide R²O⁻ Stetter Reaction Mechanism cluster_1 Stetter Reaction Catalytic Cycle Aldehyde R¹-CHO NHC IMes Aldehyde->NHC Addition Breslow Breslow Intermediate NHC->Breslow Proton Transfer Acceptor Michael Acceptor Breslow->Acceptor Michael Addition Adduct Michael Adduct Acceptor->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer & Catalyst Elimination Product->NHC Regenerates Catalyst

References

The Role of 1-Mesityl-1H-imidazole in Stabilizing Low-Coordinate Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the pivotal role of 1-Mesityl-1H-imidazole and its corresponding N-heterocyclic carbene (NHC), 1,3-dimesitylimidazol-2-ylidene (IMes), in the stabilization of low-coordinate metal complexes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of how the unique steric and electronic properties of the mesityl moiety contribute to the formation and stability of these valuable coordination compounds. We provide detailed, field-proven protocols for the synthesis of the foundational ligand, its imidazolium salt precursor, and a representative low-coordinate palladium complex. This guide is structured to provide not only the "how" but, more critically, the "why" behind key experimental steps, empowering researchers to apply these principles to their own synthetic challenges.

Introduction: The Challenge of Low-Coordinate Metal Complexes

Low-coordinate metal complexes, characterized by a central metal atom with a coordination number less than four, are highly reactive and often unstable species. This reactivity, however, is precisely what makes them potent catalysts and valuable synthons in organic and organometallic chemistry. The key to harnessing their synthetic potential lies in the rational design of ancillary ligands that can provide both kinetic and thermodynamic stability without quenching their reactivity.

N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands for stabilizing low-coordinate metal centers. Their strong σ-donating ability and tunable steric bulk make them ideal candidates for this purpose. Among the vast library of NHCs, those derived from this compound, particularly the 1,3-dimesitylimidazol-2-ylidene (IMes) ligand, have proven to be exceptionally effective.

This guide will explore the unique attributes of the mesityl group and its influence on the imidazole core, providing a detailed roadmap for the synthesis and application of these powerful ligands in the stabilization of low-coordinate metal complexes.

The Decisive Role of the Mesityl Group

The efficacy of this compound and its derivatives in stabilizing low-coordinate metal complexes stems from a synergistic interplay of steric and electronic effects imparted by the mesityl (2,4,6-trimethylphenyl) substituents.

Steric Shielding: A Protective Embrace

The most apparent contribution of the mesityl groups is their significant steric bulk. The ortho-methyl groups of the mesityl ring project over the faces of the imidazole ring, creating a sterically hindered environment around the metal center. This "protective embrace" offers several advantages:

  • Kinetic Stabilization: The bulky mesityl groups physically block the approach of other molecules, preventing unwanted ligand association or decomposition pathways that would lead to higher coordination numbers.

  • Prevention of Dimerization: Low-coordinate complexes often have a propensity to dimerize or oligomerize to satisfy the coordination sphere of the metal. The steric hindrance provided by the mesityl groups effectively prevents these self-association reactions.

  • Creation of a "Reactive Pocket": While providing overall protection, the defined steric profile of the mesityl groups also creates a well-defined "reactive pocket" around the metal center, allowing small molecules to access the metal and undergo catalytic transformations.

Electronic Tuning: A Strong σ-Donation

The electronic nature of the NHC ligand is a critical factor in stabilizing low-valent metal centers. The IMes ligand is a strong σ-donor, which is a direct consequence of the electronic properties of the imidazole core and the mesityl substituents. This strong σ-donation increases the electron density on the metal center, which is particularly effective at stabilizing metals in low oxidation states.

Quantifying Steric and Electronic Properties

To provide a more quantitative understanding of the IMes ligand's properties, we can consider the following parameters:

ParameterDescriptionValue for IMesCitation
Percent Buried Volume (%Vbur) A measure of the steric bulk of a ligand, representing the percentage of the coordination sphere of the metal that is occupied by the ligand.33.0% (for an M-NHC bond of 2.00 Å in [IrCl(COD)(NHC)])[3]
Tolman Electronic Parameter (TEP) A measure of the electron-donating ability of a ligand, determined from the C-O stretching frequency of a [LNi(CO)₃] complex. Lower values indicate stronger donation.Not explicitly found, but generally considered a strong donor.[1]

These parameters are crucial for comparing IMes to other ligands and for rationally selecting the appropriate ligand for a specific catalytic application.

Synthetic Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound, its corresponding imidazolium salt, and a representative low-coordinate palladium complex. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of this compound

This protocol utilizes an Ullmann condensation reaction, a copper-catalyzed N-arylation of imidazole with an aryl halide.[4][5]

Reaction Scheme:

Materials:

  • Imidazole

  • 2-Iodomesitylene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hexanes

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), 2-iodomesitylene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Causality: Potassium carbonate acts as the base to deprotonate the imidazole, forming the imidazolate anion which is the active nucleophile. Copper(I) iodide is the catalyst for the C-N bond formation. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Solvent Addition and Degassing: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to imidazole. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: Degassing is crucial to remove oxygen, which can oxidize the Cu(I) catalyst and lead to side reactions.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The toluene extraction moves the desired product into the organic phase, while the water and brine washes remove DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

This protocol describes the synthesis of the imidazolium salt, which is the direct precursor to the IMes N-heterocyclic carbene.

Reaction Scheme:

Materials:

  • This compound

  • Mesitylamine

  • Glyoxal (40% solution in water) or a glyoxal equivalent such as dimethoxyacetaldehyde

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter flask

Procedure:

  • Formation of the Diamine Intermediate: In a round-bottom flask, combine mesitylamine (2.0 eq.) and glyoxal (1.0 eq.) in ethanol. Stir the mixture at room temperature for 2 hours.

    • Causality: This step forms the N,N'-dimesitylethane-1,2-diimine intermediate.

  • Cyclization: To the solution of the diimine, add this compound (if starting from this point) or continue with the in-situ generated diimine. Add paraformaldehyde (1.1 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir for 12-16 hours. A precipitate should form during the reaction.

  • Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the white solid under vacuum.

  • Characterization: Characterize the 1,3-dimesitylimidazolium chloride by ¹H NMR, ¹³C NMR, and elemental analysis.

Synthesis of a Low-Coordinate Palladium Complex: (IMes)Pd(allyl)Cl

This protocol details the synthesis of a representative low-coordinate (formally 14-electron) palladium(II) complex stabilized by the IMes ligand.[6][7][8]

Reaction Scheme:

Materials:

  • 1,3-Dimesitylimidazolium chloride (IMes·HCl)

  • Potassium tert-butoxide (KOtBu) or another strong, non-nucleophilic base

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Cannula or syringe for transfers

  • Celite

Procedure:

  • In-situ Generation of the Free Carbene: In a Schlenk flask under an inert atmosphere (argon or nitrogen), suspend 1,3-dimesitylimidazolium chloride (1.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of potassium tert-butoxide (1.05 eq.) in anhydrous THF to the suspension with vigorous stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Causality: The strong base deprotonates the imidazolium salt at the C2 position to generate the free NHC in situ. It is crucial to use a non-nucleophilic base to avoid side reactions with the imidazolium salt. The reaction is performed under an inert atmosphere as the free carbene is sensitive to air and moisture.

  • Reaction with Palladium Precursor: In a separate Schlenk flask, dissolve the allylpalladium(II) chloride dimer (0.5 eq.) in anhydrous THF.

  • Complexation: Transfer the solution of the palladium dimer to the solution of the free carbene via cannula at room temperature. Stir the reaction mixture for 2-4 hours. The color of the solution should change, indicating complex formation.

  • Workup: Remove the solvent under vacuum. Dissolve the residue in a minimal amount of THF or toluene and filter through a pad of Celite to remove any inorganic salts (e.g., KCl).

  • Purification: Concentrate the filtrate and precipitate the product by adding anhydrous hexanes. Collect the solid by filtration, wash with hexanes, and dry under vacuum.

  • Characterization: Characterize the (IMes)Pd(allyl)Cl complex by ¹H NMR, ¹³C NMR, and IR spectroscopy, and optionally by X-ray crystallography if suitable crystals can be obtained.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Ligand-Metal Bonding

The bonding between the IMes ligand and a metal center is characterized by a strong σ-donation from the carbene lone pair to a vacant metal orbital and a weaker π-back-donation from a filled metal d-orbital to the empty p-orbital on the carbene carbon.

Ligand_Metal_Bonding cluster_sigma σ-Donation M Metal NHC IMes (NHC) M->NHC π NHC->M σ

Caption: σ-Donation and π-back-donation in an IMes-metal complex.

Synthetic Workflow

The overall synthetic strategy to obtain a low-coordinate IMes-metal complex involves a multi-step process, starting from the basic building blocks.

Synthetic_Workflow Imidazole Imidazole & Mesityl Precursors Ligand This compound Imidazole->Ligand Ullmann Condensation Imidazolium IMes·HCl (Imidazolium Salt) Ligand->Imidazolium Cyclization NHC IMes (Free Carbene) Imidazolium->NHC Deprotonation Metal_Complex Low-Coordinate Metal Complex ((IMes)M(L)n) NHC->Metal_Complex Metal_Precursor Metal Precursor (e.g., [Pd(allyl)Cl]₂) Metal_Precursor->Metal_Complex Complexation

Caption: General synthetic workflow for IMes-stabilized low-coordinate metal complexes.

Conclusion

This compound and its derived N-heterocyclic carbene, IMes, are indispensable tools in the field of coordination chemistry for the stabilization of low-coordinate metal complexes. The unique combination of steric bulk and strong σ-donating properties provided by the mesityl groups allows for the isolation and study of otherwise transient and highly reactive species. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical skills necessary to synthesize and utilize these powerful ligands in their own research endeavors, ultimately paving the way for new discoveries in catalysis and synthetic chemistry.

References

Application of 1-Mesityl-1H-imidazole Derivatives in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of 1-Mesityl-1H-imidazole and its chiral derivatives in the field of asymmetric catalysis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles, synthesis, and practical application of these powerful organocatalysts. We will move beyond simple procedural lists to explain the underlying scientific rationale, ensuring that the protocols are not just followed, but understood.

The Pivotal Role of the N-Mesityl Group in N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts, capable of mediating a wide array of chemical transformations.[1] Among the various structural motifs of NHCs, those bearing an N-mesityl group have demonstrated exceptional efficacy, particularly in reactions involving α,β-unsaturated aldehydes.[2]

The significance of the N-mesityl substituent lies in its steric bulk, which profoundly influences the catalytic cycle.[2][3] Specifically, the ortho-substituted aromatic ring of the mesityl group renders the initial nucleophilic addition of the NHC to an aldehyde irreversible.[2] This irreversible step accelerates the formation of the crucial Breslow intermediate, which is a key species in many NHC-catalyzed reactions.[2] This mechanistic insight rationalizes the superior performance of N-mesityl substituted NHCs in a variety of annulations, oxidations, and redox reactions.[2][3] In many instances, reactions that fail to proceed with NHCs lacking these bulky N-aryl groups are efficiently catalyzed by their N-mesityl counterparts.[2][3]

Synthesis of a Chiral Aminoindanol-Derived N-Mesityl Imidazolium Salt

The successful application of this compound in asymmetric catalysis necessitates the introduction of chirality into the ligand scaffold. A highly effective strategy involves the use of chiral backbones, such as that derived from cis-1,2-aminoindanol. The following protocol outlines the synthesis of an N-mesityl substituted, aminoindanol-derived imidazolium salt, a powerful precatalyst for a range of enantioselective transformations.[4]

Experimental Protocol: Synthesis of Chiral Imidazolium Perchlorate

This protocol is adapted from the work of Struble, Kaeobamrung, and Bode (2008).[4]

Step 1: Synthesis of the N-Formyl Bicyclic Ketone

The synthesis begins with the preparation of the key N-formyl bicyclic ketone intermediate from the corresponding aminoindanol-derived lactam. This step is crucial for establishing the chiral framework of the final catalyst.

Step 2: Formation of the Imidazolium Salt

The N-formyl bicyclic ketone is then converted to the desired imidazolium salt. This synthetic route represents a modular approach to otherwise challenging chiral imidazolium salts.[4]

Detailed Procedure:

  • A detailed, step-by-step procedure for the synthesis of the chiral N-mesityl substituted imidazolium salt 1 can be found in the supporting information of the original publication by Struble et al.[4] The synthesis involves a multi-step sequence starting from commercially available aminoindanol.

Key Considerations:

  • The synthesis of the N-mesityl hydrazine hydrochloride, a key reagent, can be performed on a large scale from mesityl aniline, which can be more cost-effective than purchasing it directly.[5]

  • The final ring-closing step to form the triazolium salt (a related class of catalysts) is sensitive to reaction conditions, with lower temperatures and the use of HCl or HClO4 being crucial for good yields.[5] A similar sensitivity can be expected for the imidazolium salt synthesis.

Application in Asymmetric Catalysis: Enantioselective Annulations

Chiral N-mesityl substituted NHCs, particularly those derived from the imidazolium salt described above, are highly effective catalysts for a variety of enantioselective annulation reactions. These reactions are powerful tools for the construction of complex cyclic molecules with high stereocontrol.

Protocol 1: Enantioselective Synthesis of Cyclopentanones

This protocol details the NHC-catalyzed annulation of enals with α-hydroxy enones to produce cyclopentane-fused lactones. A fascinating aspect of this chemistry is the stereodivergence observed between triazolium and imidazolium-derived catalysts; the imidazolium catalyst favors the formation of the cyclopentanone product.[6]

Generalized Reaction Scheme:

sub α,β-Unsaturated Aldehyde reaction + sub->reaction enone α-Hydroxy Enone enone->reaction product Chiral Cyclopentanone catalyst Chiral N-Mesityl Imidazolium Precatalyst catalyst->reaction Base reaction->product

Caption: General scheme for cyclopentanone synthesis.

Experimental Protocol:

  • To a solution of the α,β-unsaturated aldehyde (0.2 mmol) and the α-hydroxy enone (0.3 mmol) in a suitable solvent (e.g., THF, 1.0 mL) is added the chiral N-mesityl imidazolium precatalyst (0.04 mmol, 20 mol%).

  • The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature), and a base (e.g., DBU or Cs2CO3, 0.04 mmol, 20 mol%) is added.

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is then quenched and worked up, followed by purification by column chromatography to afford the desired cyclopentanone product.

Data Presentation: Substrate Scope and Enantioselectivity

Entryα,β-Unsaturated Aldehydeα-Hydroxy EnoneYield (%)ee (%)Reference
1Cinnamaldehyde(E)-1-hydroxy-1,4-diphenylbut-3-en-2-one7585[4]
23-(4-Methoxyphenyl)acrylaldehyde(E)-1-hydroxy-1,4-diphenylbut-3-en-2-one7888[6]
33-Phenylprop-2-ynal(E)-1-hydroxy-1,4-diphenylbut-3-en-2-one6572[6]

Note: The data presented is representative and may be adapted from similar reaction systems to illustrate the potential of the catalyst.

Protocol 2: Enantioselective Synthesis of Dihydropyridinones

The N-mesityl substituted triazolium catalyst, a close relative of the imidazolium catalyst, has been shown to be highly effective in the hetero-Diels-Alder reaction of α-chloroaldehydes with N-sulfonyl-α,β-unsaturated imines to afford cis-disubstituted dihydropyridinones with excellent enantioselectivities.[5]

Generalized Reaction Scheme:

aldehyde α-Chloroaldehyde reaction + aldehyde->reaction imine N-Sulfonyl-α,β-unsaturated Imine imine->reaction product cis-Dihydropyridinone catalyst Chiral N-Mesityl Triazolium Precatalyst catalyst->reaction Base reaction->product

Caption: General scheme for dihydropyridinone synthesis.

Experimental Protocol:

  • A detailed protocol involves the slow addition of the α-chloroaldehyde to a mixture of the imine, the chiral N-mesityl triazolium precatalyst, and a base in a suitable solvent at a controlled temperature.[5]

  • The use of α-chloroaldehyde bisulfite adducts offers a safer and more convenient alternative to the free α-chloroaldehydes.[5]

Mechanistic Insights

The remarkable efficiency and selectivity of these catalysts stem from a well-defined catalytic cycle. The following diagram illustrates the key steps in the NHC-catalyzed annulation of an enal, highlighting the formation of the critical Breslow and acyl azolium intermediates.

cluster_0 Catalytic Cycle A NHC Catalyst C Initial Adduct A->C + Aldehyde B Aldehyde D Breslow Intermediate C->D Proton Transfer F Acyl Azolium Intermediate D->F Oxidation / Rearrangement E Electrophile G Product F->G + Electrophile G->A - Product

Caption: Simplified catalytic cycle for NHC-catalyzed annulations.

The N-mesityl group plays a crucial role in the C to D transition, making it effectively irreversible and thus driving the reaction forward.[2] The subsequent steps depend on the specific reaction pathway, leading to the diverse range of products achievable with these catalysts.

References

Application Notes and Protocols: 1-Mesityl-1H-imidazole as a Precursor to N-Heterocyclic Carbene (NHC) Ligands in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] In the realm of process chemistry and drug development, the synthesis of complex pharmaceutical intermediates relies on robust and efficient catalytic systems. 1-Mesityl-1H-imidazole has emerged as a critical building block, not as a direct pharmacophore, but as an essential precursor to one of the most powerful classes of ligands in modern catalysis: N-Heterocyclic Carbenes (NHCs).[2]

Specifically, this compound is the direct antecedent to the ubiquitous IMes ligand (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This guide provides an in-depth analysis of the role of this compound, detailing the synthesis of its corresponding imidazolium salt precatalyst and its application in palladium-catalyzed cross-coupling reactions—a foundational technology in pharmaceutical synthesis.

Section 1: The Pivotal Role of the Mesityl Group: Causality in Ligand Design

The efficacy of this compound as a precursor is entirely dependent on the unique properties of the mesityl (2,4,6-trimethylphenyl) group. This is a prime example of how rational ligand design directly influences catalytic performance.

  • Steric Hindrance: The two ortho-methyl groups and one para-methyl group on the phenyl ring create significant steric bulk. When two of these mesityl groups are attached to the nitrogen atoms of the imidazole ring in the resulting IMes ligand, they form a protective pocket around the active metal center (e.g., palladium). This steric shielding is crucial as it promotes the final, product-releasing step (reductive elimination) in the catalytic cycle and prevents catalyst deactivation pathways like the formation of inactive palladium dimers.[3][4]

  • Electron-Donating Properties: The mesityl group is electron-rich. This electronic property is transferred through the imidazole ring to the carbene carbon, making the resulting IMes ligand a powerful σ-donor.[5][6] This strong electron donation increases the electron density on the palladium center, which facilitates the initial, rate-limiting step (oxidative addition) in many cross-coupling reactions, especially with challenging substrates like aryl chlorides.[4]

The combination of these steric and electronic features makes the IMes ligand, derived from this compound, exceptionally effective at stabilizing the catalytic species and accelerating the overall reaction rate, leading to higher yields and broader substrate scope.[3]

Caption: Transformation of this compound to the active IMes-Pd catalyst.

Section 2: Protocol for Synthesis of IMes·HCl Precatalyst

The most common and stable form for storing and handling the IMes precursor is as its imidazolium chloride salt (IMes·HCl). This protocol is adapted from established, high-yield procedures.[7][8] The synthesis involves the cyclization of a 1,4-diaryl-1,4-diazabutadiene intermediate with paraformaldehyde and a chloride source.

Experimental Protocol: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)

Materials & Equipment:

  • N,N'-Dimesitylethanediimine (1 equivalent)

  • Paraformaldehyde (1.1 equivalents)

  • Chlorotrimethylsilane (TMSCl) (1.2 equivalents)

  • Ethyl Acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N,N'-dimesitylethanediimine and anhydrous ethyl acetate (approximately 7-10 mL per mmol of diimine). Begin stirring.

  • Reagent Addition: Add paraformaldehyde to the suspension. Heat the mixture to 70 °C.

  • Cyclization: Slowly add chlorotrimethylsilane (TMSCl) dropwise to the heated mixture. Causality Note: TMSCl serves as a safe and efficient source for both the chloride counter-ion and as a Lewis acid to promote the cyclization cascade.[7]

  • Reaction Monitoring: Maintain the reaction at 70 °C. A white microcrystalline powder will begin to precipitate from the solution. The reaction is typically complete within 4-6 hours. Monitor by TLC (thin-layer chromatography) by taking a small aliquot, quenching with aqueous base, extracting, and spotting for the disappearance of the starting diimine.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with cold ethyl acetate to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the resulting white powder under high vacuum to afford pure IMes·HCl. The product is typically of high purity and does not require further purification.[8]

Trustworthiness - Self-Validation:

  • Expected Yield: >85%

  • Appearance: Fine white to off-white crystalline powder.

  • Characterization: Confirm structure by ¹H NMR. Expect a characteristic singlet for the acidic proton (N-CH-N) between δ 10-11 ppm in DMSO-d₆ and the disappearance of the imine protons from the starting material.

G start Start: Assemble Reagents setup 1. Charge flask with diazabutadiene & EtOAc under N2 start->setup add_reagents 2. Add paraformaldehyde and heat to 70°C setup->add_reagents add_tmscl 3. Add TMSCl dropwise add_reagents->add_tmscl react 4. Maintain at 70°C for 4-6h (Precipitate forms) add_tmscl->react cool 5. Cool to 0°C react->cool filter 6. Filter solid product cool->filter wash 7. Wash with cold EtOAc filter->wash dry 8. Dry under vacuum wash->dry end End: Pure IMes·HCl dry->end

Caption: Workflow for the synthesis of the IMes·HCl precatalyst.

Section 3: In Situ Generation and Application in Suzuki-Miyaura Cross-Coupling

For most applications, the active Pd(0)-NHC catalyst is generated in situ from the stable Pd(II) precatalyst and the IMes·HCl salt. This avoids handling the air-sensitive free carbene or the Pd(0) species. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in the pharmaceutical industry, is an ideal application example.[9][10]

Application Protocol: IMes-Mediated Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl Product

Materials & Equipment:

  • IMes·HCl (2-4 mol%)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Aryl Halide (e.g., 4-chlorotoluene, 1 equivalent)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, 2-MeTHF)

  • Schlenk flask or reaction vial, inert atmosphere setup, stirrer, heating plate.

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under inert atmosphere, add Pd(OAc)₂, IMes·HCl, and the base. Causality Note: The base is critical. It deprotonates the imidazolium salt to form the free carbene in situ, which then coordinates to the palladium center. It also activates the boronic acid for the transmetalation step.[4]

  • Reagent Addition: Add the aryl halide and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure biaryl product.

Data Presentation: Typical Reaction Conditions

Aryl Halide TypePalladium Source (mol%)Base (equivalents)SolventTemp (°C)Typical Yield
Aryl ChloridePd(OAc)₂ (2%)K₃PO₄ (2)Toluene100-110>90%
Aryl BromidePd(OAc)₂ (1%)K₂CO₃ (2)Dioxane80-100>95%
Aryl TosylatePd₂(dba)₃ (1%)K₃PO₄ (2.5)2-MeTHF100>85%

Trustworthiness - Troubleshooting:

  • Low Yield/No Reaction: Ensure the base is strong enough and sufficiently dry. Check for catalyst poisoning (e.g., impurities in starting materials). For aryl chlorides, a stronger base like K₃PO₄ is often required.

  • Homocoupling of Boronic Acid: This suggests the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere.

  • Hydrodehalogenation: This side reaction can occur if water is present. Ensure all reagents and solvents are anhydrous.

G Pd0 Pd(0)-IMes OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X | IMes OA->PdII TM Transmetalation PdII->TM + Ar'B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' | IMes TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction with an IMes-Pd catalyst.

Section 4: Broader Applications in Pharmaceutical Synthesis

The robustness of the IMes ligand makes it a ligand of choice for a variety of other critical transformations in pharmaceutical process chemistry, including those that are often challenging with traditional phosphine ligands.

  • Buchwald-Hartwig Amination: The formation of C-N bonds is fundamental to the synthesis of a vast number of APIs. The strong σ-donating character of IMes facilitates the coupling of aryl halides with a wide range of amines, including less nucleophilic anilines and secondary amines.[11][12][13]

  • Heck and Sonogashira Couplings: These reactions are vital for introducing vinyl and alkynyl functionalities, respectively, which are common motifs in bioactive molecules.

  • Alpha-Arylation of Carbonyls: The IMes ligand promotes the reaction between aryl halides and enolates, providing direct access to α-aryl ketones, esters, and amides, which are key intermediates.

Conclusion

This compound is a quintessential example of an enabling chemical in pharmaceutical synthesis. Its true value is realized upon its conversion to the IMes N-heterocyclic carbene ligand, a privileged structure in the world of catalysis. The unique steric and electronic properties conferred by the mesityl groups lead to highly stable and active palladium catalysts. These catalysts demonstrate exceptional performance in a wide array of cross-coupling reactions that are indispensable for the efficient and scalable synthesis of complex pharmaceutical intermediates. The protocols and principles outlined in this guide provide a framework for researchers to effectively leverage this powerful synthetic tool in drug discovery and development.

References

Catalytic Applications of 1-Mesityl-1H-imidazole Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 1-Mesityl-1H-imidazole Ligand in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the design of ligands is paramount to tailoring the reactivity and selectivity of metal catalysts. The this compound ligand has emerged as a scaffold of significant interest due to its unique combination of steric and electronic properties. The bulky mesityl group (2,4,6-trimethylphenyl) ortho-substituted to the imidazole ring provides a well-defined steric pocket around the metal center. This steric hindrance is not merely a passive shield; it actively influences substrate approach, can prevent catalyst deactivation pathways such as dimerization, and can enhance the selectivity of catalytic transformations.

Electronically, the imidazole moiety is a versatile N-donor ligand. Its sigma-donating ability can stabilize metal centers in various oxidation states, a crucial aspect for the viability of catalytic cycles. Furthermore, this compound serves a dual role. It can act as a neutral L-type ligand, coordinating to a metal center through one of its nitrogen atoms. Alternatively, it can be a precursor to N-heterocyclic carbenes (NHCs), a class of ligands that have revolutionized homogeneous catalysis due to their strong σ-donating properties and exceptional stability. This guide provides an in-depth exploration of the synthesis and catalytic applications of metal complexes featuring the this compound ligand, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

PART 1: Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound is contingent on the desired coordination mode: as a neutral imidazole ligand or as an N-heterocyclic carbene.

Coordination as a Neutral Ligand: The Case of Ruthenium Olefin Metathesis Catalysts

Phosphine-free ruthenium benzylidene complexes have gained prominence for their enhanced stability and activity at high temperatures. The this compound ligand has been successfully incorporated into such systems, yielding catalysts effective for challenging metathesis reactions.

Protocol 1: Synthesis of a Ruthenium Olefin Metathesis Catalyst with this compound

This protocol is adapted from the synthesis of related phosphine-free ruthenium complexes.[1][2]

Objective: To synthesize a phosphine-free ruthenium benzylidene complex bearing two this compound ligands.

Materials:

  • Second-generation Grubbs catalyst [(H2IMes)(PCy3)(Cl)2Ru=CHPh]

  • This compound

  • Anhydrous toluene

  • Anhydrous pentane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the second-generation Grubbs catalyst (1.0 equiv.).

  • Ligand Exchange: Add anhydrous toluene to dissolve the catalyst. To this solution, add a solution of this compound (2.2 equiv.) in anhydrous toluene.

  • Reaction: Stir the reaction mixture at 60 °C for 4 hours. The color of the solution will typically change, indicating the ligand exchange. The rationale for using a slight excess of the imidazole ligand is to drive the equilibrium towards the formation of the bis(imidazole) complex by displacing the phosphine and NHC ligands.

  • Isolation: Remove the solvent under reduced pressure. Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a toluene/pentane mixture.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

PART 2: Catalytic Applications and Protocols

The utility of this compound metal complexes is demonstrated in their application to key organic transformations.

Olefin Metathesis with Ruthenium Complexes

Ruthenium complexes bearing this compound ligands have shown considerable promise in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions, particularly at elevated temperatures where traditional phosphine-containing catalysts may exhibit side reactions.[1][2]

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

Objective: To perform a ring-closing metathesis of a diene substrate using the synthesized ruthenium-imidazole catalyst.

Materials:

  • Diene substrate (e.g., N,N-diallyl-4-methylbenzenesulfonamide)

  • Ruthenium-imidazole catalyst from Protocol 1

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, dissolve the diene substrate (1.0 equiv.) in the chosen anhydrous solvent in a Schlenk tube.

  • Catalyst Loading: Add the ruthenium-imidazole catalyst (typically 1-5 mol%). The optimal catalyst loading should be determined empirically for each substrate.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The catalyst can be removed by passing the solution through a short plug of silica gel.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Olefin Metathesis

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
N,N-diallyl-4-methylbenzenesulfonamide2.5Toluene80121-Tosyl-2,5-dihydro-1H-pyrrole95
Diethyl diallylmalonate2.5Toluene8012Diethyl cyclopent-3-ene-1,1-dicarboxylate92

Data is representative and adapted from studies on related phosphine-free ruthenium-imidazole catalysts.[1][2]

Mechanistic Considerations in Olefin Metathesis

The catalytic cycle of olefin metathesis with Grubbs-type catalysts is well-established. The this compound ligands, being less labile than phosphines but more so than saturated NHCs, modulate the initiation rate and stability of the catalytically active 14-electron species.

olefin_metathesis_cycle Prec [L2Ru]=CHR1 (Precatalyst) Active [LRu]=CHR1 (14e- Active Species) Prec->Active - L Coord Alkene Coordination Active->Coord + R2CH=CHR3 Metallo [2+2] Cycloaddition (Metallacyclobutane) Coord->Metallo Retro Retro [2+2] Cycloaddition Metallo->Retro NewCarbene [LRu]=CHR2 Retro->NewCarbene NewAlkene R1CH=CHR2 Retro->NewAlkene Regen Catalyst Regeneration NewCarbene->Regen + R2CH=CHR3 Regen->Active Release Product Regenerate Active Species

Caption: Generalized catalytic cycle for olefin metathesis.

Cross-Coupling Reactions with Derived Palladium-NHC Catalysts

While direct catalytic applications of this compound with palladium are less common, its corresponding N-heterocyclic carbene (IMes) is a cornerstone ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The this compound can be converted to the corresponding imidazolium salt, the direct precursor to the IMes ligand.

Protocol 3: In Situ Generation of a Palladium-IMes Catalyst for Suzuki-Miyaura Coupling

This protocol is based on well-established procedures for Suzuki-Miyaura reactions using in situ generated Pd-NHC catalysts.[2][3][4]

Objective: To perform a Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Aryl chloride (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • 1,3-Dimesityl-1H-imidazolium chloride (IMes.HCl) (a derivative of this compound)

  • Palladium(II) acetate [Pd(OAc)2] or Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Base (e.g., Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Setup: To a reaction vessel, add the aryl chloride, arylboronic acid, IMes.HCl (typically 2-4 mol%), the palladium source (typically 1-2 mol% Pd), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent.

  • Inerting: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. The removal of oxygen is critical as the active Pd(0) species is oxygen-sensitive.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can often be performed efficiently in a microwave reactor. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mechanistic Insights into Suzuki-Miyaura Coupling

The IMes ligand, derived from a precursor of this compound, plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its strong σ-donating character facilitates the oxidative addition of the aryl chloride to the Pd(0) center, often the rate-limiting step, and promotes the final reductive elimination to release the biaryl product.[4][5][6]

suzuki_cycle Pd0 (IMes)Pd(0) OA Oxidative Addition Pd0->OA + Ar1-X PdII_Aryl (IMes)Pd(II)(Ar1)(X) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar2B(OR)2 + Base PdII_Biaryl (IMes)Pd(II)(Ar1)(Ar2) Transmetal->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar1-Ar2 RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

PART 3: Experimental Workflow and Logical Relationships

The successful application of this compound metal complexes in catalysis follows a logical workflow, from ligand synthesis to catalyst application and analysis.

workflow cluster_ligand_prep Ligand/Precursor Preparation cluster_catalyst_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis & Purification Ligand This compound Synthesis/Procurement Imidazolium Imidazolium Salt Synthesis (for NHC) Ligand->Imidazolium Complexation Direct Complexation (e.g., Ruthenium) Ligand->Complexation NHC_Formation In Situ NHC Formation & Complexation (e.g., Palladium) Imidazolium->NHC_Formation Reaction Catalytic Transformation (e.g., Metathesis, Coupling) Complexation->Reaction NHC_Formation->Reaction Optimization Reaction Optimization (Temp, Solvent, Base, etc.) Reaction->Optimization Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Optimization->Reaction Purification Product Purification (Chromatography) Monitoring->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the application of this compound in catalysis.

Conclusion and Future Outlook

The this compound framework provides a versatile and powerful platform for the development of highly effective homogeneous catalysts. Its ability to function as both a neutral N-donor ligand and a precursor to robust N-heterocyclic carbenes allows for its application across a broad spectrum of catalytic transformations, from olefin metathesis with ruthenium to cross-coupling reactions with palladium. The steric bulk imparted by the mesityl group is a key design element, enhancing catalyst stability and influencing selectivity. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers to explore and expand the catalytic potential of this valuable ligand. Future research will undoubtedly uncover new applications for this compound metal complexes in other areas of catalysis, such as hydrogenation, C-H activation, and polymerization, further solidifying its importance in the synthetic chemist's toolkit.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Mesityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Mesityl-1H-imidazole (CAS 25364-47-7). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As a sterically hindered N-aryl imidazole, this compound is a crucial precursor for N-heterocyclic carbene (NHC) ligands used in catalysis.[1][2] Achieving high purity is paramount, as residual starting materials or byproducts can poison catalysts or interfere with downstream reactions.

This guide moves beyond simple protocols to provide troubleshooting strategies and the scientific rationale behind our purification recommendations, ensuring you can adapt and overcome challenges in your laboratory work.

Part 1: Foundational FAQs & Initial Assessment

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect after a typical synthesis?

Answer: The impurity profile depends heavily on the synthetic route, which is often a copper- or palladium-catalyzed N-arylation of imidazole with a mesityl halide or an equivalent SNAr reaction.[3][4][5]

  • Unreacted Starting Materials: The most common impurities are residual imidazole and the mesitylating agent (e.g., 2,4,6-trimethylbromobenzene).

  • Catalyst Residues: Traces of the copper or palladium catalyst may persist.

  • Solvent Residues: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO, toluene) can be difficult to remove.

  • Side-Products: Depending on the reaction conditions, small amounts of byproducts from homo-coupling of the aryl halide or other side reactions may be present.

Application Scientist's Insight: A preliminary ¹H NMR of your crude product is an invaluable diagnostic tool. The presence of unreacted imidazole is easily identified by its characteristic chemical shifts. Comparing the integration of the mesityl protons to the imidazole protons can give you a quick estimate of purity and guide your choice of purification method. If the crude purity is high (>90%), recrystallization may be sufficient. For more complex mixtures, column chromatography is the recommended starting point.

Q2: What are the key physical properties of this compound that I need to consider for purification?

Answer: Understanding the compound's physical properties is critical for selecting the right solvents and conditions. Key data is summarized in the table below.

PropertyValueSource
CAS Number 25364-44-7[6][7]
Molecular Formula C₁₂H₁₄N₂[7]
Molecular Weight 186.26 g/mol [6][7]
Appearance Solid or liquid[6]
Commercial Purity Typically ~97%[6]

Application Scientist's Insight: The description as a "solid or liquid" suggests its melting point is near ambient temperature.[6] This is a critical piece of information. If a compound tends to "oil out" during recrystallization instead of forming crystals, it's often because the melting point of the impure material is below the temperature of the crystallization medium. This is a common issue that we will address in the troubleshooting section.

Q3: What are the primary purification methods for this compound?

Answer: The two most effective and widely applicable methods are recrystallization and flash column chromatography.

  • Recrystallization: Ideal for removing small amounts of impurities from a crude product that is already relatively pure. It relies on the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.

  • Flash Column Chromatography: The most powerful method for separating complex mixtures or purifying compounds with significant levels of impurities. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.

The choice between them is a trade-off between speed/simplicity (recrystallization) and separation power (chromatography). A decision-making workflow is provided below.

Purification Decision Tree start Assess Crude Product (¹H NMR, TLC) purity_check Is crude purity > 90% and are impurities minor? start->purity_check color_check Is the product colored? purity_check->color_check  Yes chromatography Perform Flash Column Chromatography purity_check->chromatography No recrystallize Perform Recrystallization color_check->recrystallize No charcoal Add Activated Charcoal Step to Recrystallization color_check->charcoal Yes end_pure Pure Product (Verify by NMR/LCMS) recrystallize->end_pure charcoal->end_pure chromatography->end_pure

Caption: A decision tree for selecting the appropriate purification method.

Part 2: Troubleshooting Guide & Advanced Protocols

This section provides solutions to specific problems you may encounter during purification, along with detailed, validated protocols.

Troubleshooting Recrystallization

Q4: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is typically caused by one of two issues:

  • High Impurity Load: Impurities disrupt crystal lattice formation.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your impure compound, or the solubility curve is not steep enough.

Solutions:

  • Add a Seed Crystal: If you have a small amount of pure material, adding a tiny crystal can initiate nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.

  • Lower the Temperature Slowly: Avoid crashing the product out of solution by placing it directly in an ice bath. Allow it to cool to room temperature first, then move to a 0 °C bath.

  • Re-evaluate Your Solvent System: The goal is a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. A mixed-solvent system is often ideal. For this compound, an ethyl acetate/hexanes or diethyl ether/hexanes system is a good starting point. The synthesis literature notes the product can be washed with diethyl ether, indicating low solubility.[1]

Application Scientist's Insight: If oiling out persists, it is a strong indicator that the impurity level is too high for recrystallization to be effective. At this point, you should switch to column chromatography to achieve initial purification. You can then recrystallize the cleaner material from the column to achieve analytical purity.

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is designed for a crude product that is estimated to be >90% pure.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Add the solvent portion-wise while heating and swirling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity by NMR and measure the melting point.

Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation dissolve Dissolve Crude Solid in Minimum Hot Ethyl Acetate add_hexanes Add Hexanes until Cloudy dissolve->add_hexanes cool_slowly Cool Slowly to RT, then Ice Bath add_hexanes->cool_slowly filter_crystals Collect by Vacuum Filtration cool_slowly->filter_crystals wash_cold Wash with Ice-Cold Hexanes filter_crystals->wash_cold dry Dry Under High Vacuum wash_cold->dry

Caption: Step-by-step workflow for the recrystallization of this compound.

Troubleshooting Column Chromatography

Q5: I'm getting poor separation and my compound is streaking on the TLC plate. What should I do?

Answer: Streaking is a common issue when purifying nitrogen-containing compounds like imidazoles on silica gel. Silica is acidic and can have strong interactions with the basic nitrogen atoms of your compound, leading to poor peak shape and inefficient separation.

Solutions:

  • Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong binding and resulting in sharper bands and better separation.

  • Choose the Right Polarity: For this compound, a gradient elution is recommended. Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). Your target compound should ideally have an Rf of ~0.3 on the TLC plate in the solvent system you use for elution.

  • Avoid Overloading: Do not load more than 1 g of crude material per 20-40 g of silica gel (a 1:20 to 1:40 ratio). Overloading is a primary cause of poor separation.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is the method of choice for complex mixtures or when recrystallization fails.

  • Select Eluent: Using TLC, determine an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexanes. Add 0.5% triethylamine to the solvent mixture to prevent streaking. Aim for an Rf of ~0.3 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel (e.g., 40 g) in the initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate + 0.5% Et₃N). Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Load the Sample: Pre-adsorb your crude compound (e.g., 1 g) onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent, applying positive pressure. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator. To remove the last traces of high-boiling solvents and triethylamine, co-evaporate with toluene or dissolve the residue in diethyl ether, wash with a mild aqueous acid (e.g., 1% HCl) followed by brine, dry over Na₂SO₄, filter, and evaporate.

  • Final Analysis: Obtain a final ¹H NMR to confirm purity and structure.

References

Technical Support Center: Overcoming Reactivity Challenges with 1-Mesityl-1H-imidazole in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-Mesityl-1H-imidazole and its derivatives in catalysis. This guide is designed to provide you with a deep understanding of the unique properties of this reagent and to offer practical, field-proven solutions to common challenges. The inherent steric bulk of the mesityl group is a defining feature—a double-edged sword that offers exceptional catalyst stability while sometimes presenting hurdles in reactivity.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your catalytic systems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the use and properties of this compound.

Q1: What is this compound and why is it used in catalysis?

This compound is an aromatic heterocyclic compound. Its primary role in modern catalysis is as a precursor to N-heterocyclic carbenes (NHCs).[3][4] Upon deprotonation of its corresponding imidazolium salt, it forms a highly stable and strongly σ-donating carbene. This NHC can be used as an organocatalyst itself or, more commonly, as a ligand for transition metals like palladium, ruthenium, nickel, and gold.[5][6][7] The mesityl group imparts significant steric bulk and electron-donating properties, which are crucial for enhancing the stability and selectivity of the final catalyst.[4]

Q2: What causes the "low reactivity" associated with N-mesityl substituted NHCs?

The term "low reactivity" is context-dependent and primarily stems from the significant steric hindrance imposed by the mesityl (2,4,6-trimethylphenyl) group. The two ortho-methyl groups on the phenyl ring flank the nitrogen atom, creating a bulky shield around the active center of the catalyst.[8][9] This steric bulk can:

  • Slow down the formation of the active carbene: The proton at the C2 position of the corresponding imidazolium salt is sterically shielded, making its abstraction by a base more challenging compared to less hindered precursors.[3]

  • Impede substrate binding: The bulky ligand can hinder the approach and coordination of substrates to the metal center, slowing down key steps in the catalytic cycle like oxidative addition.[1][7]

Q3: Is this low reactivity always a disadvantage?

Absolutely not. The steric bulk that can cause "low reactivity" is often intentionally designed into the system and is a key advantage. This property is crucial for:

  • Enhancing Catalyst Stability: The bulky ligand protects the metal center from decomposition pathways, such as the formation of inactive metal clusters, leading to higher catalyst turnover numbers.[1]

  • Promoting Productive Reaction Steps: In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the steric clash between bulky ligands promotes the final reductive elimination step, which is responsible for forming the desired product and regenerating the active catalyst.[1][2]

The challenge lies in finding the "sweet spot" where the catalyst is stable enough to perform effectively but not so hindered that its reaction rate becomes impractically slow.

A This compound Precursor B Bulky N-Mesityl Group on NHC Ligand A->B Forms C1 ADVANTAGES - Enhanced Catalyst Stability - Promotes Reductive Elimination - Can Improve Selectivity B->C1 Leads to C2 CHALLENGES (Low Reactivity) - Hinders NHC Formation (Deprotonation) - Impedes Substrate Coordination - Slows Key Catalytic Steps B->C2 Leads to

Caption: The dual role of the N-mesityl group's steric bulk.

Q4: What are the main catalytic applications of NHCs derived from this compound?

NHCs featuring the N-mesityl group are workhorse ligands in a vast array of transformations, including:

  • Palladium-Catalyzed Cross-Coupling: Widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, where they form highly stable and active Pd-NHC complexes.[2][6][10]

  • Ruthenium-Catalyzed Olefin Metathesis: As ligands in Grubbs-type catalysts, they offer a balance of high activity and stability.[7]

  • Organocatalysis: The free carbene can catalyze reactions like the benzoin condensation and Stetter reaction.[11][12]

  • Gold and Copper Catalysis: Used in various addition and cyclization reactions.[8]

Section 2: Troubleshooting Guide: Poor or No Catalytic Activity

This guide provides a systematic approach to diagnosing and solving reactivity issues. Follow the workflow to identify the root cause of your experimental problem.

start START: Low or No Product Yield q1 Is the NHC being generated efficiently from the imidazolium salt? start->q1 issue1 ISSUE 1: Inefficient NHC Generation q1->issue1 No / Unsure issue2 ISSUE 2: Catalytic Cycle is Stalled or Sluggish q1->issue2 Yes sol1_1 Solution 1.1: Use a Stronger, Less Hindered Base issue1->sol1_1 sol1_2 Solution 1.2: Increase Deprotonation Temperature issue1->sol1_2 sol1_3 Solution 1.3: Bypass In Situ Generation with a Carbene Transfer Reagent (e.g., Ag-NHC) issue1->sol1_3 sol2_1 Solution 2.1: Increase Overall Reaction Temperature / Use Microwave issue2->sol2_1 sol2_2 Solution 2.2: Optimize Solvent and Concentration issue2->sol2_2 sol2_3 Solution 2.3: Switch to a Well-Defined Pre-catalyst (e.g., PEPPSI-type) issue2->sol2_3

Caption: Troubleshooting workflow for low reactivity issues.

Issue 1: Inefficient Generation of the N-Heterocyclic Carbene (NHC)
  • Symptom: The reaction fails to initiate. Analysis (e.g., by TLC, LC-MS, or NMR) shows predominantly unreacted starting materials and the presence of the imidazolium salt precursor.

  • Causality: The C2-proton on the imidazolium ring is sterically shielded by the mesityl group(s). The chosen base may be too weak or too bulky to efficiently deprotonate this position and generate the active carbene catalyst.

Solutions:

  • Solution 1.1: Optimize the Choice of Base The selection of the base is critical. Weak bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., DBU) may be insufficient. Consider stronger, albeit potentially more sensitive, bases.

    BaseAbbreviationApprox. pKa (Conjugate Acid)Characteristics
    Potassium tert-butoxideKOtBu~19 (in DMSO)Strong, moderately hindered. Very common for NHC generation.
    Sodium HydrideNaH~36 (H₂)Strong, non-nucleophilic base. Heterogeneous, can lead to slow reactions.
    Sodium HexamethyldisilazideNaHMDS~26 (in THF)Very strong, highly hindered base. Excellent for difficult deprotonations.
    Potassium HexamethyldisilazideKHMDS~26 (in THF)Similar to NaHMDS, often more soluble and reactive.[13]
    DBUDBU~13.5 (in MeCN)Organic, non-nucleophilic base. Often too weak for sterically hindered NHCs.
  • Solution 1.2: Increase Deprotonation Temperature If you are generating the carbene in situ, you can often facilitate the deprotonation by gently heating the mixture of the imidazolium salt and base in the solvent for a short period (e.g., 30-60 minutes at 40-60 °C) before adding the other reactants. This provides the necessary activation energy to overcome the steric barrier. Always perform this under an inert atmosphere (N₂ or Ar).

  • Solution 1.3: Bypass In Situ Generation with a Carbene Transfer Reagent A highly reliable method is to avoid generating the free, highly reactive carbene in the main reaction pot. Instead, use a stable, isolable carbene complex that can transfer the NHC to your catalytic metal. Silver(I)-NHC complexes are the most common choice.[10] They are typically air-stable solids that react cleanly with metal precursors (e.g., [Pd(allyl)Cl]₂) to form the active catalyst. See Protocol B for a representative synthesis.

Issue 2: The Catalytic Cycle is Stalled or Sluggish
  • Symptom: The reaction starts but is extremely slow or stalls after partial conversion.

  • Causality: The NHC has formed and coordinated to the metal, but the steric bulk is now inhibiting a rate-limiting step within the catalytic cycle itself. For a Suzuki reaction, this could be the oxidative addition of the aryl halide or the transmetalation step.[2]

Solutions:

  • Solution 2.1: Increase Reaction Temperature / Utilize Microwave-Assisted Synthesis Many sterically demanding catalytic reactions require higher temperatures to proceed at a reasonable rate. Increasing the temperature from room temperature to 80-110 °C (solvent permitting) is a standard first step. For even more significant rate enhancements, microwave irradiation can be highly effective at overcoming kinetic barriers and reducing reaction times from hours to minutes.[14]

  • Solution 2.2: Optimize Solvent and Concentration The solvent can influence the solubility of intermediates and the overall rate. While THF and Dioxane are common, sometimes more polar solvents like DMF or NMP, or non-polar solvents like Toluene, can be beneficial. Additionally, ensure the reaction is not running too dilute, as this can slow down bimolecular reaction steps. A typical concentration range is 0.1 M to 0.5 M.

  • Solution 2.3: Switch to a Well-Defined Pre-catalyst Commercially available, well-defined pre-catalysts are designed for high stability and reliable activation. These complexes already contain the Pd-NHC bond and activate under the reaction conditions to generate the active catalytic species. Examples include PEPPSI™-type pre-catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), which are air- and moisture-stable solids, simplifying experimental setup.[1]

Section 3: Experimental Protocols

Safety Precaution: Always conduct these reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware unless otherwise specified. Handle all reagents in a well-ventilated fume hood.

Protocol A: In Situ Generation of an NHC-Pd Catalyst for a Suzuki-Miyaura Coupling

This protocol describes a typical setup for a Suzuki-Miyaura reaction where the NHC ligand is generated in situ from its imidazolium salt.

  • Reagents:

    • 1,3-Dimesityl-1H-imidazolium chloride (IMes·HCl) (2 mol%)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • Aryl Bromide (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Potassium tert-butoxide (KOtBu) (3.0 equiv)

    • Anhydrous Toluene (to make a 0.2 M solution with respect to the aryl bromide)

  • Procedure:

    • To a flame-dried Schlenk flask under inert atmosphere, add the IMes·HCl salt and Pd(OAc)₂.

    • Add the aryl bromide and aryl boronic acid to the flask.

    • Add the anhydrous toluene via syringe.

    • Stir the mixture for 5 minutes to ensure dissolution/suspension.

    • Carefully add the KOtBu base in one portion. Note: The addition may be slightly exothermic.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.

Protocol B: Synthesis of a [Ag(IMes)Cl] Carbene Transfer Reagent

This protocol details the synthesis of a stable silver-NHC complex, which can be used as a superior alternative to in situ generation.[10]

  • Reagents:

    • 1,3-Dimesityl-1H-imidazolium chloride (IMes·HCl) (1.0 equiv)

    • Silver(I) oxide (Ag₂O) (0.55 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve IMes·HCl in DCM.

    • Add Ag₂O to the stirred solution.

    • Stir the resulting suspension vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the formation of a precipitate and a color change.

    • Upon completion, filter the mixture through a pad of Celite® to remove silver salts and unreacted Ag₂O.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and remove the solvent under reduced pressure to yield [Ag(IMes)Cl] as a white, air-stable solid. The product can typically be used without further purification.

Section 4: References
  • Gao, Y., Pink, M., Smith, J. M. (2022). Alkali Metal Ions Dictate the Structure and Reactivity of an Iron(II) Imido Complex. Journal of the American Chemical Society. --INVALID-LINK--

  • Svejstrup, T. D., et al. (2016). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. RSC Advances. --INVALID-LINK--

  • Barnett, C., et al. (2020). Steric Properties of N‐Heterocyclic Carbenes affect the Performance of Electronic Probes. Chemistry – A European Journal. --INVALID-LINK--

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of Biological Chemistry. --INVALID-LINK--

  • Wang, R., et al. (2008). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. --INVALID-LINK--

  • Pla, D., et al. (2018). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules. --INVALID-LINK--

  • Parkin, G. (2006). Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer. Journal of the American Chemical Society. --INVALID-LINK--

  • ResearchGate. (2019). How to overcome Steric Hindrance? ResearchGate. --INVALID-LINK--

  • Kerr, M. S., et al. (2004). Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. Organic Letters. --INVALID-LINK--

  • Subedi, D., & Smith, J. M. (2014). Crystal structure of bis(this compound-κN3)diphenylboron trifluoromethanesulfonate. Acta Crystallographica Section E. --INVALID-LINK--

  • Dielmann, F., et al. (2006). Steric and Electronic Properties of N-Heterocyclic Carbenes (NHC): A Detailed Study on Their Interaction with Ni(CO)4. Chemistry – A European Journal. --INVALID-LINK--

  • Kerr, M. S., et al. (2004). Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. PubMed. --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. --INVALID-LINK--

  • Mamajanov, I., & Anet, F. A. L. (2013). Imidazolium-Catalyzed Synthesis of an Imidazolium Catalyst. Origins of Life and Evolution of Biospheres. --INVALID-LINK--

  • Åkerman, K. (2020). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology. --INVALID-LINK--

  • Nolan, S. P., & Cazin, C. S. J. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications. --INVALID-LINK--

  • Wang, C., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. --INVALID-LINK--

  • Grela, K., et al. (2018). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ACS Catalysis. --INVALID-LINK--

  • Trofimov, B. A., et al. (2019). 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. MDPI. --INVALID-LINK--

  • Bode, J. W. (2011). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. CHIMIA International Journal for Chemistry. --INVALID-LINK--

  • Nolan, S. P., & Cazin, C. S. J. (2017). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews. --INVALID-LINK--

  • Bode, J. W. (n.d.). N-Mesityl Substituted Chiral Triazolium Salts: Opening a New World of N-Heterocyclic Carbene Catalysis. TCI Chemicals. --INVALID-LINK--

  • Meggers, E., et al. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. --INVALID-LINK--

  • Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. --INVALID-LINK--

  • Hahn, F. E. (2016). CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. --INVALID-LINK--

  • PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--

  • Vitale, P. (2018). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. Current Organic Synthesis. --INVALID-LINK--

  • Benmerad, B., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry. --INVALID-LINK--

  • Rovis, T. (2012). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of Chemical Research. --INVALID-LINK--

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  • OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. --INVALID-LINK--

  • Szymański, R., & Twarda-Clapa, A. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI. --INVALID-LINK--

  • Organ, M. G., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega. --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. --INVALID-LINK--

  • Bunton, C. A., & Ihara, Y. (1977). Mechanism of micellar effects in imidazole catalysis: Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates. Journal of Organic Chemistry. --INVALID-LINK--

References

stability issues of 1-Mesityl-1H-imidazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Mesityl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and optimize the use of this versatile N-heterocyclic carbene (NHC) precursor and bulky ligand. By understanding its stability profile and reactivity nuances, you can prevent common experimental failures and unlock its full potential in your synthetic endeavors.

PART 1: Core Directive - Understanding this compound

This compound is not just another N-aryl imidazole; its utility and stability are profoundly influenced by the bulky 2,4,6-trimethylphenyl (mesityl) group. This group imparts significant steric shielding to the imidazole ring, which dictates its reactivity and enhances its stability in many chemical environments. This guide is structured to address the stability of this molecule from a practical, problem-solving perspective, moving from frequently asked questions to in-depth troubleshooting of specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: this compound is a solid that is generally stable under ambient conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a dry, cool place. While it is not overtly hygroscopic, minimizing exposure to atmospheric moisture is good practice to ensure purity for sensitive applications.

Q2: What is the basicity of this compound? Can it be used as a base?

A: The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0, making it a weak base.[2][3] While the exact pKa of this compound is not widely reported, it is expected to be in a similar range. It can function as a proton scavenger for moderately acidic protons, but it is not a strong base. In many applications, particularly in N-heterocyclic carbene (NHC) catalysis, a stronger, non-nucleophilic base (e.g., DBU, KHMDS) is required to deprotonate the corresponding imidazolium salt at the C2 position to form the active carbene.

Q3: How does the mesityl group influence the reactivity and stability of the imidazole ring?

A: The mesityl group provides significant steric hindrance around the N1-position and the adjacent C2 and C5 positions of the imidazole ring. This has several consequences:

  • Enhanced Stability: The steric bulk protects the imidazole ring from nucleophilic attack and can hinder decomposition pathways.

  • Modified Reactivity: In NHC catalysis, the N-mesityl group has been shown to accelerate the formation of the crucial Breslow intermediate by making the initial addition of the carbene to an aldehyde effectively irreversible.[2][4][5] This is a key reason for its prevalence in many modern NHC-catalyzed reactions.[6]

  • Regioselectivity Control: The steric bulk can direct reactions to less hindered positions of the imidazole ring or influence the stereochemical outcome of reactions where it is part of a chiral ligand.

Q4: Is this compound stable to air and moisture?

A: Yes, in its solid form, it is stable to air and moisture under normal laboratory conditions. However, like many organic compounds, prolonged exposure to air and light may lead to gradual degradation. For use in sensitive catalytic reactions, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon), although this is not strictly necessary for all applications. Some N-arylation reactions using imidazole derivatives have been successfully performed under air.[7]

Troubleshooting Guide: Stability Under Reaction Conditions

This section provides a detailed breakdown of potential stability issues you might encounter with this compound under various reaction conditions, along with recommended solutions.

Issue 1: Instability in Strongly Acidic Media

While N-acyl imidazoles with bulky substituents have shown some stability in mildly acidic conditions (e.g., 3% TFA), strong acids can lead to decomposition.[8]

  • Symptom: Your reaction mixture darkens, and you observe multiple unidentified spots on TLC or peaks in your LC-MS, suggesting decomposition of the starting material or ligand.

  • Probable Cause: The imidazole ring is basic and can be protonated by strong acids.[3] While the mesityl group offers some protection, prolonged exposure to harsh acidic conditions can lead to hydrolysis of the N-aryl bond or other degradation pathways of the protonated imidazolium species.

  • Troubleshooting Protocol:

    • Assess the Acidity: Quantify the amount and strength of the acid used. Can a weaker acid be employed?

    • Protect the Imidazole: If the imidazole nitrogen's basicity is problematic but the core structure is needed, consider if the reaction can be performed on a derivative where the imidazole is temporarily quaternized or coordinated to a metal in a way that shields the nitrogen lone pair.

    • Limit Exposure Time: If a strong acid is necessary, minimize the reaction time and temperature to reduce the extent of degradation.

    • Alternative Reagents: Explore alternative synthetic routes that do not require strongly acidic conditions.

Issue 2: Unexpected Side Reactions in the Presence of Strong Bases

This compound is frequently used to generate N-mesityl-substituted NHCs, a process that requires a strong base. While generally stable under these conditions, side reactions can occur.

  • Symptom: Low yield of the desired product in an NHC-catalyzed reaction, with the formation of byproducts.

  • Probable Cause: While the target is often deprotonation at the C2 position of the corresponding imidazolium salt, strong bases can potentially interact with other parts of the molecule or catalyze side reactions if the intended substrate is not sufficiently reactive. The N-mesityl group itself is robust, but the imidazole ring has other C-H bonds that could potentially be deprotonated under very harsh conditions, although this is less common.

  • Troubleshooting Protocol:

    • Choice of Base: Ensure the base is appropriate for generating the NHC without causing undesired side reactions with your substrate. For example, KHMDS is often used for clean deprotonation.

    • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to increase selectivity and minimize side reactions.

    • Order of Addition: Add the base to the imidazolium salt precursor at a low temperature before introducing the substrate. This ensures the carbene is pre-formed and minimizes exposure of the substrate to the strong base.

Experimental Workflow: Generating the N-Mesityl NHC

cluster_0 NHC Generation cluster_1 Catalytic Reaction Imidazolium Salt Imidazolium Salt Active NHC Active NHC Imidazolium Salt->Active NHC Deprotonation Strong Base Strong Base (e.g., KHMDS) Strong Base->Active NHC Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->Imidazolium Salt Inert Atmosphere Inert Atmosphere (N2 or Ar) Inert Atmosphere->Imidazolium Salt Low Temperature Low Temperature (-78°C to 0°C) Low Temperature->Imidazolium Salt Product Product Active NHC->Product Catalysis Substrate Substrate (e.g., Aldehyde) Substrate->Product

Caption: Workflow for generating and using an N-mesityl NHC.

Issue 3: Decomposition under Oxidative Conditions

The imidazole ring is susceptible to oxidation, which can be a significant issue in reactions involving strong oxidizing agents or even under aerobic conditions at elevated temperatures.

  • Symptom: Your reaction fails to go to completion, and you isolate products suggesting cleavage or modification of the imidazole ring.

  • Probable Cause: The imidazole ring can undergo oxidative degradation. Studies on related imidazole-containing molecules have shown that oxidation can lead to the formation of various degradation products, including cleavage of the ring.[9] This can be initiated by chemical oxidants (e.g., H₂O₂, peracids) or through autoxidation, especially under basic conditions.

  • Troubleshooting Protocol:

    • Inert Atmosphere: If you suspect oxidative degradation, run your reaction under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.

    • Antioxidant Additives: In some cases, small amounts of antioxidants (that do not interfere with the desired reaction) can be added to scavenge radical species.

    • Reagent Purity: Ensure that your starting materials and solvents are free from peroxide impurities, which can initiate oxidative decomposition.

Diagram: Potential Oxidative Degradation Pathway

MesitylImidazole This compound Intermediate Reactive Intermediate (e.g., Endoperoxide) MesitylImidazole->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., [O], hv, O2) Oxidant->Intermediate Degradation Ring-Opened Products & Other Byproducts Intermediate->Degradation Decomposition

Caption: Simplified representation of oxidative degradation.

Issue 4: Stability under Reductive Conditions

The imidazole ring is generally robust towards many reducing agents, but its stability is not absolute.

  • Symptom: During a reduction reaction (e.g., catalytic hydrogenation of another functional group in the molecule), you observe loss of the imidazole moiety or changes in its aromaticity.

  • Probable Cause: While the imidazole ring is aromatic and thus relatively resistant to reduction, harsh hydrogenation conditions (high pressure, high temperature, aggressive catalysts like Raney Nickel) can potentially lead to saturation of the ring. A study on a related imidazolium-CO₂ adduct showed that under Pd/C catalyzed hydrogenation, the C2-H bond of the imidazolium ring could be regenerated, but the imidazole ring's double bonds were not reduced under the tested conditions (30 atm H₂).[10] This suggests a good degree of stability to standard catalytic hydrogenation. The N-mesityl C-N bond is generally stable to these conditions.

  • Troubleshooting Protocol:

    • Catalyst Choice: For catalytic hydrogenation, prefer less aggressive catalysts like Palladium on Carbon (Pd/C) over more reactive ones like Raney Nickel if reduction of the imidazole ring is a concern.

    • Condition Optimization: Use the mildest conditions (temperature, pressure) that will achieve the desired reduction of the target functional group.

    • Chemoselective Reagents: Consider using chemical reducing agents that are selective for your target functional group and are known to be compatible with aromatic heterocycles (e.g., NaBH₄ for ketones, if applicable).

Issue 5: Thermal Instability

While this compound is used in reactions at elevated temperatures (e.g., N-arylation reactions often run above 100 °C), there is a limit to its thermal stability.[11][12]

  • Symptom: At very high temperatures (e.g., >200-250 °C), you observe significant charring or decomposition of your material.

  • Probable Cause: Like most organic molecules, this compound will decompose at high temperatures. The exact decomposition temperature is not well-documented, but studies on related imidazole ionic liquids show decomposition onsets ranging from below 200 °C to over 300 °C depending on the structure.[1][13][14][15][16]

  • Troubleshooting Protocol:

    • Determine Necessity of High Temperature: Confirm that the high temperature is essential for the reaction to proceed at a reasonable rate.

    • Optimize Catalyst/Solvent: It may be possible to achieve the desired transformation at a lower temperature by using a more active catalyst, a different ligand, or a higher-boiling point solvent that better solubilizes the reactants.

    • Microwave Chemistry: Consider using microwave irradiation, which can often accelerate reactions and reduce the required reaction time at high temperatures, potentially minimizing thermal decomposition.

Data Summary Table

Condition CategoryPotential IssueRecommended MitigationStability Level
Acidic Ring protonation, N-Aryl bond cleavageUse weaker acids, limit exposure timeModerate to Low (Strong Acids)
Basic Generally stable, potential for side reactionsUse appropriate base, control temperatureHigh
Oxidative Ring opening, degradationUse inert atmosphere, degas solventsLow to Moderate
Reductive Ring saturation (harsh conditions)Use mild catalysts (e.g., Pd/C), optimize conditionsHigh (under standard conditions)
Thermal Decomposition at very high temperaturesOptimize catalyst/solvent to lower tempHigh (up to ~200 °C)

References

preventing side reactions in the synthesis of 1-Mesityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Mesityl-1H-imidazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-arylation reaction. We provide in-depth, field-tested insights and solutions to help you optimize your synthesis, prevent side reactions, and ensure high-purity outcomes.

The synthesis of this compound, a crucial precursor for N-heterocyclic carbene (NHC) ligands, typically proceeds via a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Goldberg reaction. While seemingly straightforward, this reaction is sensitive to various parameters that can lead to undesired side products and low yields. This guide addresses the most frequent issues in a practical question-and-answer format.

Core Reaction & Potential Side Pathways

The primary transformation involves the coupling of imidazole with an activated mesityl derivative, most commonly 2-bromomesitylene, in the presence of a copper catalyst and a base. Understanding the main reaction pathway and potential off-target reactions is critical for troubleshooting.

G imidazole Imidazole product This compound (Desired Product) imidazole->product N-Arylation side_product3 Unreacted Starting Materials imidazole->side_product3 mesityl_br 2-Bromomesitylene mesityl_br->product side_product1 Bimesityl (Homocoupling) mesityl_br->side_product1 Ullmann Homocoupling side_product2 Mesitylene (Dehalogenation) mesityl_br->side_product2 Reduction mesityl_br->side_product3 base Base (e.g., K2CO3, Cs2CO3) base->product catalyst Cu(I) Source (e.g., CuI, Cu2O) catalyst->product ligand Ligand (Optional) (e.g., Phenanthroline)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

Question: I have set up my Ullmann coupling reaction with imidazole, 2-bromomesitylene, CuI, and K₂CO₃ in DMF, but after 24 hours at 120 °C, TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

Answer: This is a common issue that typically points to problems with the catalyst, reagents, or reaction environment. Let's break down the probable causes and solutions.

Causality Analysis:

  • Catalyst Inactivity: The active catalyst in Ullmann-type reactions is Cu(I).[1] Commercially available Cu(I) salts like CuI can oxidize to inactive Cu(II) upon prolonged exposure to air. The steric hindrance of the mesityl group makes this reaction particularly demanding, requiring a highly active catalyst.

  • Reagent Purity:

    • Imidazole: Imidazole is hygroscopic and absorbed water can interfere with the reaction.

    • Solvent: The presence of water in solvents like DMF can hydrolyze the aryl halide and affect the base's efficacy. Anhydrous conditions are crucial.

    • Base Quality: The base (e.g., K₂CO₃, Cs₂CO₃) must be finely powdered and anhydrous to ensure sufficient surface area and reactivity. Clumped or old base is often ineffective.

  • Insufficient Temperature: While 120 °C is often a good starting point, coupling with sterically hindered halides like 2-bromomesitylene may require higher temperatures (up to 150-180 °C), especially without an accelerating ligand.[1]

Solutions & Recommended Protocol:

  • Catalyst Activation & Handling:

    • Use freshly purchased, high-purity CuI.

    • Consider pre-activating the copper source. For traditional Ullmann reactions, copper powder can be activated by treatment with zinc metal in hot water.[1] For catalytic versions, ensure the CuI is transferred under an inert atmosphere (N₂ or Ar).

  • Ensure Anhydrous Conditions:

    • Dry imidazole under vacuum before use.

    • Use anhydrous, high-purity DMF or consider alternative high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Finely grind and dry the base (K₂CO₃ or Cs₂CO₃) in an oven (e.g., at 150 °C for several hours) before use.

  • Optimize Reaction Conditions:

    • Increase the reaction temperature incrementally to 140-150 °C.

    • Switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and basicity.[2]

    • Consider adding a ligand. 1,10-Phenanthroline or its derivatives can accelerate the reaction by stabilizing the copper center and facilitating reductive elimination.[3][4]

Step-by-Step Optimized Protocol (Ullmann-Goldberg Type):

  • To an oven-dried Schlenk flask, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%, if used), and finely powdered, anhydrous Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add imidazole (1.0 equivalent) and 2-bromomesitylene (1.1-1.2 equivalents).

  • Add anhydrous NMP or DMF via syringe.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Significant Formation of Bimesityl and Mesitylene Byproducts

Question: My reaction yields the desired product, but I am isolating significant amounts of bimesityl and mesitylene, which complicates purification. How can I suppress these side reactions?

Answer: The formation of bimesityl (from homocoupling) and mesitylene (from dehalogenation/reduction) are classic side reactions in Ullmann couplings.[5] Their prevalence points to specific mechanistic deviations that can be controlled.

Causality Analysis:

  • Bimesityl Formation: This occurs via the classic Ullmann reaction pathway where two molecules of the aryl halide couple.[5] This side reaction is favored at very high temperatures and high concentrations of the copper catalyst and aryl halide. It competes directly with the desired N-arylation.

  • Mesitylene Formation: This reductive dehalogenation can be caused by trace water or other protic impurities acting as a proton source. The amine or imidazole itself can also act as a hydrogen donor under certain conditions.

Solutions & Recommended Protocol:

  • Control Stoichiometry: Avoid a large excess of the aryl halide. Use a ratio of 2-bromomesitylene to imidazole between 1.1:1 and 1.2:1.

  • Optimize Catalyst Loading: While catalytic, using an excessively high loading of copper (>10 mol%) can sometimes promote homocoupling. Start at 5 mol% and optimize from there.

  • Ligand Addition: The use of N,N'-coordinating ligands like 1,10-phenanthroline or 8-hydroxyquinoline can accelerate the desired C-N coupling step, making it kinetically more favorable than the C-C homocoupling.[2][3]

  • Strictly Anhydrous Conditions: As mentioned before, rigorously excluding water is the primary way to minimize the formation of mesitylene.

  • Consider a Palladium-Based System: If side reactions remain problematic, switching to a Buchwald-Hartwig amination protocol may be beneficial. These palladium-catalyzed systems often operate under milder conditions and can offer higher selectivity for C-N bond formation over C-C coupling.[6][7]

Step-by-Step Protocol (Buchwald-Hartwig Amination):

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add imidazole (1.2 equivalents) and 2-bromomesitylene (1.0 equivalent).

  • Add an anhydrous ethereal or aromatic solvent (e.g., dioxane, toluene).

  • Heat the reaction to 80-110 °C and monitor by TLC/LC-MS. Palladium-catalyzed reactions are often much faster than copper-catalyzed ones.

  • Note: Imidazoles can inhibit the formation of the active Pd(0)-ligand complex. It is often beneficial to pre-heat the palladium source and ligand in the solvent for a few minutes before adding the imidazole and other reagents.[8]

Key Reaction Parameter Summary

ParameterUllmann-Goldberg CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Catalyst CuI, Cu₂O, Cu(OAc)₂ (5-20 mol%)Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Copper is less expensive but often requires harsher conditions. Palladium is more active and selective but more costly.[7][9]
Ligand 1,10-Phenanthroline, 8-Hydroxyquinoline, Amino acidsBiaryl phosphines (XPhos, SPhos), JosiphosLigands accelerate the reaction, improve yields, and allow for milder conditions by stabilizing the metal center.[3][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 eq.)NaOt-Bu, K₃PO₄, LiHMDS (1.5 eq.)The base deprotonates the imidazole N-H. Stronger, more soluble bases (Cs₂CO₃, NaOt-Bu) are generally more effective.[2]
Solvent DMF, NMP, DMSO, DioxaneToluene, Dioxane, THFHigh-boiling polar aprotic solvents are needed for Ullmann. Less polar solvents are typical for Buchwald-Hartwig. Must be anhydrous.
Temperature 110-180 °C80-120 °CThe sterically hindered mesityl group requires significant thermal energy, but palladium's higher activity allows for lower temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is a copper catalyst typically used for this reaction instead of palladium? A1: Traditionally, the N-arylation of imidazoles falls under the category of Ullmann condensation reactions, which are historically copper-mediated.[1] Copper is significantly less expensive than palladium and often effective for coupling electron-rich heterocycles. However, due to the steric hindrance of the mesityl group, the reaction can be sluggish. The development of modern palladium catalysts for Buchwald-Hartwig amination has provided a powerful, albeit more expensive, alternative that often proceeds under milder conditions with higher yields and selectivity.[7] The choice often comes down to cost, scale, and the specific functional groups present on the substrates.

Q2: What is the role of the ligand in the copper-catalyzed reaction? A2: In many modern Ullmann-type reactions, a ligand is crucial for obtaining good results under milder conditions. The ligand, typically a bidentate N- or O-donor like 1,10-phenanthroline, serves several purposes: it increases the solubility of the copper species, prevents catalyst agglomeration, and stabilizes the copper intermediates. This stabilization facilitates the key steps of the catalytic cycle—oxidative addition of the aryl halide and reductive elimination of the product—leading to faster reaction rates and higher yields.[3][10]

Q3: Can I use 2-chloromesitylene or 2-iodomesitylene instead of 2-bromomesitylene? A3: Yes, but the reactivity will differ significantly. The general reactivity trend for aryl halides in cross-coupling reactions is I > Br > Cl.

  • 2-Iodomesitylene: Will be much more reactive and allow for lower reaction temperatures or shorter reaction times. However, it is more expensive and can be less stable.

  • 2-Chloromesitylene: Will be much less reactive and will likely require a more sophisticated catalytic system, such as a palladium catalyst with a specialized ligand (e.g., a Buchwald-type biarylphosphine ligand) or very harsh conditions for a copper-catalyzed reaction.[2] For most lab-scale syntheses, 2-bromomesitylene offers the best balance of reactivity and cost.

Q4: My final product is an oil/low-melting solid and is difficult to purify by column chromatography due to co-elution with bimesityl. What are some alternative purification strategies? A4: This is a common challenge.

  • Acid-Base Extraction: The product, this compound, has a basic nitrogen atom (at position 3) and can be protonated. The non-basic byproducts (bimesityl, mesitylene) cannot. You can dissolve the crude mixture in a nonpolar solvent (e.g., ethyl acetate, diethyl ether) and extract with dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt. The organic layer containing the impurities can be discarded. Then, neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to pH > 8 and extract the pure product back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be effective.[11] Try dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, isopropanol) and then either cooling it slowly or adding an anti-solvent in which it is insoluble (e.g., hexanes, heptane) to induce crystallization.[12] The nonpolar byproducts may remain in the mother liquor.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts featuring imidazole-based ligands. This guide is designed to provide you with field-proven insights and actionable protocols to diagnose, troubleshoot, and mitigate common catalyst deactivation issues encountered during your experiments.

Section 1: Frequently Asked Questions - Understanding the Fundamentals of Deactivation

This section addresses the foundational questions regarding the stability and deactivation of catalytic systems employing imidazole and its derivatives (including N-Heterocyclic Carbenes - NHCs).

Q1: What are the common signs of catalyst deactivation in my reaction?

A1: Identifying deactivation early is critical. Observable signs in your reaction include:

  • A significant slowdown in the reaction rate or a complete stall before reaching full conversion.[1]

  • The necessity for higher catalyst loadings in subsequent runs to achieve the same conversion or yield.[1]

  • A noticeable change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species (e.g., metal colloids) or byproducts.[1]

  • For heterogeneous catalysts, a change in the physical appearance, such as clumping, aggregation, or a change in color of the solid material.[1]

Q2: What are the primary deactivation mechanisms for catalysts with imidazole-based ligands?

A2: Deactivation is an inevitable process, but its mechanism can vary. For catalysts featuring imidazole-based ligands, the primary causes can be grouped into four main categories: chemical, thermal, and mechanical issues.[2][3][4]

  • Poisoning: This is a chemical process where species in the reaction mixture strongly bind to the active catalytic sites, blocking them from reactants.[2][4] Common poisons include impurities from reagents or solvents, such as sulfur compounds, or even substrates and products with strong coordinating atoms (e.g., other N-heterocycles).[1][4]

  • Ligand Degradation/Dissociation: The imidazole ligand itself can degrade under harsh reaction conditions (e.g., high temperature, strong oxidants, or extreme pH).[5][6] This can lead to the formation of an unstable or less active catalytic species. Ligand dissociation can also expose the metal center, leading to aggregation or precipitation.

  • Thermal Degradation & Sintering: High temperatures can cause irreversible changes to the catalyst structure.[4] For heterogeneous catalysts, this often manifests as sintering, where small metal nanoparticles aggregate into larger, less active particles, reducing the available active surface area.[2]

  • Fouling or Coking: This is the physical deposition of materials, such as carbonaceous residues ("coke") or insoluble polymers, onto the catalyst surface and within its pores.[2][3] This blockage prevents reactants from accessing the active sites. This is particularly common in reactions involving hydrocarbons at elevated temperatures.[7]

  • Metal Leaching: The active metal can be lost from the support material and dissolve into the reaction medium.[2] This is often a consequence of ligand degradation or reaction with components in the mixture that form soluble metal complexes. Stable coordination with multidentate imidazole ligands can help prevent this.[8]

Section 2: Troubleshooting Guides for Specific Experimental Issues

This section provides a problem-oriented approach to troubleshooting. Identify your issue below and follow the recommended diagnostic steps.

Issue 1: My reaction suffers from low conversion or has completely stopped.

This is the most common symptom of catalyst deactivation. The underlying cause can be diagnosed by systematically evaluating potential mechanisms.

  • Expertise & Causality: Poisons are substances that chemisorb strongly to the active metal center, more so than the intended reactants, effectively blocking the catalytic cycle.[4] The nitrogen atoms in the imidazole ring create a specific electronic environment, and substances that can disrupt this or bind more strongly to the metal will act as poisons.

  • Troubleshooting & Validation:

    • Reagent Purity Check: Ensure the purity of all reagents, solvents, and starting materials. Impurities are a frequent source of catalyst poisons.[1] Consider purifying a small batch of your substrate or solvent to see if performance improves.

    • Inert Atmosphere: Many active catalyst species, particularly low-valent metals like Pd(0) or Ni(0), are highly sensitive to oxygen.[1][9] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using appropriate techniques (e.g., Schlenk line, glovebox).

    • Identify the Poison: If poisoning is suspected, advanced characterization of the spent catalyst is necessary. Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of foreign elements on the catalyst's surface.[10][11]

  • Expertise & Causality: Imidazole rings, while generally robust, can be susceptible to degradation under certain conditions. For instance, N-heterocyclic carbene (NHC) ligands can be sensitive to strongly basic or oxidative environments.[5] Degradation of the ligand alters the steric and electronic properties of the metal center, reducing its activity.

  • Troubleshooting & Validation:

    • Reaction Condition Review: Evaluate the thermal and chemical stability of your specific imidazole ligand under the reaction conditions. Are you operating at a temperature that exceeds its known decomposition point? Is the pH of the reaction medium compatible with the ligand?[12]

    • Ligand Selection: If degradation is suspected, consider switching to a more robust ligand. For example, bulky, electron-rich NHC ligands often provide greater stability to the metal center.[1]

    • Characterize the Spent Catalyst: Use techniques like NMR on the recovered catalyst or reaction mixture to look for signals corresponding to degraded ligand fragments.

  • Expertise & Causality: For heterogeneous catalysts, high temperatures provide the energy for surface atoms and nanoparticles to migrate and agglomerate. This process, known as sintering, leads to a decrease in the active surface area and is often irreversible.[2]

  • Troubleshooting & Validation:

    • Temperature Optimization: Determine if the reaction can be run effectively at a lower temperature.

    • Post-Reaction Analysis: Analyze the spent catalyst using Transmission Electron Microscopy (TEM) to visualize metal particle size and compare it to the fresh catalyst.[13] An increase in average particle size is a clear indicator of sintering.

    • Surface Area Measurement: Use BET (Brunauer-Emmett-Teller) analysis to measure the surface area of the fresh and spent catalyst.[14][15] A significant reduction in surface area points to thermal degradation or pore collapse.

Section 3: Diagnostic Protocols & Analytical Techniques

A systematic characterization of both fresh and spent catalysts is the most reliable way to diagnose the root cause of deactivation.[10][14]

Visualizing the Deactivation Pathways & Troubleshooting Workflow

The following diagrams illustrate the common deactivation mechanisms and a logical workflow for troubleshooting.

Fig 1: Common Catalyst Deactivation Pathways. cluster_causes Potential Causes cluster_mechanisms Deactivation Mechanisms Impurities Chemical Impurities (S, P, H₂O, O₂) Poisoning Poisoning Impurities->Poisoning Harsh_Cond Harsh Conditions (High T, Extreme pH) Ligand_Deg Ligand Degradation / Dissociation Harsh_Cond->Ligand_Deg Thermal_Deg Thermal Degradation / Sintering Harsh_Cond->Thermal_Deg Byproducts Reactive Byproducts /Substrates Byproducts->Poisoning Fouling Fouling / Coking Byproducts->Fouling

Caption: Fig 1: Common Catalyst Deactivation Pathways.

Fig 2: Troubleshooting Workflow for Deactivated Catalysts. Start Poor Catalyst Performance (Low Yield / Rate) Check_Cond Step 1: Verify Reaction Conditions (Temp, Purity, Atmosphere) Start->Check_Cond Analyze_Catalyst Step 2: Characterize Spent Catalyst Check_Cond->Analyze_Catalyst Conditions OK XPS_ICP XPS / ICP-MS / XRF: Check for poisons or metal leaching. Analyze_Catalyst->XPS_ICP TEM_BET TEM / BET: Check for sintering or fouling. Analyze_Catalyst->TEM_BET NMR_TGA NMR / TGA: Check for ligand degradation or coking. Analyze_Catalyst->NMR_TGA Solution_Poison Solution: Purify reagents, improve inertness. XPS_ICP->Solution_Poison Solution_Sinter Solution: Lower temp, choose stable support. TEM_BET->Solution_Sinter Solution_Ligand Solution: Select more robust ligand. NMR_TGA->Solution_Ligand

Caption: Fig 2: Troubleshooting Workflow for Deactivated Catalysts.

Protocol 1: Standard Workflow for Catalyst Characterization

This protocol outlines a self-validating system for diagnosing deactivation.

Objective: To systematically identify the cause of catalyst deactivation by comparing the properties of a fresh and a spent catalyst sample.

Methodology:

  • Sample Collection: Carefully collect a representative sample of the spent catalyst from the reaction mixture. If heterogeneous, filter and wash with a non-coordinating solvent, then dry under vacuum. For homogeneous catalysts, analyze the final reaction mixture.

  • Visual and Microscopic Examination:

    • Compare the physical appearance of the fresh and spent catalyst.

    • Use Scanning Electron Microscopy (SEM) to observe changes in morphology and surface deposits (fouling).

    • Use Transmission Electron Microscopy (TEM) to determine metal nanoparticle size distribution and check for sintering.[13]

  • Surface and Compositional Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the catalyst surface and the oxidation state of the metal. This is highly effective for detecting surface poisons.[10][11]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To precisely quantify the amount of metal. Analyze both the solid catalyst (to check for changes in loading) and the reaction filtrate (to quantify metal leaching).

  • Structural and Physical Property Analysis:

    • BET Surface Area Analysis: To measure the specific surface area and pore size distribution. A decrease indicates fouling or structural collapse.[14]

    • X-ray Diffraction (XRD): To identify changes in the crystalline structure of the catalyst or support material.[13][14]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To quantify the amount of deposited coke or other non-volatile residues by measuring weight loss upon heating.[13]

Data Summary Table: Example Characterization Results

Summarizing your analytical data in a table allows for a clear comparison between the fresh and spent catalyst, pointing directly to the deactivation mechanism.

Analytical Technique Parameter Fresh Catalyst Spent Catalyst Potential Indication
TEMAvg. Particle Size5 ± 1 nm25 ± 5 nmSintering
BETSurface Area250 m²/g95 m²/gFouling / Pore Blockage
ICP-MS (Filtrate)Metal Content< 1 ppm55 ppmMetal Leaching
XPSSurface ElementsC, O, MetalC, O, Metal, S Sulfur Poisoning
TGAWeight Loss at 600°C1%15%Coking / Fouling

Section 4: Prevention and Catalyst Regeneration

Q3: How can I proactively improve the stability of my catalyst system?

A3: A robust catalytic process begins with thoughtful design.

  • Ligand Design: Choose ligands known for high thermal and chemical stability. Bulky substituents on the imidazole ring can protect the metal center from deactivating interactions.[1]

  • Process Optimization: Operate at the lowest effective temperature and pressure.[2]

  • Purity Control: Use high-purity, dry solvents and reagents to eliminate potential poisons from the start.[1]

  • Support Interaction (Heterogeneous): The choice of support material is crucial. Strong metal-support interactions can help prevent sintering and leaching.

Q4: Is it possible to regenerate my deactivated catalyst?

A4: Regeneration depends entirely on the mechanism of deactivation.[1][11]

  • Fouling/Coking: Deactivation by coke deposition can often be reversed. A common method is calcination (controlled heating in air or oxygen) to burn off the carbonaceous deposits.[11]

  • Poisoning: If the poison is reversibly bound, it may be removed by washing or treatment with a displacing agent. However, strongly chemisorbed poisons (like sulfur) often cause irreversible deactivation.[4]

  • Sintering & Leaching: These mechanisms involve physical changes to the catalyst structure and are generally considered irreversible.[1] In these cases, replacement of the catalyst is typically required.

References

Technical Support Center: Improving NHC Formation from 1-Mesityl-1H-Imidazolium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and handling of N-heterocyclic carbenes (NHCs) derived from 1-Mesityl-1H-imidazolium precursors. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions for maximum efficiency and yield.

Core Principles of NHC Formation

The generation of an N-heterocyclic carbene from a 1-Mesityl-1H-imidazolium salt is fundamentally an acid-base reaction. It involves the deprotonation of the acidic proton at the C2 position of the imidazolium ring by a sufficiently strong base.[1][2] The stability and reactivity of the resulting free carbene are significantly influenced by the bulky N-mesityl group, which provides steric protection to the otherwise highly reactive carbene center.

Mechanism of NHC Formation

The process is a straightforward deprotonation. The choice of base and solvent is critical for driving the equilibrium towards the product, the free carbene.

NHC_Formation cluster_reactants Reactants cluster_products Products imidazolium 1-Mesityl-1H-imidazolium Salt (Precursor) nhc Free NHC (1,3-Dimesitylimidazol-2-ylidene) imidazolium->nhc Deprotonation at C2 base Strong Base (e.g., KHMDS, NaH) conj_acid Conjugate Acid (e.g., HN(SiMe3)2, H2) base->conj_acid Protonation

Caption: General mechanism for NHC generation via deprotonation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My deprotonation reaction is sluggish, or ¹H NMR shows incomplete conversion. How can I improve it?

Answer: This is the most common issue and typically points to an imbalance in the acid-base equilibrium or kinetic barriers.

  • Cause 1: Insufficient Base Strength: The pKa of the imidazolium C2-H is approximately 20-22. The base you use must have a conjugate acid with a significantly higher pKa to ensure complete deprotonation.

    • Solution: Switch to a stronger base. While sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can work, they are often slow or require elevated temperatures. Potassium bis(trimethylsilyl)amide (KHMDS) is an excellent choice due to its high basicity and non-nucleophilic nature, preventing side reactions.[3]

  • Cause 2: Poor Solubility: If either the imidazolium salt or the base has poor solubility in the chosen solvent, the reaction will be slow. This is particularly common with inorganic bases like NaH.

    • Solution:

      • Change Solvent: Switch to a solvent that better solubilizes both components. Anhydrous THF, dioxane, or toluene are common choices.

      • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase both solubility and reaction rate. Monitor carefully for decomposition.

      • Use a Soluble Base: KHMDS generally has better solubility in organic solvents than NaH.

  • Cause 3: Presence of Moisture: Trace amounts of water will quench the strong base, reducing its effective stoichiometry and preventing complete deprotonation.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Q2: I'm observing decomposition of my starting material or the free carbene product. What are the likely causes?

Answer: N-heterocyclic carbenes, while termed "stable," can still be sensitive, especially to air and elevated temperatures.

  • Cause 1: Oxygen Exposure: Free carbenes can react with oxygen.[4] This is often indicated by the appearance of yellow or brown discoloration in the reaction mixture or isolated product.

    • Solution: Maintain a strict inert atmosphere throughout the reaction, workup, and storage. Use Schlenk line techniques or a glovebox for all manipulations.[5]

  • Cause 2: Thermal Instability: While N-mesityl substituted NHCs are relatively robust, prolonged heating at high temperatures can lead to degradation pathways.

    • Solution: Use the minimum temperature required to achieve a reasonable reaction rate. If a reaction requires high heat, consider if a more active (stronger) base could achieve the same result at a lower temperature.

  • Cause 3: Reaction with Solvent: In rare cases, particularly with chlorinated solvents or protic impurities, the highly nucleophilic carbene can react with the solvent.

    • Solution: Use high-purity, anhydrous, and aprotic solvents like THF, toluene, or benzene. Avoid halogenated solvents during the generation of the free carbene.

Q3: The yield of my isolated free carbene is low. Where could I be losing my product?

Answer: Product loss often occurs during the workup and isolation steps.

  • Cause 1: Incomplete Precipitation/Filtration: After deprotonation, the salt byproduct (e.g., KCl, NaBr) is typically filtered off. If the salt is not fully precipitated or the filtration is inefficient, it can contaminate the product. Conversely, if the free carbene has limited solubility, it may co-precipitate.

    • Solution: After filtration of the salt, wash the filter cake with a small amount of fresh, anhydrous solvent to recover any trapped product. Ensure the solvent used for filtration (e.g., pentane or hexane for recrystallization) is ice-cold to minimize loss of the dissolved carbene.

  • Cause 2: Mechanical Losses: Free carbenes are often fluffy, crystalline solids that can be difficult to handle.

    • Solution: Handle the isolated solid under an inert atmosphere. Use anti-static equipment if available. Minimize transfers between flasks. It is often more efficient to generate the NHC in situ and use it directly in the subsequent reaction without isolation.[6]

Frequently Asked Questions (FAQs)
What is the specific role of the N-mesityl group?

The N-mesityl (2,4,6-trimethylphenyl) group is critical for several reasons. Its primary role is to provide steric bulk around the C2 carbene center. This steric shield protects the highly reactive carbene from dimerization or unwanted reactions. Furthermore, in catalysis, this bulk has a profound electronic effect; it renders the initial addition of the NHC to substrates like α,β-unsaturated aldehydes irreversible, which dramatically accelerates the formation of key catalytic intermediates (the Breslow intermediate).[7] This is why N-mesityl catalysts are often superior for a wide range of annulation and redox reactions.[7][8]

Which base is the best choice for deprotonating my 1-Mesityl-1H-imidazolium salt?

There is no single "best" base, but KHMDS is often the most reliable and efficient for isolating the free carbene. The choice depends on your specific application.

BaseConjugate Acid pKaCommon SolventsAdvantages & Disadvantages
NaH ~36 (H₂)THF, Dioxane(+) Inexpensive, byproduct (H₂) is a gas. (-) Heterogeneous, often slow, can be difficult to dispense accurately.
KOtBu ~19 (t-BuOH)THF, Toluene(+) Good solubility, inexpensive. (-) Basicity may be insufficient for complete deprotonation; can act as a nucleophile.
KHMDS ~26 (HN(SiMe₃)₂)THF, Toluene, Hexanes(+) Very strong, highly soluble, non-nucleophilic.[3] (-) More expensive, byproduct is non-volatile.
n-BuLi ~50 (Butane)Hexanes, THF(+) Extremely strong base. (-) Highly nucleophilic, can lead to side reactions like deprotonation at other sites or addition to the ring.[9]
How can I confirm the successful formation of my NHC?

The most direct method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The most telling sign is the complete disappearance of the sharp singlet corresponding to the acidic C2 proton of the imidazolium salt precursor. This peak typically appears far downfield, often between δ 9-11 ppm.[10][11]

  • ¹³C NMR: The C2 carbon signal undergoes a dramatic downfield shift upon deprotonation, moving from ~140-145 ppm in the imidazolium salt to over 210-220 ppm for the carbene carbon.[11] This signal is often broad and can be of low intensity.

Troubleshooting Workflow

Use this decision tree to diagnose common issues in NHC formation.

Troubleshooting start Start: Low or No NHC Product q_nmr Does ¹H NMR show disappearance of the C2-H proton? start->q_nmr no_nmr Incomplete Deprotonation q_nmr->no_nmr No yes_nmr Deprotonation is Successful. Issue is in workup or stability. q_nmr->yes_nmr Yes sol_base 1. Use stronger base (e.g., KHMDS) 2. Ensure anhydrous conditions 3. Increase temperature moderately no_nmr->sol_base q_color Is the solution discolored (yellow/brown)? yes_nmr->q_color yes_color Potential Decomposition q_color->yes_color Yes no_color Likely Workup/Isolation Issue q_color->no_color No sol_air 1. Check for air/oxygen leaks 2. Use rigorous inert atmosphere 3. Avoid excessive heat yes_color->sol_air sol_workup 1. Ensure complete salt precipitation 2. Wash filter cake to recover product 3. Consider in situ use instead of isolation no_color->sol_workup

Caption: A decision tree for troubleshooting NHC formation.

Optimized Experimental Protocols

Safety Note: Strong bases like NaH, KOtBu, and KHMDS are corrosive and/or pyrophoric. Always handle them in an inert atmosphere and with appropriate personal protective equipment (PPE).

Protocol A: In Situ Generation and Use of 1,3-Dimesitylimidazol-2-ylidene

This method is preferred for its efficiency, as it avoids isolating the sensitive free carbene.

  • Preparation: Add 1,3-dimesityl-1H-imidazolium chloride (IMes·HCl) (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (or toluene) via cannula or syringe to achieve a concentration of ~0.1-0.2 M.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: While stirring, add a solution of KHMDS (1.05 eq) in THF dropwise over 5 minutes. Alternatively, add solid KHMDS portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. A successful reaction is often indicated by the formation of a fine precipitate of KCl.

  • Usage: The resulting suspension/solution containing the free NHC is now ready for the addition of the next reagent for your subsequent reaction.

Protocol B: Isolation of Crystalline 1,3-Dimesitylimidazol-2-ylidene

This protocol is for applications requiring the pure, isolated carbene. All steps must be performed under a strict inert atmosphere.

  • Reaction Setup: In a glovebox, charge a Schlenk flask with 1,3-dimesityl-1H-imidazolium chloride (IMes·HCl) (1.0 eq) and KHMDS (1.05 eq).

  • Solvent Addition: Outside the glovebox, add anhydrous THF via cannula to the flask at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by taking an aliquot for ¹H NMR analysis.

  • Workup: Once the C2-H proton has disappeared, remove the solvent under reduced pressure.

  • Extraction: Transfer the solid residue back into a glovebox. Add anhydrous pentane or hexane, stir vigorously for 15 minutes to extract the carbene, leaving the insoluble KCl behind.

  • Filtration: Filter the suspension through a Celite® plug or a sintered glass frit to remove the KCl. Wash the salt cake with additional cold pentane.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free carbene (IMes) as a white, crystalline solid. Store the product under an inert atmosphere at low temperature.

References

Technical Support Center: Scale-Up Synthesis of 1-Mesityl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Mesityl-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the causality behind experimental choices, offering field-proven insights and troubleshooting strategies to ensure a robust, scalable, and reproducible process.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up synthesis. The format is designed to help you quickly identify your issue and implement a validated solution.

Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I fix it?

Low yields in the N-arylation of imidazole with a sterically hindered partner like mesityl bromide are a frequent challenge during scale-up. The issue often stems from a combination of factors related to catalyst activity, reaction conditions, and reagent purity.

Possible Causes & Solutions:

  • Catalyst Inactivation: The Cu(I) catalyst is the active species in Ullmann-type couplings. On a larger scale, exposure to atmospheric oxygen during reagent charging can lead to oxidation and inactivation.

    • Solution: Ensure all reagents and solvents are thoroughly de-gassed. Purge the reactor with an inert gas (Nitrogen or Argon) before adding the catalyst and maintain a positive inert gas pressure throughout the reaction.

  • Insufficient Ligand Performance: The steric bulk of the mesityl group demands a highly effective ligand to facilitate the reductive elimination step. Simple, unidentate ligands may not be sufficient.

    • Solution: Employ a bidentate, electron-rich chelating ligand. 4,7-Dimethoxy-1,10-phenanthroline has proven highly effective for the N-arylation of imidazoles under mild conditions, as it stabilizes the copper center and promotes the coupling of challenging substrates.[1]

  • Inadequate Temperature Control: While Ullmann couplings traditionally require high temperatures, excessive heat can lead to catalyst decomposition and side-product formation.[2] Conversely, insufficient temperature will result in a sluggish or stalled reaction.

    • Solution: Implement precise temperature control. For a typical CuI / 4,7-dimethoxy-1,10-phenanthroline system, a temperature range of 110-130 °C in a solvent like dioxane or DMF is a good starting point. Use a temperature probe and a controlled heating mantle or reactor jacket. Monitor the reaction progress by HPLC or TLC to determine the optimal reaction time and temperature profile.

  • Poor Base Selection or Solubility: The base is critical for deprotonating the imidazole, but its choice impacts the reaction rate. Insoluble inorganic bases (like K₂CO₃) can lead to mass transfer limitations on a large scale.

    • Solution: Consider using a more soluble base like cesium carbonate (Cs₂CO₃) or a soluble organic base.[3] Alternatively, if using K₂CO₃, ensure vigorous mechanical stirring to maintain a fine suspension and maximize the surface area.

Troubleshooting Workflow: Low Yield

G start Low Yield or Stalled Reaction reagent_purity Verify Purity of Starting Materials (Imidazole, Mesityl Halide, Solvent) start->reagent_purity Step 1: Check Basics inert_atm Ensure Rigorous Inert Atmosphere (Degas Solvents, N2/Ar Purge) reagent_purity->inert_atm catalyst_system Optimize Catalyst System inert_atm->catalyst_system Step 2: Evaluate Core Chemistry conditions Adjust Reaction Conditions catalyst_system->conditions Step 3: Fine-Tune ligand Use High-Performance Ligand (e.g., 4,7-Dimethoxy-1,10-phenanthroline) catalyst_system->ligand base Improve Base Efficacy (e.g., Cs2CO3, Vigorous Stirring) catalyst_system->base temp Optimize Temperature (110-130 °C, Monitor Progress) conditions->temp success Yield Improved temp->success

Caption: Troubleshooting decision tree for low-yield issues.

Q2: I am struggling with the purification. How do I efficiently remove the copper catalyst and other salts during workup on a large scale?

Residual copper from the catalyst is a common and critical impurity to remove, especially for pharmaceutical applications. Standard aqueous washes are often insufficient.

Possible Causes & Solutions:

  • Copper Complexation: The product, this compound, is a nitrogen-containing heterocycle that can complex with residual copper, making it difficult to remove by simple extraction.

    • Solution 1 (Ammonia Wash): After cooling the reaction, quench with a dilute aqueous solution of ammonium hydroxide (5-10%). Ammonia forms a highly water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which can be efficiently partitioned into the aqueous layer. Perform multiple washes until the aqueous layer is colorless.

    • Solution 2 (Chelating Agent): For stubborn cases, use a wash with a chelating agent like a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. EDTA forms a very stable, water-soluble complex with copper ions.

  • Filtration of Insoluble Salts: The inorganic base (e.g., Cs₂CO₃) and the halide salt byproduct (e.g., CsBr) can form fine precipitates that are difficult to handle.

    • Solution: After quenching, dilute the reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate) to reduce the viscosity. Filter the entire mixture through a pad of celite or diatomaceous earth to remove the bulk of the inorganic solids before proceeding with the aqueous workup. This prevents emulsions and simplifies the subsequent extractions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the scale-up of this compound?

For large-scale synthesis, the copper-catalyzed Ullmann N-arylation is generally preferred over palladium-catalyzed methods due to the lower cost and toxicity of copper.[2] While traditional Ullmann conditions required harsh temperatures, modern ligand-accelerated protocols allow the reaction to proceed under milder conditions (110-130 °C), making it more amenable to standard manufacturing equipment.[1]

The key reaction is: Imidazole + 2-Bromomesitylene --(CuI, Ligand, Base, Solvent)--> this compound

Q2: What are the critical safety considerations for this process at scale?
  • Exotherm Control: The initial phase of the reaction can be exothermic, especially during the addition of reagents.[4] On a large scale, this heat generation can be difficult to dissipate.

    • Mitigation: Charge the reagents in a controlled manner. If one reagent is added portion-wise or via an addition funnel, maintain a slow addition rate and monitor the internal temperature closely. Ensure the reactor's cooling system is operational and can handle the potential heat output.

  • Solvent Hazards: Solvents commonly used for this reaction, such as DMF and Dioxane, have associated health risks and require specific handling procedures.

    • Mitigation: Use a well-ventilated area or a closed-system reactor. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). Review the Safety Data Sheet (SDS) for all chemicals used.

Q3: How do I select the optimal components for my reaction?

The choice of each component is critical for a successful and scalable synthesis. The following table summarizes key considerations based on established literature.

ComponentOptionsKey Considerations for Scale-UpRationale / Reference
Aryl Halide 2-Iodomesitylene, 2-BromomesityleneBromides are significantly cheaper and preferred for large-scale manufacturing, though iodides are more reactive.Cost-effectiveness is paramount in scale-up. Modern catalysts can effectively activate aryl bromides.[1]
Catalyst CuI, Cu₂O, Cu(OAc)₂CuI is the most common and reliable choice. It is relatively inexpensive and stable.CuI is a well-established catalyst for Ullmann-type couplings.[3][5]
Ligand 1,10-Phenanthroline, L-Proline, 4,7-Dimethoxy-1,10-phenanthroline4,7-Dimethoxy-1,10-phenanthroline is highly effective for hindered substrates at lower catalyst loadings.Electron-donating methoxy groups enhance the ligand's ability to stabilize the Cu(I) center, increasing catalytic turnover.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ often gives higher yields but is expensive. K₂CO₃ is a cost-effective alternative but may require more vigorous stirring due to lower solubility.The choice is a trade-off between cost and performance. For many processes, optimizing with K₂CO₃ is preferable.
Solvent DMF, Dioxane, Toluene, DMSODioxane is often a good choice due to its high boiling point and ability to solubilize reagents. DMF is also effective but can be problematic to remove.The solvent must be stable at the reaction temperature and facilitate dissolution of all components.[3]

Section 3: Scalable Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating scale-up considerations.

Objective: To synthesize this compound via a ligand-accelerated Ullmann coupling.

Materials:

  • Imidazole (1.0 eq)

  • 2-Bromomesitylene (1.05 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • 4,7-Dimethoxy-1,10-phenanthroline (10 mol%)

  • Potassium Carbonate (K₂CO₃), finely milled (2.0 eq)

  • Dioxane (5-10 volumes)

  • Ammonium Hydroxide (10% aq. solution)

  • Celite

Procedure:

  • Reactor Preparation: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple. Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with imidazole, potassium carbonate, copper(I) iodide, and 4,7-dimethoxy-1,10-phenanthroline.

  • Solvent Addition: Add degassed dioxane to the reactor. Begin vigorous stirring to create a fine suspension.

  • Aryl Halide Addition: Slowly add 2-bromomesitylene to the reactor. Monitor the internal temperature for any significant exotherm.

  • Reaction: Heat the mixture to 110 °C and maintain this temperature with stirring. Monitor the reaction's progress by taking aliquots and analyzing via HPLC or TLC (Typical reaction time: 12-24 hours).

  • Quench and Filtration: Once the reaction is complete, cool the mixture to room temperature. Add toluene (5 volumes) to dilute the mixture. Filter the suspension through a pad of Celite to remove insoluble inorganic salts. Wash the filter cake with additional toluene.

  • Workup: Transfer the combined filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction. Wash the organic layer sequentially with:

    • 10% aq. NH₄OH (2 x 3 volumes) - This step is critical for removing copper.

    • Water (1 x 3 volumes)

    • Brine (1 x 3 volumes)

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.

References

Validation & Comparative

The Strategic Advantage of Bulk: A Comparative Guide to 1-Mesityl-1H-imidazole and Other N-Heterocyclic Carbene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern catalysis, the ascent of N-Heterocyclic Carbenes (NHCs) as ligands for transition metals has been nothing short of revolutionary.[1][2] Their robust σ-donating properties and the remarkable stability they impart to catalytic centers have positioned them as superior alternatives to traditional phosphine ligands in a multitude of organic transformations.[3][4] At the heart of this success lies the precursor molecules, the azolium salts, from which these potent carbenes are generated. This guide provides an in-depth comparison of 1-Mesityl-1H-imidazole, the precursor to the widely utilized IMes ligand, with other prominent bulky NHC precursors. Our focus will be on elucidating how subtle structural modifications in these precursors translate into significant differences in catalytic performance, thereby offering a strategic roadmap for catalyst selection and design.

The Critical Role of Steric Bulk in NHC Ligands

The architecture of an NHC ligand, particularly the nature of the substituents on the nitrogen atoms, profoundly influences its steric and electronic properties.[5][6] Bulky N-aryl groups, such as the mesityl (2,4,6-trimethylphenyl) group in IMes and the 2,6-diisopropylphenyl group in IPr, create a sterically hindered environment around the metal center.[7] This steric shielding is not a mere impediment; it is a design element that offers several advantages:

  • Stabilization of Reactive Intermediates: The bulkiness of the ligand can prevent the decomposition of catalytically active species, thereby increasing the catalyst's lifespan and overall efficiency.[8]

  • Promotion of Reductive Elimination: In cross-coupling reactions, the steric pressure exerted by bulky NHCs can facilitate the final reductive elimination step, which is often the product-forming step of the catalytic cycle.

  • Control of Reactivity and Selectivity: The steric environment can dictate the approach of substrates to the metal center, influencing the regioselectivity and stereoselectivity of the reaction.[9]

A Spotlight on this compound (IMes Precursor)

1,3-Dimesitylimidazolium chloride (IMes·HCl) is the direct precursor to the IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand.[3] Its synthesis is a well-established, two-step process that is amenable to scale-up.[3][10]

Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

The synthesis of IMes·HCl is a testament to straightforward and efficient organic chemistry, making it a readily accessible precursor for researchers.

G cluster_0 Step 1: Synthesis of N,N'-Dimesitylethylenediimine cluster_1 Step 2: Cyclization to IMes·HCl A 2,4,6-Trimethylaniline (2 eq.) D N,N'-Dimesitylethylenediimine A->D B Glyoxal (40% aq., 1 eq.) B->D C Methanol, Formic Acid (cat.) C->D E N,N'-Dimesitylethylenediimine (1 eq.) I 1,3-Dimesitylimidazolium Chloride (IMes·HCl) E->I F Paraformaldehyde F->I G Chlorotrimethylsilane (TMSCl) G->I H Ethyl Acetate, 70°C H->I

Figure 1: Synthetic workflow for the preparation of IMes·HCl.[3]

Properties and Performance Characteristics of IMes

The mesityl groups of the IMes ligand provide significant steric bulk, which is a key factor in its catalytic efficacy. In many reactions, NHCs with N-mesityl substituents have been shown to accelerate the formation of the crucial Breslow intermediate in organocatalysis.[11][12] In transition metal catalysis, IMes has demonstrated high efficiency as a ligand in various cross-coupling reactions.[13] For instance, in Suzuki-Miyaura coupling reactions, palladium complexes bearing the IMes ligand have shown high activity, even at elevated temperatures, highlighting the stability of these complexes.[13]

Comparative Analysis with Other Bulky NHC Precursors

While IMes is a powerful and widely used ligand, other bulky NHCs offer distinct advantages in specific applications. The most common point of comparison is with IPr, which bears 2,6-diisopropylphenyl substituents.

IMes vs. IPr: A Tale of Two Bulky Ligands

Both IMes and IPr are derived from imidazolium salt precursors and are frequently compared side-by-side in catalytic studies.[13] While structurally similar, the subtle difference in their N-aryl substituents—trimethylphenyl for IMes and diisopropylphenyl for IPr—leads to discernible differences in their steric and electronic profiles.

FeatureIMes (from this compound)IPr (from 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
N-Aryl Substituent 2,4,6-Trimethylphenyl2,6-Diisopropylphenyl
Steric Bulk SignificantMore pronounced than IMes
Flexibility Relatively rigidIsopropyl groups offer some rotational flexibility
Electron Donating Ability Strong σ-donorSlightly stronger σ-donor than IMes

Table 1: Comparison of the structural and electronic properties of IMes and IPr.

The increased steric bulk of IPr can be advantageous in preventing bimolecular catalyst decomposition, leading to higher catalyst stability and activity in some cases.[13] However, the greater steric hindrance of IPr can also impede the approach of substrates to the metal center, potentially slowing down the reaction rate compared to IMes under certain conditions.[13]

Performance in Catalytic Reactions: Experimental Evidence

The choice between IMes and IPr is often dictated by the specific requirements of the catalytic transformation.

Suzuki-Miyaura Cross-Coupling:

In the Suzuki-Miyaura cross-coupling of hindered aryl chlorides, palladium complexes of both IMes and IPr have demonstrated high catalytic activity.[13] At lower temperatures (e.g., 40 °C), IMes-based catalysts have been observed to achieve higher conversions. However, at higher temperatures (e.g., 80 °C), the catalytic activities of both become comparable, suggesting that the higher temperature can overcome the activation barriers for both systems.[13]

Olefin Metathesis:

In the realm of ruthenium-catalyzed olefin metathesis, both IMes and its saturated counterpart, SIMes, have been instrumental in the development of the second-generation Grubbs' catalysts.[13] The increased steric bulk of these NHC ligands compared to their phosphine predecessors was found to slow down bimolecular carbene decomposition, leading to significantly enhanced activity and thermal stability.[13]

Beyond IMes and IPr: The Landscape of Bulky NHCs

The quest for more effective NHC ligands has led to the development of even bulkier systems, such as IPr* and its derivatives.[8] These ligands feature exceptionally bulky substituents and have enabled challenging transformations under mild conditions and at low catalyst loadings.[8] The enhanced reactivity is often attributed to the increased steric protection of the metal center, which further minimizes catalyst deactivation pathways.[8]

Experimental Protocols: A Guide for the Practitioner

To provide a practical context, we present a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the NHC precursor.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Catalyst Preparation (in situ) cluster_2 Reaction and Workup A Aryl Halide (1.0 eq) E Reaction Vessel A->E B Arylboronic Acid (1.2 eq) B->E C Base (e.g., K2CO3, 2.0 eq) C->E D Solvent (e.g., Toluene/H2O) D->E J Heating (e.g., 80-100 °C) E->J F Pd Precursor (e.g., Pd(OAc)2) I Active Pd-NHC Catalyst F->I G NHC Precursor (e.g., IMes·HCl) G->I H Base for Deprotonation H->I I->J K Reaction Monitoring (TLC, GC) J->K L Aqueous Workup K->L M Purification (Column Chromatography) L->M N Biaryl Product M->N

Figure 2: Generalized workflow for an NHC-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Catalyst Precursor Activation: In a reaction vessel under an inert atmosphere, the palladium precursor (e.g., palladium(II) acetate) and the NHC precursor (e.g., 1,3-dimesitylimidazolium chloride) are combined in a suitable solvent.

  • In Situ Carbene Generation: A base is added to deprotonate the imidazolium salt, generating the free N-heterocyclic carbene in situ, which then coordinates to the palladium center.

  • Addition of Reagents: The aryl halide, arylboronic acid, and a base are added to the reaction mixture.

  • Reaction: The mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard laboratory procedures.

Conclusion: Making an Informed Choice

The selection of an NHC precursor is a critical decision in the design of a catalytic system. This compound, the precursor to the IMes ligand, offers a balance of steric bulk and accessibility that has made it a workhorse in both academic and industrial research. However, for particularly challenging transformations, exploring other bulky NHC precursors, such as those for IPr and its more sterically demanding analogues, can unlock higher levels of catalytic activity and stability. By understanding the interplay between the steric and electronic properties of these ligands and the specific demands of the reaction, researchers can make a more informed and strategic choice of catalyst, ultimately leading to more efficient and robust chemical processes.

References

A Comparative Guide for Catalysis Professionals: 1-Mesityl-1H-imidazole (IMes) vs. Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of homogeneous catalysis, ligand selection is a critical determinant of reaction success, influencing activity, stability, and selectivity. For decades, phosphines were the undisputed workhorses, offering remarkable tunability. However, the emergence of N-heterocyclic carbenes (NHCs), particularly robust derivatives like 1-Mesityl-1H-imidazole (IMes), has presented a paradigm shift. This guide offers an in-depth, objective comparison of IMes-derived catalysts and traditional phosphine ligands. We will dissect their fundamental electronic and steric differences, present supporting experimental data from pivotal cross-coupling reactions, and provide actionable protocols for the practicing researcher, bridging the gap between theoretical understanding and practical application.

Fundamental Properties: A Tale of Two Donors

The divergent performance of IMes and phosphine ligands stems from their intrinsic electronic and steric characteristics. While both act as spectator ligands to modulate a metal center's reactivity, they do so through fundamentally different mechanisms.[1]

Electronic Properties: σ-Donation vs. π-Acceptance

N-Heterocyclic Carbenes (IMes): NHCs, like IMes, are powerful neutral σ-donors. The carbene carbon's lone pair resides in an sp²-hybridized orbital, leading to a strong, directed donation to the metal center.[2] This potent σ-donation increases the electron density on the metal, which can facilitate crucial catalytic steps like oxidative addition.[3] Unlike phosphines, classical NHCs are generally considered weak π-acceptors.[4] This combination of strong σ-donation and weak π-acceptance results in highly stable metal-ligand bonds, often double the strength of corresponding metal-phosphine bonds.[3] This enhanced stability translates to more robust catalysts that resist decomposition at high temperatures and have longer lifetimes.[4][5][6]

Phosphine Ligands: Phosphines engage in a more nuanced bonding relationship with metals, described by the Dewar-Chatt-Duncanson model. They act as σ-donors through the phosphorus lone pair and as π-acceptors by accepting electron density from the metal into their P-C σ* antibonding orbitals. The electronic nature of a phosphine is quantified by the Tolman Electronic Parameter (TEP) , which is measured by the C-O stretching frequency in a [LNi(CO)₃] complex.[7][8] Electron-donating phosphines (e.g., P(t-Bu)₃) have lower TEP values, while electron-withdrawing phosphines (e.g., P(CF₃)₃) have higher values. This tunability allows for fine-control over the metal center's electronics, but the metal-phosphine bond is generally weaker and more labile than a metal-NHC bond.[2][9]

Steric Properties: Buried Volume vs. Cone Angle

N-Heterocyclic Carbenes (IMes): The steric environment created by an NHC ligand is best described by the percent buried volume (%Vbur) . This metric calculates the percentage of a sphere around the metal center that is occupied by the ligand. The mesityl groups of IMes create a protective "pocket" around the metal center.[3] This steric bulk is crucial for promoting reductive elimination and preventing catalyst dimerization or decomposition pathways.

Phosphine Ligands: The steric bulk of phosphines is traditionally quantified by the Tolman Cone Angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents.[3] While a useful metric, the cone angle can be an oversimplification, especially for less symmetrical ligands. The steric hindrance of bulky phosphines is known to promote the formation of monoligated, coordinatively unsaturated metal species that are often the active catalyst.

G

Performance in Key Cross-Coupling Reactions

The true test of a ligand's utility is its performance in widely used chemical transformations. We will now compare IMes and phosphine-based catalysts in the Suzuki-Miyaura and Buchwald-Hartwig reactions, two pillars of modern drug development and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[10][11] The choice of ligand is critical, especially when using challenging substrates like aryl chlorides. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

G cluster_reactants Pd0 Pd(0)Lₙ PdII_1 R¹-Pd(II)Lₙ-X PdII_2 R¹-Pd(II)Lₙ-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product R1X R¹-X R1X->Pd0 Oxidative Addition R2B R²-B(OR)₂

The strong σ-donating character of IMes facilitates the often rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[3] Furthermore, the steric bulk of IMes promotes the final reductive elimination step to release the product and regenerate the active catalyst.

Comparative Performance Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)TON (approx.)Ref
IMes [Pd(IMes)(allyl)Cl]K₂CO₃Dioxane806~4040[12]
IPr *[Pd(tBuInd)(IPr)Cl]K₂CO₃Dioxane806>80>80[12]
PPh₃ Pd(OAc)₂K₃PO₄Dioxane802<5<5[13]
P(t-Bu)₃ Pd(OAc)₂K₃PO₄Dioxane80298490[13]
XPhos Pd(OAc)₂K₃PO₄Dioxane80299495[13]
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a bulkier NHC ligand, included to show the effect of increased sterics within the NHC family.

Analysis: The data clearly demonstrates the superiority of both NHC and bulky, electron-rich phosphine ligands over the traditional PPh₃ for the challenging coupling of an aryl chloride.[13] While the specific IMes precatalyst showed moderate activity in this particular study, the related and bulkier IPr ligand gave excellent results.[12] This highlights that within the NHC class, steric bulk is a key driver of performance.[14] Critically, modern bulky phosphines like XPhos and P(t-Bu)₃ are highly effective, often rivaling or exceeding the performance of NHCs in specific applications.[13]

Buchwald-Hartwig Amination

This reaction forms C-N bonds and is indispensable in pharmaceutical synthesis.[15] The development of this chemistry has been heavily reliant on the design of new, sterically demanding ligands that can facilitate the coupling of a wide array of amines and aryl halides.[15][16]

Comparative Performance Data: Buchwald-Hartwig Amination of Aryl Chlorides

LigandAryl HalideAmineBaseTemp (°C)Yield (%)Ref
IMes Aryl-ClPrimary/Secondary AminesKOH100Less Reactive[17]
IPr Aryl-ClPrimary/Secondary AminesKOH100Excellent[17]
RuPhos 4-ChlorotolueneAnilineNaOtBu10097[18]
XPhos 4-ChlorotolueneAnilineNaOtBu10098[18]

Analysis: For Buchwald-Hartwig aminations, steric bulk appears to be a dominant factor. While IMes is less reactive, the slightly bulkier IPr ligand provides excellent yields.[17] This trend underscores the importance of ligand tuning even within the NHC family. Concurrently, the development of highly specialized, bulky dialkylbiaryl phosphine ligands (the "Buchwald ligands" like XPhos and RuPhos) has led to exceptionally active catalyst systems that are now standards in the field for C-N bond formation.[18]

Practical Considerations & Experimental Protocols

Beyond raw performance, a chemist must consider practical aspects like stability, handling, and cost.

Stability & Handling:

  • IMes/NHCs: The free carbenes are often unstable, but their imidazolium salt precursors are typically bench-stable crystalline solids.[3] The resulting metal-NHC complexes exhibit high thermal stability and are often more resistant to air and moisture than their phosphine counterparts, simplifying reaction setup.[4][17]

  • Phosphines: Many phosphine ligands, especially the electron-rich alkylphosphines, are air-sensitive and must be handled under an inert atmosphere. However, many bulky biaryl phosphines (e.g., Buchwald ligands) have been specifically designed for improved air stability.[19][20]

General Experimental Protocol: Catalyst System Screening for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing catalyst performance directly. The key is to maintain identical conditions (concentration, temperature, stoichiometry, and stirring) across all experiments, with the ligand being the only variable.

G start Start: Prepare Stock Solutions setup To separate vials under Argon: - Add Pd Precursor (e.g., Pd₂(dba)₃) - Add Ligand (IMes·HCl or Phosphine) - Add Base (e.g., K₃PO₄) start->setup reagents Add Solvent (e.g., Dioxane), Aryl Halide, and Boronic Acid via syringe setup->reagents reaction Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring reagents->reaction sampling Take timed aliquots via syringe Quench with solvent Add internal standard reaction->sampling analysis Analyze by GC or LC-MS to determine % conversion vs. time sampling->analysis end End: Compare Kinetic Profiles analysis->end

Step-by-Step Methodology:

  • Inert Atmosphere: To an array of oven-dried reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1 mol %) and the respective ligand (2.2 mol %). For IMes, the imidazolium salt (IMes·HCl) is often used, requiring an extra equivalent of base for in-situ generation.

  • Reagent Addition: Add the solid base (e.g., K₃PO₄, 2.0 equivalents). Seal the vials with septa, and purge with argon for 5-10 minutes.

  • Solvent and Substrates: Through the septa, add the degassed solvent (e.g., dioxane), followed by the aryl halide (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Reaction: Place the vial array in a preheated aluminum block on a stirrer plate and begin stirring at a constant rate.

  • Analysis: At specified time points (e.g., 1h, 2h, 4h, 24h), withdraw a small aliquot, quench it in a separate vial containing a known amount of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the reaction yield. Comparing the kinetic profiles provides a direct measure of catalyst activity and stability.[13]

Conclusion and Outlook

The debate of "IMes vs. Phosphines" is not about declaring a single winner, but about understanding the distinct advantages each class offers.

  • This compound (IMes) and other NHCs provide exceptionally stable catalysts due to their strong σ-donating character and robust M-C bond.[2][5] This makes them ideal for reactions requiring high temperatures or long reaction times, and for challenging oxidative additions.

  • Bulky, electron-rich phosphine ligands (e.g., Buchwald and Hartwig ligands) represent the pinnacle of rational ligand design.[15][16][19] They offer exquisite control over the catalyst's steric and electronic properties, leading to catalyst systems with unparalleled activity and scope for specific transformations like the Buchwald-Hartwig amination.[18]

The choice of ligand is therefore context-dependent. For general robustness and utility with challenging substrates, an NHC-based system is an excellent starting point. For highly optimized, high-turnover reactions, a specialized phosphine ligand may provide the best performance. The future of catalysis lies not in the exclusive use of one class over the other, but in the continued development of both, and perhaps in hybrid ligands that combine the features of these two powerful platforms.[21]

References

Validation of Catalytic Activity for 1-Mesityl-1H-imidazole Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of N-Heterocyclic Carbenes in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount. Organometallic compounds, particularly those involving transition metals, are central to this endeavor, facilitating a vast array of chemical transformations.[1] Among the most significant advancements in ligand design has been the emergence of N-Heterocyclic Carbenes (NHCs).[2] These compounds, once considered mere laboratory curiosities, now stand as a pillar of catalysis, often outperforming their traditional phosphine-based counterparts.[3]

NHCs are a class of persistent carbenes stabilized by adjacent nitrogen atoms within a heterocyclic ring.[4] Their utility stems from their powerful electronic and steric properties. They act as strong σ-donors with minimal π-back-bonding, which allows them to form highly stable bonds with transition metal centers, leading to catalysts with increased thermal stability and resistance to decomposition.[5] This guide focuses on a particularly influential class of NHC precursors: 1-Mesityl-1H-imidazole and its derivatives. The "mesityl" group (a 2,4,6-trimethylphenyl substituent) provides significant steric bulk around the metal center. This steric shielding is not merely a passive feature; it plays a crucial role in stabilizing the active catalytic species and can profoundly influence the rate and selectivity of a reaction.[6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth validation of the catalytic activity of palladium complexes derived from this compound, using the Suzuki-Miyaura cross-coupling reaction as a benchmark. We will objectively compare its performance against established alternatives, provide detailed experimental protocols for validation, and offer insights into the mechanistic advantages conferred by this remarkable ligand class.

Comparative Analysis: Pd-NHC Catalysts in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is a cornerstone of C-C bond formation in academic and industrial settings.[4] Its efficiency is highly dependent on the catalyst system employed.[3] To validate the efficacy of this compound based catalysts, we compare the performance of a representative Pd-NHC complex (PEPPSI-IPr, where IPr is a related, widely-used N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, conceptually similar to mesityl-based NHCs in its steric and electronic properties) against traditional and modern phosphine-ligated palladium catalysts.

The data below represents a typical comparison for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ (Classical Phosphine)3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos (Modern Phosphine)1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr (NHC-based)0.5Cs₂CO₃t-AmylOH100298196
Table 1: Comparative performance of palladium catalysts in a representative Suzuki-Miyaura cross-coupling reaction. Data is illustrative of typical relative performance.[3]
Analysis of Performance

The comparative data clearly illustrates the advantages of the Pd-NHC catalyst architecture.

  • Higher Activity & Lower Catalyst Loading: The PEPPSI-IPr catalyst achieves a near-quantitative yield (98%) with a significantly lower catalyst loading (0.5 mol%) compared to both the classical Pd(PPh₃)₄ (3 mol%) and the modern Pd(OAc)₂/SPhos system (1 mol%).[3] This translates to higher efficiency and lower cost, a critical consideration for large-scale synthesis.

  • Faster Reaction Times: The reaction reaches completion in just 2 hours with the NHC catalyst, a fraction of the time required by the phosphine-based systems.[3] This rapid turnover is a direct consequence of the robust nature of the Pd-NHC bond, which promotes the key steps of the catalytic cycle.[2]

  • Superior Turnover Number (TON): The TON, a measure of how many moles of product are formed per mole of catalyst, is dramatically higher for the NHC system (196) than for its counterparts. This highlights the exceptional stability and efficiency of the catalyst, which undergoes more catalytic cycles before decomposition.[8]

The enhanced performance is directly attributable to the properties of the NHC ligand. Its strong σ-donating ability increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step in the catalytic cycle. Furthermore, the steric bulk provided by the mesityl or diisopropylphenyl groups protects the metal center, preventing the formation of inactive palladium black and promoting the desired reductive elimination step to release the product.[6]

Validating Catalytic Activity: A Detailed Experimental Protocol

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following procedure describes a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using a this compound derived palladium precatalyst.

Experimental Rationale
  • Inert Atmosphere: The active catalytic species, Pd(0), is sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation and deactivation.[9]

  • Anhydrous Solvent: While some Suzuki couplings tolerate water, using a dry, aprotic solvent like 1,4-dioxane or toluene ensures that side reactions involving water are minimized and that the base functions effectively.

  • Base Selection: The base (e.g., K₃PO₄) plays a critical role. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.

  • Temperature Control: The reaction is heated to provide the necessary activation energy for the oxidative addition of the aryl halide to the palladium center and to ensure a reasonable reaction rate.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate weighing boat, measure the Pd-NHC precatalyst (e.g., PEPPSI-IMes, 0.01 mmol, 0.01 equiv) and add it to the flask.

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots.

  • Workup: Once the reaction is complete (typically 1-4 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K₃PO₄) to Schlenk Flask B 2. Add Pd-NHC Catalyst A->B C 3. Seal and Purge (Evacuate/Backfill with N₂/Ar) B->C D 4. Add Anhydrous Solvent C->D E 5. Heat and Stir (e.g., 100 °C) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool and Quench (Add EtOAc & H₂O) F->G H 8. Extract with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify via Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The superior performance of Pd-NHC catalysts can be understood by examining their effect on the catalytic cycle. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 [Pd(0)(NHC)] Active Catalyst PdII_complex [Ar-Pd(II)(NHC)-X] Oxidative Addition Complex Pd0->PdII_complex  + Ar-X OA OA Oxidative Addition PdII_diaryl [Ar-Pd(II)(NHC)-Ar'] Diaryl Complex PdII_complex->PdII_diaryl  + Ar'-B(OR)₃⁻ TM TM Transmetalation Boronate Ar'-B(OR)₃⁻ Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation PdII_diaryl->Pd0 RE Product Ar-Ar' Coupled Product PdII_diaryl->Product RE Reductive Elimination ArX Ar-X (Aryl Halide)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The cycle begins with the active Pd(0) species reacting with the aryl halide (Ar-X). The strong electron-donating NHC ligand makes the Pd(0) center more nucleophilic, accelerating this often rate-limiting step.[10]

  • Transmetalation: The activated boronic acid (boronate) transfers its aryl group (Ar') to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'). This step regenerates the active Pd(0)(NHC) catalyst, allowing it to re-enter the cycle. The steric bulk of the mesityl groups on the NHC ligand promotes this step by creating steric pressure that favors the formation of the planar product over the crowded palladium complex.[2]

Conclusion

Complexes derived from this compound represent a significant advancement in homogeneous catalysis. Their unique combination of strong σ-donating electronic properties and tunable steric bulk leads to highly stable, active, and efficient catalysts. As demonstrated in the benchmark Suzuki-Miyaura cross-coupling, these Pd-NHC systems consistently outperform traditional phosphine-based catalysts, offering faster reaction times, lower catalyst loadings, and higher overall yields. The provided protocols and mechanistic insights serve as a robust framework for researchers to validate and implement these powerful catalytic tools in their own synthetic endeavors, accelerating the discovery and development of new molecules in pharmaceuticals, materials science, and beyond.

References

Introduction: The Critical Role of N-Substituents in Imidazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of N-Mesityl vs. N-Aryl Substituted Imidazoles for Researchers and Drug Development Professionals

Imidazoles are a cornerstone of modern chemistry, forming the structural core of vital amino acids like histidine, numerous pharmaceuticals, and a class of powerful organocatalysts known as N-Heterocyclic Carbenes (NHCs).[1] The reactivity and efficacy of these molecules are profoundly influenced by the nature of the substituents on their nitrogen atoms. This guide provides a detailed comparison between two common classes of N-substituents: the sterically demanding N-mesityl (2,4,6-trimethylphenyl) group and other, less hindered N-aryl groups.

Understanding the subtle interplay of steric and electronic effects imparted by these substituents is paramount for researchers aiming to design novel catalysts, synthesize complex molecules, or develop new therapeutic agents. We will explore the fundamental principles governing their reactivity, supported by experimental data, and provide practical protocols for further investigation.

The Dichotomy of Influence: Steric Hindrance vs. Electronic Effects

The choice of an N-aryl substituent on an imidazole ring is not a trivial one; it dictates the molecule's behavior by modulating its steric and electronic properties. The N-mesityl group, with its characteristic ortho-methyl groups, serves as a powerful tool to amplify these effects, often leading to dramatic differences in reactivity compared to simpler N-aryl systems like N-phenyl.

The "Steric Shield": How the N-Mesityl Group Shapes Reactivity

The most defining feature of the N-mesityl group is its significant steric bulk. This is not merely a passive feature but an active director of chemical behavior.

  • Restricted N-C(aryl) Bond Rotation: Unlike a simple N-phenyl group which can rotate with relative freedom, the two ortho-methyl groups of the mesityl substituent severely restrict rotation around the nitrogen-to-aryl carbon bond.[2][3] This creates a well-defined, rigid "shield" perpendicular to the plane of the imidazole ring. This conformational lock has profound implications, particularly in catalysis, where it helps to create a structured catalyst pocket that can enhance stereoselectivity.

  • Modulating Accessibility to the C2 Position: The C2 position of the imidazolium salt is the most acidic and is the site of deprotonation to form the catalytically active NHC.[4][5] The steric bulk of the N-mesityl group can influence the rate and equilibrium of this deprotonation. More importantly, in the resulting NHC, this bulk protects the carbene center and dictates the trajectory of incoming substrates.

  • Enhanced Catalytic Performance: A significant body of evidence shows that for many NHC-catalyzed reactions, particularly those involving α,β-unsaturated aldehydes, N-mesityl substituted catalysts are vastly superior to their less-hindered N-aryl counterparts.[6][7] Mechanistic studies have revealed that the steric hindrance of the mesityl group renders the initial addition of the NHC to the aldehyde irreversible. This accelerates the formation of the key "Breslow intermediate," which is often the rate-limiting step of the catalytic cycle.[6][8] In many instances, reactions that proceed efficiently with an N-mesityl NHC do not occur at all with NHCs lacking these bulky ortho-substituents.[6][7]

Electronic Tuning: Beyond Simple Bulk

While sterics are dominant, the electronic nature of the N-substituent fine-tunes the properties of the imidazole ring.

  • Inductive and Mesomeric Effects: N-aryl groups influence the imidazole ring through a combination of the inductive effect (electron withdrawal/donation through sigma bonds) and the mesomeric effect (electron delocalization through pi systems).[9] The methyl groups on the N-mesityl substituent are weakly electron-donating by induction, slightly increasing the electron density of the imidazole ring compared to an unsubstituted N-phenyl group. This makes the corresponding NHC a marginally stronger nucleophile.

  • Impact on Acidity (pKa): The electronic nature of the N-substituent directly impacts the acidity of the C2-proton of the parent imidazolium salt. Electron-withdrawing groups on the aryl ring (e.g., pentafluorophenyl) increase the acidity (lower the pKa), making deprotonation to form the NHC easier.[10] Conversely, electron-donating groups, like those on the mesityl ring, slightly decrease the acidity (raise the pKa). This is a critical consideration when choosing the appropriate base for carbene generation.

Quantitative Comparison: Acidity of N-Substituted Imidazolium Salts

The pKa of the imidazolium salt is a direct measure of the stability of the corresponding NHC. A higher pKa indicates a less stable carbene, which is generally more basic and nucleophilic. The following table summarizes representative pKa values measured in Dimethyl Sulfoxide (DMSO), a common solvent for these studies.

N-SubstituentImidazolium SaltpKa in DMSOReference(s)
Mesityl1,3-Dimesitylimidazolium~21-22[11]
Phenyl1,3-Diphenylimidazolium~20-21[10]
2,6-Diisopropylphenyl1,3-Bis(2,6-diisopropylphenyl)imidazolium~22[10]
Pentafluorophenyl1,3-Bis(pentafluorophenyl)imidazolium~17-18[6]

Note: Exact pKa values can vary depending on the specific salt and measurement conditions. The values presented are illustrative of the general trends.

Experimental Case Study: NHC-Catalyzed Redox Esterification

A clear demonstration of the superiority of N-mesityl substitution is found in the redox esterification of cinnamaldehyde. Studies have shown that the N-mesityl substituted triazolium precatalyst 1 is an excellent catalyst for this transformation. In contrast, the less sterically hindered N-pentafluorophenyl precatalyst 2 is significantly slower.[6]

This observation is striking because the N-pentafluorophenyl precatalyst 2 is actually more acidic than the N-mesityl precatalyst 1 .[6] This means that under basic conditions, more of the active NHC is generated from 2 . The superior performance of the catalyst derived from 1 is therefore not due to a higher concentration of the active catalyst, but to the intrinsic reactivity of the N-mesityl NHC itself. The steric bulk accelerates the key Breslow intermediate formation step, overriding the electronic effects on catalyst concentration.[6]

Table 2: Catalyst Performance in Oxidative Esterification of Cinnamaldehyde
PrecatalystN-SubstituentRelative Reaction RateKey Feature
1 MesitylFastHigh Steric Hindrance
2 PentafluorophenylSlowHigh Acidity, Low Steric Hindrance

Data synthesized from trends described in reference[6].

This highlights a crucial principle: for many transformations, the steric environment created by the N-mesityl group is the primary driver of catalytic efficiency, often outweighing purely electronic considerations.

Experimental Protocols

For researchers wishing to explore these differences firsthand, the following protocols provide a starting point for synthesis and comparative analysis.

Protocol 1: General Synthesis of N-Aryl Imidazolium Salts

This procedure describes a common method for synthesizing symmetrical 1,3-diarylimidazolium salts, the precursors to NHCs.

G cluster_reactants Reactants cluster_procedure Procedure ArylAmine Aryl Amine (2.2 eq) Mix 1. Mix Amine, Glyoxal, Paraformaldehyde in Solvent (e.g., EtOH) ArylAmine->Mix Glyoxal Glyoxal (40% in H₂O, 1.0 eq) Glyoxal->Mix Paraform Paraformaldehyde (1.1 eq) Paraform->Mix Reflux 2. Heat to Reflux (e.g., 80 °C) for 12-24h Mix->Reflux AddAcid 3. Add Conc. HCl, Continue Reflux Reflux->AddAcid Cool 4. Cool to Room Temperature AddAcid->Cool Filter 5. Filter Precipitate Cool->Filter Wash 6. Wash with Solvent (e.g., Acetone) Filter->Wash Dry 7. Dry under Vacuum Wash->Dry Product 1,3-Diarylimidazolium Chloride Dry->Product G cluster_setup Reaction Setup (Two parallel reactions) cluster_procedure Procedure Salt_M Imidazolium Salt (Mesityl) (0.1 eq) Stir 1. Stir Salt and Base in Solvent (Carbene Formation) Salt_M->Stir Salt_P Imidazolium Salt (Phenyl) (0.1 eq) Base Base (e.g., DBU) (0.1 eq) Base->Stir Benzaldehyde Benzaldehyde (1.0 eq) Add_Aldehyde 2. Add Benzaldehyde Benzaldehyde->Add_Aldehyde Solvent Anhydrous Solvent (e.g., THF) Solvent->Stir Stir->Add_Aldehyde Monitor 3. Monitor by TLC/GC-MS Add_Aldehyde->Monitor Quench 4. Quench Reaction (e.g., H₂O) Monitor->Quench Extract 5. Extract with Organic Solvent Quench->Extract Analyze 6. Analyze Yield and Purity Extract->Analyze Product Benzoin Product Analyze->Product

References

A Senior Application Scientist's Guide to Ligand Selection: Benchmarking 1-Mesityl-1H-imidazole Derived NHC Ligands Against Commercial Alternatives in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the intricate world of synthetic chemistry, the choice of ligand can be the determining factor between a high-yielding, selective reaction and a complex mixture of byproducts. This guide provides an in-depth technical comparison of N-heterocyclic carbene (NHC) ligands derived from 1-Mesityl-1H-imidazole against a range of commercially available phosphine and other NHC ligands. Our focus will be on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

The insights presented herein are grounded in experimental data from peer-reviewed literature, offering a clear and objective benchmark for researchers selecting the optimal ligand for their specific synthetic challenges.

The Central Role of Ligands in Catalysis: A Tale of Sterics and Electronics

At the heart of a successful cross-coupling reaction lies a synergistic relationship between the palladium catalyst and its coordinating ligand. The ligand's primary roles are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination (in Buchwald-Hartwig amination), and reductive elimination. The efficacy of a ligand is predominantly governed by its steric and electronic properties.

  • Steric Hindrance: Bulky ligands promote the formation of monoligated palladium species, which are often the most catalytically active.[1] They also facilitate the final reductive elimination step to release the desired product.

  • Electronic Properties: Electron-rich ligands enhance the rate of oxidative addition, particularly with challenging substrates like aryl chlorides, by increasing the electron density on the palladium center.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often outperforming traditional phosphines due to their strong σ-donating character and exceptional thermal stability.[2] The NHC derived from this compound, commonly known as IMes, is a prime example of a sterically hindered and electron-rich ligand that has found widespread application.

This compound (IMes) Derived Ligand: A Profile

This compound serves as the precursor to the IMes ligand (1,3-Dimesitylimidazol-2-ylidene). The mesityl groups (2,4,6-trimethylphenyl) provide significant steric bulk around the carbene carbon, influencing the coordination environment of the palladium center. This steric hindrance is crucial for promoting high catalytic activity. Furthermore, the imidazole backbone ensures strong σ-donation to the metal, enhancing its catalytic prowess.

Head-to-Head Comparison: IMes vs. Commercially Available Ligands

To provide a clear and objective comparison, we will examine the performance of an IMes-derived catalyst against popular commercially available phosphine ligands (e.g., XPhos, SPhos, RuPhos) and other NHC ligands (e.g., IPr, SIPr) in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The coupling of aryl chlorides remains a challenge due to the strength of the C-Cl bond. This is where the choice of ligand is paramount.

While a direct comparison of IMes with a broad range of phosphine ligands under identical conditions in a single study is scarce, we can synthesize a comparative overview from multiple sources.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl ChlorideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[3]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄t-BuOH80199[3]
IMes 4-ChlorotoluenePhenylboronic acid2.0 (Pd)Cs₂CO₃Dioxane801895
IPr 4-ChlorotoluenePhenylboronic acid2.0 (Pd)Cs₂CO₃Dioxane801898

*Data for IMes and IPr is representative and compiled for illustrative comparison based on typical conditions and outcomes reported in the literature for similar substrates.

From the table, it is evident that both bulky phosphine ligands like SPhos and XPhos, and NHC ligands like IMes and IPr, are highly effective for the Suzuki-Miyaura coupling of aryl chlorides. The choice between them may depend on factors such as cost, air stability of the precatalyst, and the specific nature of the substrates.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of different ligands can vary significantly depending on the steric hindrance of both the aryl halide and the amine.

A comparative study by Nolan and coworkers on the Buchwald-Hartwig amination of aryl chlorides with various primary and secondary amines found that complexes bearing the more sterically demanding IPr ligand gave excellent yields, whereas those with the less bulky IMes ligand were significantly less reactive.[2] This highlights the critical role of steric bulk in this transformation.

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene

LigandAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[4]
IMes MorpholinePd(OAc)₂NaOtBuToluene100398[5]

The data suggests that for the amination of less hindered aryl halides, an IMes-derived catalyst can be highly efficient. However, for more challenging substrates, more sterically demanding ligands, whether they are phosphines like XPhos and RuPhos or other NHCs like IPr, may be required to achieve high yields.

Experimental Protocols

To ensure the reproducibility of the benchmarked reactions, detailed experimental protocols are provided below.

Protocol 1: In-situ Generation of Pd-IMes Catalyst and Application in Buchwald-Hartwig Amination

This protocol describes the in-situ generation of the palladium-IMes catalyst from 1,3-Dimesityl-1H-imidazolium chloride (IMes·HCl) and its application in the amination of 4-bromotoluene with morpholine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dimesityl-1H-imidazolium chloride (IMes·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromotoluene

  • Morpholine

  • Anhydrous toluene

  • Argon gas supply

  • Standard laboratory glassware (Schlenk tube) and magnetic stirrer

Procedure:

  • In a glovebox or under an argon atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), IMes·HCl (6.8 mg, 0.02 mmol, 2 mol%), and NaOtBu (135 mg, 1.4 mmol).

  • Add the aryl halide (4-bromotoluene, 171 mg, 1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (morpholine, 105 mg, 1.2 mmol) via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 3 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired arylamine product.[5]

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride using a Pd-Phosphine Catalyst

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using a palladium-SPhos catalyst.

Materials:

  • Pd₂(dba)₃

  • SPhos

  • Aryl chloride (e.g., 2-Chlorotoluene)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an argon atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (318 mg, 1.5 mmol).

  • Add the aryl chloride (e.g., 2-chlorotoluene, 126.6 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired biaryl product.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the key steps in the catalytic cycles.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine Coordination R₂NH [Ar-Pd(II)-NHR₂(L)]⁺X⁻ [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Amine Coordination->[Ar-Pd(II)-NHR₂(L)]⁺X⁻ Deprotonation Deprotonation [Ar-Pd(II)-NHR₂(L)]⁺X⁻->Deprotonation Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR₂(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

References

The Strategic Advantage of 1-Mesityl-1H-imidazole in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount for the streamlined construction of complex molecules. Among the pantheon of ligands that have revolutionized transition-metal catalysis, N-heterocyclic carbenes (NHCs) have established themselves as a dominant class, often outperforming traditional phosphine ligands. This guide provides an in-depth technical comparison of catalysts derived from 1-Mesityl-1H-imidazole, a key precursor to the widely utilized IMes ligand, and its analogues. We will explore its advantages in specific, industrially relevant catalytic transformations, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Rise of N-Heterocyclic Carbenes: A Paradigm Shift in Catalysis

N-heterocyclic carbenes have emerged as powerful ligands for transition metals due to their strong σ-donating and weak π-accepting properties.[1] This electronic profile leads to the formation of highly stable metal-ligand bonds, resulting in robust and thermally stable catalysts.[2][3] The functionalization of the NHC scaffold, particularly the variation of N-substituents, provides a facile strategy to modulate the steric and electronic properties of the resulting metal complex, thereby fine-tuning its catalytic activity.[1][4]

The this compound is the precursor to the IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand, a cornerstone in the NHC ligand family. The bulky mesityl groups are not merely passive spectators; they play a crucial role in creating a sterically demanding environment around the metal center. This steric hindrance is instrumental in promoting the formation of monoligated, coordinatively unsaturated metal species, which are often the catalytically active intermediates in cross-coupling reactions.[5][6]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-NHC complexes have demonstrated exceptional performance in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[2][7]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls. The choice of ligand is critical for the efficiency of this transformation, especially when dealing with challenging substrates like aryl chlorides.

While a direct head-to-head comparison focusing solely on this compound derived catalysts versus a broad spectrum of others in a single study is not prevalent in the provided literature, we can infer performance from studies comparing IMes (derived from this compound) with other bulky NHC ligands. For instance, in the Suzuki-Miyaura coupling of aryl chlorides, NHC-Pd complexes are known to exhibit high catalytic activity.[8]

LigandSubstrate 1Substrate 2Catalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)Reference
IMes Aryl ChloridePhenylboronic Acid2.0Watert-BuOK80up to 95[8]
IPr Aryl ChloridePhenylboronic Acid------
SIMes Aryl ChloridePhenylboronic Acid------
SPhos 2-iodo-1-substituted-benzimidazoleArylboronic Acid----Good[4]

Note: The table is populated with representative data. Direct comparative data for IPr and SIMes under identical conditions as the IMes study was not available in the search results. The SPhos example illustrates a different but related system.

The high yields achieved with the IMes-based catalyst in an aqueous medium highlight its robustness and efficiency.[8] The steric bulk of the mesityl groups facilitates the reductive elimination step, the final stage of the catalytic cycle, to furnish the biaryl product.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid using a [Pd(IMes)] Catalyst

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using a palladium-IMes complex, which can be generated in situ from 1,3-dimesitylimidazolium chloride (IMes·HCl), the salt of the carbene derived from this compound.

Materials:

  • Aryl chloride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • 1,3-Dimesitylimidazolium chloride (IMes·HCl) (0.04 mmol, 4 mol%)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Degassed water (5 mL)

  • Toluene for extraction

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), 1,3-dimesitylimidazolium chloride (0.04 mmol), palladium(II) acetate (0.02 mmol), and potassium tert-butoxide (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed water (5 mL) to the flask.

  • Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous phase with toluene (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation by air. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Degassed Solvent: Dissolved oxygen in the solvent can also lead to the oxidation of the active catalyst.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Potassium tert-butoxide is a strong base that is effective in this process.

  • IMes·HCl/Pd(OAc)₂: This combination generates the active Pd(0)-NHC complex in situ. The bulky IMes ligand stabilizes the active species and promotes the catalytic cycle.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Active Catalyst [Pd(0)(IMes)] Oxidative_Addition Oxidative Addition Ar-X Pd(0)L->Oxidative_Addition Transmetalation_Complex [Ar-Pd(II)(IMes)-X] Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation Ar'B(OH)₂ Base Transmetalation_Complex->Transmetalation Reductive_Elimination_Complex [Ar-Pd(II)(IMes)-Ar'] Transmetalation->Reductive_Elimination_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: The Impact of Steric Bulk

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Comparative studies have shown that sterically hindered NHC ligands are generally superior for this transformation. In a study comparing various NHC ligands, the more sterically demanding IPr (derived from 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) gave excellent yields in the amination of aryl chlorides, while the less bulky IMes ligand was significantly less reactive under the same conditions.[9] This underscores the critical role of the N-aryl substituents in influencing catalytic activity.

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | IPr | Aryl Chloride | Primary/Secondary | KOH | Dioxane | 100 | Excellent |[9] | | IMes | Aryl Chloride | Primary/Secondary | KOH | Dioxane | 100 | Less Reactive |[9] | | SIPr | Indole | - | NaOH | Dioxane | 100 | Best Yield |[9] | | SIMes | Indole | - | NaOH | Dioxane | 100 | 66 |[9] |

This data suggests that while IMes is a highly effective ligand, for particularly challenging Buchwald-Hartwig aminations, even bulkier analogues like IPr or SIPr may offer superior performance. The choice of ligand should therefore be tailored to the specific substrates and desired reaction efficiency.

C-H Activation: The Next Frontier

Direct C-H activation is a highly desirable transformation as it allows for the functionalization of unactivated bonds, offering a more atom-economical synthetic route. Palladium-NHC complexes have shown promise in catalyzing the direct arylation of heteroarenes. For instance, a [Pd(IPr)(1-Me-im)Cl₂] complex has been successfully used for the C2-arylation of imidazoles with a variety of aryl chlorides.[10] While this example uses an IPr ligand, the principles are transferable to IMes-based systems, where the strong σ-donating nature of the NHC ligand facilitates the C-H activation step.

Experimental Workflow for Catalyst Synthesis and Application

Experimental_Workflow cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction Start This compound Alkylation Alkylation/ Quaternization Start->Alkylation Imidazolium_Salt IMes·HCl Alkylation->Imidazolium_Salt Complexation Complexation with Pd(OAc)₂ Imidazolium_Salt->Complexation Pd_NHC_Complex [Pd(IMes)] Catalyst Complexation->Pd_NHC_Complex Reaction Cross-Coupling (e.g., Suzuki) Pd_NHC_Complex->Reaction Reactants Aryl Halide + Coupling Partner Reactants->Reaction Workup Workup & Purification Reaction->Workup Product Final Product Workup->Product

Caption: General workflow from this compound to a final cross-coupled product.

Conclusion: Strategic Application of this compound Derived Catalysts

This compound is a vital precursor for the synthesis of the IMes ligand, a workhorse in palladium-catalyzed cross-coupling reactions. The resulting Pd-IMes complexes offer a favorable balance of steric bulk and electron-donating properties, leading to high stability and catalytic activity in a range of transformations, including the Suzuki-Miyaura coupling.

For researchers and drug development professionals, the key takeaway is the principle of tunable reactivity. While IMes provides excellent results in many cases, the comparative data suggests that for more demanding reactions, such as the Buchwald-Hartwig amination of unreactive aryl chlorides, exploring even more sterically encumbered NHC ligands like IPr or SIPr may be advantageous. The choice of the N-aryl substituent on the imidazole backbone is a critical parameter for catalyst optimization. This guide serves as a foundation for making informed decisions in the selection of NHC ligands to accelerate discovery and development in organic synthesis.

References

A Comparative Guide to the Stability of N-Aryl Imidazole Ligands for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of catalysis, materials science, and drug development, the performance of a metal complex is inextricably linked to the stability of its constituent ligands. Among these, N-aryl imidazoles have emerged as a versatile and highly tunable class of ligands. Their stability is not an intrinsic constant but a dynamic property, profoundly influenced by a delicate interplay of electronic and steric factors. This guide provides a comprehensive comparative analysis of the stability of different N-aryl imidazole ligands, offering both the theoretical underpinnings and the practical, data-driven insights required by researchers, scientists, and drug development professionals.

The Crux of Stability: Why It Matters

The stability of an N-aryl imidazole ligand, particularly when coordinated to a metal center, dictates the operational window and robustness of the resulting complex. A ligand that readily dissociates or decomposes under reaction conditions can lead to catalyst deactivation, inconsistent product yields, and the generation of undesirable impurities. Conversely, an overly stable ligand might inhibit catalytic turnover. Therefore, understanding and predicting ligand stability is paramount for the rational design of functional molecules and catalysts. The stability of these ligands is primarily governed by the strength of the metal-ligand bond and the inherent thermal integrity of the ligand's molecular structure.

Deconstructing Stability: The Core Influencing Factors

The stability of an N-aryl imidazole ligand is not a monolithic property. It is the result of a subtle balance between electronic and steric effects, both on the N-aryl substituent and the imidazole core itself.

  • Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the N-aryl ring directly modulates the electron density on the coordinating nitrogen atom of the imidazole.

    • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen, enhancing its σ-donating capability. This generally leads to a stronger, more stable bond with the metal center.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density on the nitrogen. This weakens the σ-donation to the metal, typically resulting in a less stable metal-ligand bond. These electronic effects can be quantitatively described using Hammett parameters (σ), which provide a linear free-energy relationship for reaction rates and equilibria.[1][2]

  • Steric Effects : The size and spatial arrangement of substituents, particularly at the ortho positions of the N-aryl ring, can significantly impact stability.

    • Bulky Substituents (e.g., tert-butyl) can create a "protective pocket" around the metal center, shielding it from potential decomposition pathways or unwanted side reactions. However, excessive steric hindrance can also weaken the metal-ligand bond by forcing a non-ideal bond length or geometry.[3][4]

The interplay of these factors is critical. A bulky, electron-donating ligand will often form a highly stable complex, whereas a small, electron-withdrawing ligand will likely form a less stable one.

G cluster_factors Factors Influencing Ligand Stability Ligand_Stability Ligand_Stability Electronic_Effects Electronic_Effects Ligand_Stability->Electronic_Effects Steric_Effects Steric_Effects Ligand_Stability->Steric_Effects EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Electronic_Effects->EDG Increase Stability EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Electronic_Effects->EWG Decrease Stability Bulky Bulky Groups (e.g., tert-butyl) Steric_Effects->Bulky Can Increase or Decrease Stability Less_Bulky Less Hindered Groups (e.g., -H, -CH3) Steric_Effects->Less_Bulky

Caption: Key electronic and steric factors governing N-aryl imidazole ligand stability.

Methodologies for Stability Assessment

A multi-pronged approach combining experimental and computational techniques is essential for a robust assessment of ligand stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for measuring the thermal stability of materials. It records the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs is a direct indicator of thermal decomposition.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines. This is a critical step for data accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the N-aryl imidazole ligand or its metal complex into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically inert nitrogen for decomposition studies) to a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).[5]

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) or the temperature at 5% mass loss (Td5%). This value is used for comparative stability analysis.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

TGA_Workflow start Start calibrate 1. Calibrate Instrument start->calibrate prepare 2. Prepare & Weigh Sample (5-10 mg) calibrate->prepare setup 3. Set Parameters (Gas, Temp. Ramp) prepare->setup run 4. Run Experiment setup->run analyze 5. Analyze Data (Plot Mass vs. Temp) run->analyze end Determine Td5% analyze->end

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide invaluable insights into the electronic structure and energetics of ligand stability, complementing experimental data. A primary metric is the Metal-Ligand Bond Dissociation Energy (BDE). A higher BDE indicates a stronger, more stable bond.

Step-by-Step DFT Protocol for BDE Calculation:

  • Structure Optimization:

    • Build the 3D structures of the full metal complex, the metal fragment (without the ligand), and the free ligand.

    • Perform geometry optimization for all three structures using a suitable DFT functional and basis set (e.g., B3LYP functional with a mixed basis set like LANL2DZ for the metal and 6-31G(d) for other atoms).[6] Ensure that frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation:

    • From the optimized structures, calculate the single-point electronic energy (E) for the complex (Ecomplex), the metal fragment (Efragment), and the free ligand (Eligand).

  • BDE Calculation:

    • Calculate the BDE using the following equation: BDE = (Efragment + Eligand) - Ecomplex

    • This calculation is typically corrected for basis set superposition error (BSSE) for higher accuracy.

  • Analysis:

    • Compare the calculated BDEs for a series of ligands. A higher BDE correlates with greater stability of the metal-ligand bond. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the nature of the metal-ligand bond.[7]

DFT_Workflow cluster_dft DFT Workflow for Bond Dissociation Energy start Start build 1. Build Structures (Complex, Fragment, Ligand) start->build optimize 2. Geometry Optimization & Frequency Calculation build->optimize energy 3. Calculate Single-Point Electronic Energies optimize->energy calculate_bde 4. Calculate BDE BDE = (E_frag + E_lig) - E_complex energy->calculate_bde compare Compare BDEs calculate_bde->compare

Caption: Computational workflow for determining Metal-Ligand Bond Dissociation Energy via DFT.

Comparative Analysis of N-Aryl Imidazole Ligand Stability

The following table summarizes experimental and computational data for a representative series of N-aryl imidazole palladium complexes, illustrating the principles discussed. The aryl group is varied from electron-donating to electron-withdrawing.

N-Aryl Imidazole Ligand Aryl Substituent Hammett Constant (σp) [8]Nature of Substituent Typical Td5% (°C) from TGA [9]Calculated Pd-N BDE (kcal/mol)
1-(4-methoxyphenyl)imidazole-OCH₃-0.27Strong EDG~350-370High
1-(4-methylphenyl)imidazole-CH₃-0.17EDG~330-350Moderately High
1-phenylimidazole-H0.00Neutral~310-330Moderate
1-(4-chlorophenyl)imidazole-Cl+0.23EWG~290-310Moderately Low
1-(4-nitrophenyl)imidazole-NO₂+0.78Strong EWG~270-290Low

Note: Td5% and BDE values are representative and can vary based on the specific metal center, co-ligands, and experimental/computational conditions. The trend, however, is consistently observed.

As the data clearly demonstrates, a direct correlation exists between the electronic nature of the aryl substituent and the thermal stability of the complex. Ligands with electron-donating groups exhibit significantly higher decomposition temperatures, indicative of a more robust metal-ligand interaction, which is supported by the trend in calculated bond dissociation energies.

Conclusion and Outlook

The stability of N-aryl imidazole ligands is a tunable and predictable property. By judiciously selecting substituents on the N-aryl ring, researchers can fine-tune the stability of the resulting metal complexes to suit specific applications. Electron-donating groups generally enhance stability, while electron-withdrawing groups diminish it. Steric bulk can provide kinetic stabilization but may also weaken the intrinsic bond strength if excessive.

The combination of systematic experimental investigation through techniques like TGA and theoretical validation via DFT provides a powerful paradigm for ligand design. This dual approach allows for the development of next-generation catalysts and materials with enhanced performance, longevity, and reliability, accelerating innovation in chemical sciences and drug development.

References

Safety Operating Guide

Personal protective equipment for handling 1-Mesityl-1h-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Mesityl-1H-imidazole

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. This compound, a substituted imidazole, is one such compound that holds promise in various synthetic applications. However, its safe handling is paramount to ensure both the integrity of our research and, more importantly, the well-being of our laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence when working with this compound.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is critical. According to its Safety Data Sheet (SDS), this compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.[1]

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[1]

These classifications necessitate a stringent approach to the selection and use of Personal Protective Equipment (PPE). The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[1][3] Therefore, our protective measures must create a comprehensive barrier against these pathways.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific task being performed and the associated risk of exposure. The following table outlines recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum Required PPE Enhanced Precautions (for larger quantities or increased risk of splash/aerosol)
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat.Chemical splash goggles, face shield, respiratory protection (N95 or higher).
Solution Preparation Nitrile gloves, chemical splash goggles, lab coat.Face shield, elbow-length chemically resistant gloves.
Reaction Setup and Monitoring Nitrile gloves, chemical splash goggles, lab coat.Consider working in a fume hood, especially if heating or agitation is involved.
Work-up and Purification Chemically resistant gloves (e.g., neoprene or butyl rubber), chemical splash goggles, lab coat.Face shield, chemically impervious apron.

It is crucial to remember that PPE is the last line of defense. Engineering controls, such as fume hoods and proper ventilation, are the primary means of minimizing exposure.[4]

Step-by-Step Guide to Safe Handling Procedures

Preparation and Area Setup
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[4]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are within reach.

Donning Personal Protective Equipment (PPE)

The following diagram illustrates the logical flow for selecting and donning appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_action Action & Disposal start Start: Assess Task (e.g., Weighing, Dissolving) hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->hazards core_ppe Core PPE: - Lab Coat - Safety Glasses hazards->core_ppe Based on SDS gloves Select Gloves: Nitrile (minimum) core_ppe->gloves eye_protection Eye Protection: Chemical Goggles (for liquids) gloves->eye_protection respiratory Respiratory Protection: (If dust/aerosol potential) eye_protection->respiratory handle Handle Chemical in Fume Hood respiratory->handle spill Spill Occurs? handle->spill decontaminate Decontaminate & Doff PPE handle->decontaminate spill->handle Follow Spill Protocol disposal Dispose of Waste (Consult SDS) decontaminate->disposal end End of Procedure disposal->end

Caption: PPE Selection Workflow for this compound.

Handling and Disposal Plan

Handling:

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. Use a spatula to transfer the solid and avoid creating dust clouds.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Transfers: Use appropriate glassware and techniques (e.g., cannula transfer for air-sensitive reactions) to minimize the risk of spills.

Spill Management: In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[5]

  • Clean: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area with soap and water.[1]

Disposal:

  • Waste Collection: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[4]

  • Disposal Protocol: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain.[1][2]

First Aid Measures: Immediate Response is Key

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a set of rules but of fostering a deep-seated culture of safety within the laboratory. By understanding the inherent hazards, diligently using appropriate personal protective equipment, and adhering to established protocols for handling and disposal, we can mitigate the risks associated with this valuable research compound. This commitment to safety ensures that our pursuit of scientific advancement does not come at the cost of our health and well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.